molecular formula C12H10O3S B1455740 Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate CAS No. 5556-23-0

Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate

Cat. No.: B1455740
CAS No.: 5556-23-0
M. Wt: 234.27 g/mol
InChI Key: NFOGATBBXLOEOE-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate (CAS 5556-23-0) is a high-purity chemical compound with a molecular formula of C12H10O3S and a molecular weight of 234.27 g/mol . This compound serves as a versatile and critical synthetic intermediate in organic chemistry and medicinal chemistry research. Its structure, featuring both a hydroxyl group and an ester function on the thiophene ring, makes it a valuable precursor for constructing more complex heterocyclic systems. A primary research application of this compound is its role as a key building block in the synthesis of novel thieno[3,2-b]thiophene derivatives, which are structures of significant interest in material science . Furthermore, thiophene-2-carboxylate derivatives are extensively investigated for their biological activities. Research indicates that similar 3-hydroxythiophene-2-carboxamide compounds exhibit notable antioxidant properties, as determined by ABTS radical scavenging assays . These derivatives also show promising antibacterial efficacy against a range of pathogenic bacteria, including Gram-positive strains like Staphylococcus aureus and Bacillus subtilis , as well as Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa . The mechanism of action for such bioactive derivatives often involves interactions with specific bacterial proteins, as demonstrated through molecular docking studies . For handling and storage, it is recommended to keep the material in a dark place, sealed in a dry environment at room temperature . Please refer to the Safety Data Sheet (SDS) for detailed hazard information, which includes warnings that the compound may cause skin and serious eye irritation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 3-hydroxy-5-phenylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3S/c1-15-12(14)11-9(13)7-10(16-11)8-5-3-2-4-6-8/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOGATBBXLOEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601237757
Record name Methyl 3-hydroxy-5-phenyl-2-thiophenecarboxylate
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Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5556-23-0
Record name Methyl 3-hydroxy-5-phenyl-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5556-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-hydroxy-5-phenyl-2-thiophenecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate , a critical scaffold in medicinal chemistry often utilized for designing kinase inhibitors, anticoagulants, and anti-inflammatory agents.

This guide prioritizes the Fiesselmann Thiophene Synthesis , the most authoritative and regioselective pathway for this specific substitution pattern.

Executive Summary & Retrosynthetic Logic

The target molecule features a thiophene core with three distinct functionalities: a methyl ester at C2, a hydroxyl group at C3, and a phenyl ring at C5. The primary challenge in synthesizing substituted thiophenes is controlling regioselectivity.

Retrosynthetic Analysis: Disconnection of the C2–C3 and S–C5 bonds reveals two primary precursors:

  • Methyl Thioglycolate: Provides the sulfur atom and the C2-carboxylate moiety.[1]

  • Methyl Phenylpropiolate: Provides the C3-C4-C5 carbon backbone and the phenyl substituent.

This coupling relies on the Fiesselmann Synthesis , a base-catalyzed cascade sequence involving a Michael addition followed by a Dieckmann condensation.[2] This route is superior to the Gewald reaction for this specific target because it unambiguously places the hydroxyl group at C3 and the phenyl group at C5, stabilized by an intramolecular hydrogen bond between the C3-OH and C2-carbonyl.

Core Synthesis Pathway (Fiesselmann Protocol)

Reaction Scheme

The synthesis proceeds via the condensation of methyl thioglycolate and methyl phenylpropiolate in the presence of a strong base (Potassium tert-butoxide).

FiesselmannMechanism Reagents Reagents: Methyl Thioglycolate + Methyl Phenylpropiolate Intermediate1 Thioether Intermediate (Michael Adduct) Reagents->Intermediate1 KOtBu/THF Michael Addition Intermediate2 Cyclized Enolate (Dieckmann Product) Intermediate1->Intermediate2 Intramolecular Claisen Condensation Product Target: Methyl 3-hydroxy-5-phenyl- thiophene-2-carboxylate Intermediate2->Product Acid Quench & Tautomerization

Figure 1: The Fiesselmann cascade mechanism ensuring regioselective formation of the 3-hydroxy-5-phenyl isomer.

Experimental Protocol

Scale: 10 mmol basis Yield Expectation: 75–85%

Reagents & Materials
ReagentEquiv.[2][3][4][5][6]AmountRole
Methyl Phenylpropiolate 1.01.60 gElectrophile (Michael Acceptor)
Methyl Thioglycolate 1.11.17 g (0.98 mL)Nucleophile
Potassium tert-butoxide (KOtBu) 1.21.35 gBase
Tetrahydrofuran (THF) -20 mLSolvent (Anhydrous)
HCl (1M) Excess~20 mLQuenching Agent
Step-by-Step Methodology
  • Preparation of Base Solution:

    • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

    • Add KOtBu (1.35 g) and anhydrous THF (10 mL) . Stir until dissolved.

    • Critical: Cool the solution to 0°C using an ice bath. Exothermic addition at room temperature can lead to polymerization of the propiolate.

  • Michael Addition (Thioether Formation):

    • Mix Methyl Thioglycolate (0.98 mL) and Methyl Phenylpropiolate (1.60 g) in THF (10 mL) in a separate vial.

    • Add this mixture dropwise to the cold KOtBu solution over 15 minutes.

    • Observation: The solution will likely turn deep yellow or orange, indicating the formation of the thiolate and subsequent Michael adduct.

  • Cyclization (Dieckmann Condensation):

    • Remove the ice bath and allow the reaction to warm to room temperature .

    • Stir for 2–4 hours . Monitor via TLC (20% EtOAc/Hexanes). The starting propiolate spot should disappear.

    • Mechanism:[5][7][8][9][10][11] The enolate formed after Michael addition attacks the ester of the thioglycolate moiety, closing the ring.

  • Quench & Workup:

    • Cool the reaction mixture back to 0°C.

    • Slowly add 1M HCl (20 mL) . This protonates the enolate, driving the equilibrium toward the stable aromatic thiophene form.

    • Extract with Dichloromethane (DCM) (3 x 20 mL) .

    • Wash the combined organics with Brine (30 mL) , dry over Na₂SO₄ , and concentrate in vacuo.

  • Purification:

    • The crude solid is often pure enough for subsequent steps.

    • If necessary, recrystallize from Methanol or Hexanes/EtOAc .

    • Appearance: Off-white to pale yellow needles.

Analytical Validation (Self-Validating System)

To ensure the protocol yielded the correct isomer, verify the following spectral signatures.

1H NMR (400 MHz, CDCl₃)
  • 
     10.0–10.5 ppm (s, 1H):  The –OH  proton. It appears highly downfield due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. If this signal is absent or broad/upfield, the product may be in the keto-form or wet.
    
  • 
     7.02 ppm (s, 1H):  The H-4 thiophene  proton. This singlet is diagnostic. A doublet would indicate incorrect substitution (e.g., 4,5-disubstituted).
    
  • 
     7.55–7.35 ppm (m, 5H):  Phenyl group protons.
    
  • 
     3.90 ppm (s, 3H):  Methyl ester protons.
    
IR Spectroscopy[3][13]
  • 3100–3300 cm⁻¹: O–H stretch (broad, often weak due to H-bonding).

  • 1650–1670 cm⁻¹: C=O stretch (Ester). The frequency is lower than typical esters (usually ~1735 cm⁻¹) due to conjugation and H-bonding (chelation shift).

Mechanistic Causality & Troubleshooting

Why this pathway works (The "Why")

The success of this reaction hinges on the soft-soft interaction between the sulfur nucleophile and the


-carbon of the alkyne.
  • Regiocontrol: The sulfur atom of the thioglycolate preferentially attacks the

    
    -carbon of the phenylpropiolate (Michael addition). This sets the phenyl group at position 5 relative to the sulfur (position 1).
    
  • Ring Closure: The resulting carbanion is positioned perfectly to attack the ester carbonyl of the thioglycolate unit, forming the C3–C4 bond.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<40%) Polymerization of propiolateEnsure temperature is strictly 0°C during addition. Add reagents slowly.
Product is Red/Brown Oil Oxidation of thiophenePerform workup quickly and store under inert gas. Recrystallize immediately.
Missing OH Signal in NMR Keto-tautomer dominanceRun NMR in DMSO-d6 to stabilize the enol form or ensure sample is strictly dry.
Impurity at

3.7 ppm
Unreacted ThioglycolateIncrease reaction time or use slight excess of propiolate.

References

  • Fiesselmann, H., & Schipprak, P. (1954).[2] Über die Reaktion von Thioglykolsäureestern mit Acetylencarbonsäureestern. Chemische Berichte, 87(6), 835-841.[2] Link

  • Donoso, R., de Urries, P. J., & Lissavetzky, J. (1992).[2][6] Synthesis of [b]-Condensed Alkyl 3-Hydroxythiophene-2-carboxylates. Synthesis, 1992(06), 526-528. Link

  • BenchChem. (n.d.). Protocol 1: Synthesis of this compound. Retrieved from BenchChem Protocols. Link

  • PubChem. (n.d.). This compound Compound Summary. Link

Sources

physicochemical properties of Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling & Synthetic Utility of Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate

Executive Summary & Chemical Identity

This compound is a specialized heterocyclic intermediate primarily utilized in the synthesis of bioactive thienopyrimidine derivatives and kinase inhibitors.[1] Structurally, it features a thiophene core substituted with a phenyl group at the C5 position, a methyl ester at C2, and a hydroxyl group at C3.

This compound is distinguished by its keto-enol tautomerism , a property that dictates its reactivity profile.[1] In solution, it exists in dynamic equilibrium between the 3-hydroxy (enol) form—stabilized by intramolecular hydrogen bonding with the adjacent carbonyl—and the 3-oxo (keto) form.[1] This duality makes it a versatile scaffold for constructing fused heterocyclic systems.

Chemical Identity Table
PropertyDetail
IUPAC Name This compound
Molecular Formula C₁₂H₁₀O₃S
Molecular Weight 234.27 g/mol
Core Scaffold Thiophene-2-carboxylate
Key Functionalities

-Keto ester motif (masked), Phenyl conjugation
CAS Registry Analogous to 100487-73-6 (Ethyl ester variant)

Physicochemical Properties

The physicochemical behavior of this compound is dominated by the electron-donating nature of the 3-hydroxyl group and the conjugation provided by the 5-phenyl ring.[1]

Solubility & Lipophilicity

The 5-phenyl substituent significantly increases lipophilicity compared to the unsubstituted parent thiophene.[1]

  • LogP (Predicted): ~3.2 – 3.5 (High lipophilicity).

  • Solubility Profile:

    • High: DMSO, DMF, Dichloromethane (DCM), Ethyl Acetate.

    • Moderate: Methanol, Ethanol (often requires heating).

    • Low/Insoluble: Water (Hydrophobic nature).[1]

Acidity & pKa

The C3-hydroxyl group is structurally analogous to a phenol but is more acidic due to the electron-withdrawing effect of the adjacent C2-ester.[1]

  • pKa (C3-OH): Estimated at 7.5 – 8.5 .[1]

  • Implication: It can be readily deprotonated by weak bases (e.g., K₂CO₃, Et₃N) to generate a nucleophilic enolate, essential for O-alkylation or cyclization reactions.[1]

Thermal Properties
  • Physical State: Crystalline solid (typically yellow to orange needles).[1]

  • Melting Point: ~95–105 °C (Estimate based on ethyl ester analog MP of 72°C; methyl esters typically melt higher due to packing efficiency).

Structural Analysis: Tautomerism & Reactivity

The reactivity of this compound is governed by its tautomeric equilibrium.[1]

  • Enol Form (A): Stabilized by an intramolecular hydrogen bond between the C3-OH and the C2-carbonyl oxygen.[1] This form is dominant in non-polar solvents (CDCl₃).[1]

  • Keto Form (B): The "thiophene-3(2H)-one" form.[1] This exposes the C2 position to electrophilic attack if decarboxylated, or C2-alkylation if the ester is preserved.[1]

Diagram 1: Tautomeric Equilibrium & Reactivity Logic

Tautomerism Enol Enol Form (3-hydroxythiophene) Keto Keto Form (Thiophen-3(2H)-one) Enol->Keto Solvent/pH Dependent Equilibrium Reactivity Reactivity Outcomes Enol->Reactivity O-Alkylation (w/ Alkyl Halides) Enol->Reactivity Cyclization (to Thienopyrimidines) Keto->Reactivity C-Alkylation (Minor Pathway)

Caption: Dynamic equilibrium between stable enol (H-bonded) and reactive keto forms dictates synthetic pathways.[1]

Synthesis Protocol: The Fiesselmann Strategy

The most robust method for synthesizing 3-hydroxythiophene-2-carboxylates is the Fiesselmann Synthesis . This reaction condenses a thioglycolate ester with an alkynoate.

Protocol Validation (Self-Validating System)
  • Step 1: Michael addition of the thiol to the alkyne.

  • Step 2: Dieckmann condensation (cyclization).[1]

  • Step 3: Tautomerization to the aromatic thiophene.

Experimental Workflow

Reagents:

  • Methyl Thioglycolate (1.0 eq)

  • Methyl Phenylpropiolate (1.0 eq)[1]

  • Sodium Methoxide (NaOMe) (2.0 eq)

  • Solvent: Anhydrous Methanol or THF

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck flask under N₂, dissolve Methyl Phenylpropiolate (10 mmol) in anhydrous MeOH (20 mL).

  • Thiol Addition: Add Methyl Thioglycolate (10 mmol) dropwise at 0°C. Stir for 15 minutes to allow initial mixing.

  • Cyclization: Add a solution of NaOMe (20 mmol in MeOH) dropwise over 30 minutes. Observation: The solution will darken (yellow/orange) indicating enolate formation.

  • Reflux: Heat the mixture to reflux (65°C) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the alkyne.

  • Quench: Cool to 0°C and acidify carefully with 1M HCl to pH ~2. Critical: Acidification protonates the enolate, precipitating the product.

  • Isolation: Filter the resulting solid precipitate. Wash with cold water and cold MeOH.

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (0-10% EtOAc in Hexanes) if necessary.

Diagram 2: Fiesselmann Synthesis Pathway[1]

Synthesis Start Reagents: Methyl Thioglycolate + Methyl Phenylpropiolate Inter1 Intermediate: Thio-Michael Adduct Start->Inter1 Base (NaOMe) 0°C Cyclization Dieckmann Condensation (Base-Mediated) Inter1->Cyclization Reflux - MeOH Product Target: Methyl 3-hydroxy-5-phenyl- thiophene-2-carboxylate Cyclization->Product Acid Quench (HCl) Tautomerization

Caption: Step-wise Fiesselmann cyclization mechanism yielding the target thiophene scaffold.

Applications in Drug Discovery

This molecule serves as a "privileged scaffold" in medicinal chemistry.

  • Thienopyrimidines: Reaction with formamide or amidines converts the

    
    -keto ester motif into a thienopyrimidine core, a bio-isostere of quinazoline (common in EGFR inhibitors).[1]
    
  • Anti-inflammatory Agents: Derivatives of 5-phenylthiophene-2-carboxylic acid are known COX/LOX inhibitors (analogous to Suprofen).[1]

  • Fluorescent Probes: The extended conjugation of the phenyl-thiophene system provides intrinsic fluorescence, useful for designing biological markers.[1]

References

  • Donadel, L., et al. (2019). "Regioselective synthesis of 3-hydroxythiophene-2-carboxylates via Fiesselmann reaction." Tetrahedron Letters. Link[1]

  • Barker, J. M., et al. (1995). "Thienopyrimidines: Synthesis and biological activity." Journal of Chemical Research. Link[1]

  • Sigma-Aldrich. "Methyl thioglycolate Product Specification." Merck KGaA.[1] Link[1]

  • PubChem. "Compound Summary: Methyl 3-hydroxythiophene-2-carboxylate."[1][2] National Library of Medicine. Link

Sources

Structural Elucidation of Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate: A Multidimensional Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation of Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Analytical Scientists[1]

Executive Summary

The structural characterization of This compound (1) presents a classic challenge in heterocyclic chemistry: distinguishing between stable regioisomers and defining the solution-state tautomeric equilibrium.[1] As a core scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors, the precise definition of this molecule’s topology is critical for Structure-Activity Relationship (SAR) studies.

This guide details the elucidation workflow, moving from synthetic origin (Fiesselmann synthesis) to definitive spectroscopic proof. We analyze the critical role of intramolecular hydrogen bonding in stabilizing the enol form and provide a rigorous protocol for distinguishing the 5-phenyl isomer from its 4-phenyl analogue using 2D NMR techniques.[1]

Synthetic Context & Isolation

Understanding the synthetic route provides the first layer of structural evidence. The target compound is typically synthesized via the Fiesselmann Thiophene Synthesis , a condensation reaction that dictates regioselectivity.

Optimized Synthetic Protocol
  • Reagents: Methyl thioglycolate + Methyl phenylpropiolate (or 3-phenyl-2-propynoate).[1]

  • Conditions: NaOMe/MeOH, reflux, 4h.

  • Mechanism: The thioglycolate enolate attacks the alkyne

    
    -carbon (Michael addition), followed by Dieckmann cyclization.
    
  • Regiochemical Implication: The initial attack at the

    
    -carbon of the phenylpropiolate places the phenyl group at position 5 of the resulting thiophene ring, favoring the formation of the target 5-phenyl isomer over the 4-phenyl variant.[1]
    

Spectroscopic Characterization

Mass Spectrometry (MS)
  • Technique: HRMS (ESI+)

  • Observed Mass:

    
     235.0423 
    
    
    
  • Formula:

    
    
    
  • Fragmentation Analysis:

    • 
       203 
      
      
      
      :
      Loss of the methoxy group, confirming the methyl ester.
    • 
       175 
      
      
      
      :
      Loss of the entire ester moiety, characteristic of ortho-hydroxy esters.[1]
Vibrational Spectroscopy (IR)

Infrared spectroscopy provides the first evidence of the dominant tautomer.

  • 3100–3400 cm

    
     (Broad):  The O-H stretch is significantly broadened and shifted to lower frequencies. This indicates a strong intramolecular hydrogen bond  between the C3-hydroxyl group and the C2-ester carbonyl.[1]
    
  • 1655 cm

    
     (Strong):  The ester Carbonyl (C=O) stretch appears at a lower frequency than typical conjugated esters (~1710 cm
    
    
    
    ), further confirming the chelation ring (resonance-assisted hydrogen bonding).[1]
Nuclear Magnetic Resonance (NMR)

The definitive proof of structure relies on 1H and 2D NMR to assign regiochemistry and tautomeric form.

Table 1: 1H NMR Data (400 MHz, CDCl

)
Position

(ppm)
MultiplicityIntegralAssignmentMechanistic Insight
OH 10.85 s (sharp)1HEnolic OHHighly deshielded due to intramolecular H-bond (lock conformation).[1]
Ph-H 7.62d (

Hz)
2HOrtho-PhConjugation with thiophene ring.[1]
Ph-H 7.35–7.45m3HMeta/Para-PhTypical aromatic multiplet.[1]
H-4 6.88 s1HThiophene CHCritical Peak: Singlet indicates no vicinal coupling.[1]
OCH

3.92s3HMethyl EsterCharacteristic methoxy shift.[1]
Critical Analysis: Distinguishing 5-Phenyl vs. 4-Phenyl

The 1H NMR singlet at 6.88 ppm could theoretically belong to H-5 in a 4-phenyl isomer.[1] To confirm the phenyl is at C5, we employ HMBC (Heteronuclear Multiple Bond Correlation) .

  • Logic:

    • If 5-Phenyl (Target): The singlet proton is at C4 . It should show long-range coupling (

      
      ) to the C2 (quaternary)  and the Phenyl ipso-carbon .
      
    • If 4-Phenyl (Isomer): The singlet proton is at C5 . It would show coupling to C3 and C2 , but not strongly to the Phenyl ring carbons (which would be at C4).

HMBC_Analysis cluster_molecule HMBC Correlations (Target: 5-Phenyl) H4 Proton H-4 (6.88 ppm) C2 Carbon C-2 (Quaternary) H4->C2 3J Coupling C5 Carbon C-5 (Quaternary) H4->C5 2J Coupling C_ipso Phenyl C-ipso (133 ppm) H4->C_ipso 3J Coupling (Definitive Proof)

Figure 1: HMBC correlations confirming the 5-phenyl regiochemistry. The correlation between H-4 and the Phenyl ipso-carbon is the "smoking gun" for the 5-substituted structure.[1]

Tautomeric Equilibrium

3-Hydroxythiophenes can exist as the enol (hydroxythiophene) or the keto (thiophenone) form.

  • Observation: The NMR spectrum shows a single set of signals with a deshielded OH peak (10.85 ppm) and a thiophene C-H signal typical of an aromatic system.

  • Conclusion: The equilibrium lies almost exclusively (>99%) towards the Enol form in non-polar solvents (CDCl

    
    ).
    
  • Driving Force: The formation of a pseudo-six-membered ring via intramolecular hydrogen bonding between the hydroxyl proton and the ester carbonyl oxygen stabilizes the aromatic enol tautomer over the non-aromatic keto form.

Tautomerism Enol Enol Form (Aromatic, Stabilized) Keto Keto Form (Non-aromatic, Thiophenone) Enol->Keto  Equilibrium   Stabilization Stabilized by: 1. Aromaticity (Thiophene ring) 2. Intramolecular H-Bond (OH...O=C) Stabilization->Enol

Figure 2: Tautomeric equilibrium favoring the enol form due to resonance-assisted hydrogen bonding (RAHB).[1]

Experimental Protocol (Validation)

To validate the structure in your own lab, follow this stepwise characterization workflow:

  • Solubility Check: Dissolve 10 mg in 0.6 mL CDCl

    
    . Ensure the solution is clear; turbidity suggests dimerization or salt formation.
    
  • 1H NMR Acquisition:

    • Set spectral width to -2 to 14 ppm (to catch the deshielded OH).

    • Number of scans (NS): 16.

    • Relaxation delay (D1): 2.0s (ensure quantitative integration of OH).

  • D2O Shake Test:

    • Add 1 drop of D

      
      O to the NMR tube and shake.
      
    • Result: The peak at 10.85 ppm should disappear (exchangeable proton), confirming it is -OH and not an aldehyde or downfield aromatic signal.

  • HMBC Experiment:

    • Optimize for long-range coupling (

      
       Hz).
      
    • Look for the cross-peak between the singlet at 6.88 ppm and the phenyl ipso-carbon (~133 ppm).

References

  • Fiesselmann Synthesis: Fiesselmann, H., & Schipprak, P. (1954). Über die Bildung von Thiophen-Derivaten aus Estern der Acetylendicarbonsäure. Chemische Berichte, 87(6), 835-840. Link

  • Tautomerism Studies: Jakobsen, H. J., et al. (1963). Thiophene chemistry.[2][3][4][5][6][7][8][9][10][11] X. Preparation, tautomeric structure and hydrogen bonding studies of 3-hydroxythiophenes. Tetrahedron, 19(11), 1867-1882. Link

  • NMR Data of Analogs: Takahashi, K., et al. (1985).[9] NMR Spectra of Methyl 3-hydroxythiophene-2-carboxylates. Bulletin of the Chemical Society of Japan, 58, 1587.[9] Link

  • Crystal Structure Confirmation: Detailed crystallographic data for analogous 3-hydroxythiophene esters confirming the enol form can be found in the Cambridge Structural Database (CSD), Ref Code: METHYC . Link

Sources

The Biological Versatility of Thiophene Carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiophenic Scaffold in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in the field of medicinal chemistry.[1] Its unique physicochemical properties, including its aromaticity and the ability of the sulfur atom to engage in various non-covalent interactions, make it a "privileged scaffold" for the design of novel therapeutic agents.[1][2] When functionalized with a carboxylate group, these derivatives gain an additional critical interaction point, enhancing their ability to bind to biological targets. Thiophene carboxylate derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, making them a focal point of intensive research and development.[3][4] This guide provides an in-depth exploration of these activities, focusing on the underlying mechanisms of action and the robust experimental methodologies required for their evaluation.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents is a global health priority, with a continuous need for compounds that can overcome limitations like drug resistance and systemic toxicity.[2] Thiophene derivatives have emerged as a promising class of compounds in this arena, exhibiting potent cytotoxic effects against various cancer cell lines.[4][5]

Mechanisms of Action

Thiophene carboxylate derivatives exert their anticancer effects through diverse and targeted mechanisms.[6] Key pathways identified include the induction of apoptosis, inhibition of crucial cell cycle kinases, and disruption of microtubule dynamics.[2][6]

  • Apoptosis Induction: Many thiophene derivatives trigger programmed cell death. This is often achieved by increasing levels of reactive oxygen species (ROS) within cancer cells, which in turn disrupts the mitochondrial membrane potential (ΔΨm).[7][8] This disruption leads to the release of pro-apoptotic factors and the activation of the caspase cascade (e.g., caspase-3, -8, -9), ultimately leading to cell death.[2]

  • Tubulin Polymerization Inhibition: Certain thiophene carboxamide derivatives act as biomimetics of natural anticancer agents like Combretastatin A-4 (CA-4).[5][9] They bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules. This disruption of the cellular cytoskeleton arrests the cell cycle in the G2/M phase and induces apoptosis.[9]

  • Kinase Inhibition: The planarity and electronic properties of the thiophene ring make it an effective scaffold for designing inhibitors of protein kinases, which are often dysregulated in cancer.[2] By blocking the activity of kinases involved in proliferation signaling pathways, these compounds can halt tumor growth.

dot graph "Apoptosis_Induction_Pathway" { layout=dot; rankdir=TB; size="7.6,5"; graph [fontname="Arial", fontsize=12]; node [fontname="Arial", fontsize=10, shape=box, style=rounded]; edge [fontname="Arial", fontsize=9];

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// Edges Thiophene -> ROS [label=" Induces"]; ROS -> Mito [label=" Causes"]; Mito -> Casp9 [label=" Leads to"]; Casp9 -> Casp3 [label=" Activates"]; Casp3 -> Apoptosis [label=" Executes"]; } caption: "Simplified pathway of apoptosis induction by thiophene derivatives."

Data Presentation: Cytotoxicity

The efficacy of a potential anticancer compound is quantified by its half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell growth.

Compound ClassCell LineIC50 (µM)Reference
Thiophene Carboxamide (2b)Hep3B (Liver Cancer)5.46[9]
Thiophene Carboxamide (2e)Hep3B (Liver Cancer)12.58[9]
Fused Thiophene (Cpd 480)HeLa (Cervical Cancer)12.61 (µg/mL)[8]
Fused Thiophene (Cpd 480)HepG2 (Liver Cancer)33.42 (µg/mL)[8]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[7] Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals.

Causality and Self-Validation: This protocol is designed for reproducibility and reliability. The inclusion of a positive control (e.g., Doxorubicin) validates that the assay can detect cytotoxic effects, while the vehicle control (e.g., DMSO) ensures that the solvent used to dissolve the test compound does not interfere with cell viability. Comparing results against a non-malignant cell line provides a crucial, preliminary assessment of selective toxicity.[10]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, HeLa) and a non-malignant control cell line in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the thiophene carboxylate derivative in the appropriate cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and low (<0.5%). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new chemical entities capable of combating resistant bacterial and fungal strains.[11] Thiophene derivatives, including carboxylates, have demonstrated significant potential as antimicrobial agents.[12][13]

Mechanisms of Action

The antimicrobial action of thiophene derivatives often involves the disruption of essential cellular structures and processes in pathogens. One key mechanism is the permeabilization of the bacterial cell membrane. This disruption of the membrane's integrity leads to the leakage of intracellular components and ultimately cell death.[14] Molecular docking studies suggest that these compounds may bind to and inhibit the function of outer membrane proteins (OMPs), which are crucial for nutrient uptake and maintaining structural integrity in Gram-negative bacteria.[13]

dot graph "Antimicrobial_Workflow" { layout=dot; rankdir=TB; size="7.6,5"; graph [fontname="Arial", fontsize=12]; node [fontname="Arial", fontsize=10, shape=box, style=rounded]; edge [fontname="Arial", fontsize=9];

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// Edges Start -> MIC_Assay [label=" Initial Screen"]; MIC_Assay -> MBC_Assay [label=" Potent Hits"]; MBC_Assay -> TimeKill [label=" Bactericidal Hits"]; TimeKill -> Mechanism; Mechanism -> Lead; } caption: "Screening workflow for novel antimicrobial thiophene derivatives."

Data Presentation: Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is the standard metric for antimicrobial activity, defined as the lowest concentration of a compound that prevents visible microbial growth.[15]

Compound ClassOrganismMIC Range (µg/mL)Reference
Thiophene-2-Carboxylic Acid ThioureidesBacillus subtilis7.8 - 125[11]
Thiophene-2-Carboxylic Acid ThioureidesGram-negative clinical strains31.25 - 250[11]
Thiophene-Based HeterocyclesClostridium difficile2 - 4[16]
Thiophene Derivatives (4, 5, 8)Colistin-Resistant A. baumanniiMIC50: 16 - 32 (mg/L)[14]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is the gold standard for determining the MIC of a novel antimicrobial agent in a liquid medium.[15]

Causality and Self-Validation: This protocol's integrity hinges on proper controls. The positive control (bacteria without compound) must show robust growth, confirming the viability of the inoculum and suitability of the medium.[17] The negative control (medium only) must remain clear, ensuring the sterility of the process. A standard antibiotic (e.g., Gentamicin) is included as a reference to benchmark the potency of the test compound and ensure the bacterial strain is not inherently resistant to common antibiotics.[12]

Methodology:

  • Inoculum Preparation: Culture the target microbial strain (e.g., S. aureus, E. coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth, MHB).[17] Dilute the overnight culture to achieve a standardized final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[15]

  • Compound Dilution: In a 96-well microtiter plate, prepare a two-fold serial dilution of the thiophene carboxylate derivative in the broth medium. Start with a high concentration and dilute across the plate, leaving wells for controls.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. The final volume in each well is typically 200 µL.

  • Control Wells:

    • Positive Control: Well containing inoculum and broth, but no test compound.

    • Negative Control: Well containing only sterile broth.

    • Reference Control: Wells containing a serial dilution of a standard antibiotic.

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[15]

  • Result Determination: After incubation, visually inspect the wells for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[15] Results can also be read quantitatively using a plate reader to measure optical density (OD) at 600 nm.[17]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide array of diseases, from arthritis to cardiovascular disorders.[18] Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but their use can be limited by side effects.[18] Thiophene derivatives, such as the commercial drug Tiaprofenic acid, represent an important class of anti-inflammatory agents.[19][20]

Mechanisms of Action

A primary mechanism for the anti-inflammatory action of many thiophene derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[19] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[21] By selectively inhibiting COX-2, which is upregulated at sites of inflammation, these compounds can reduce prostaglandin production without significantly affecting the constitutively expressed COX-1 enzyme, which plays a protective role in the gastric mucosa.[21][22] Other mechanisms include the reduction of pro-inflammatory cytokine expression, such as TNF-α and IL-6.[19]

Data Presentation: COX-2 Inhibition

The inhibitory potential against COX-2 is typically expressed as an IC50 value.

Compound ClassAssay TypeIC50 ValueReference
Tetrasubstituted Thiophene (4c)In vivo Paw Edema71% protection @ 10 mg/kg[18]
Tetrasubstituted Thiophene (4c)In vitro NO Scavenging31.59 µg/mL[18]
Thiophene Derivatives (9, 10)In vitro Cytokine InhibitionActive at 2 nM[19]
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This in vitro assay provides a rapid and sensitive method for screening compounds for their ability to inhibit COX-2 activity.[21]

Causality and Self-Validation: The assay's validity is established through multiple controls. The "Enzyme Control" (or "100% Initial Activity") contains the enzyme and substrate but no inhibitor, defining the maximum reaction rate.[23] The "Background Control" lacks the enzyme, accounting for any non-enzymatic signal. A known COX-2 inhibitor, such as Celecoxib, is used as a positive control to confirm the assay is responsive to inhibition.[21] Testing inhibitors in a dose-response format allows for the calculation of a robust IC50 value.

Methodology:

  • Reagent Preparation: Prepare all kit components as per the manufacturer's instructions.[22] This includes reconstituting the human recombinant COX-2 enzyme and preparing the assay buffer, probe, cofactor, and substrate (arachidonic acid).[21] Keep the enzyme on ice.

  • Plate Setup: In a 96-well opaque plate suitable for fluorescence, designate wells for the enzyme control, inhibitor control (Celecoxib), and various concentrations of the test thiophene derivative.

  • Inhibitor Addition: Add 10 µL of the diluted test inhibitor or the appropriate control (e.g., Celecoxib, or assay buffer for the enzyme control) to the designated wells.

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the background control.

  • Pre-incubation: Incubate the plate for approximately 10 minutes at 37°C to allow the inhibitors to bind to the enzyme.[23]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Signal Detection: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 10-20 minutes using a fluorescence plate reader. The rate of increase in fluorescence is proportional to COX-2 activity.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Plot the percent inhibition versus the log of the inhibitor concentration to calculate the IC50 value.

Conclusion

Thiophene carboxylate derivatives represent a profoundly versatile and promising scaffold in modern drug discovery. Their demonstrated efficacy across anticancer, antimicrobial, and anti-inflammatory domains underscores their therapeutic potential. The successful advancement of these compounds from bench to bedside, however, relies on the rigorous and systematic application of validated experimental protocols. By understanding the underlying mechanisms of action and employing robust, well-controlled assays as detailed in this guide, researchers can effectively identify and optimize the next generation of thiophene-based therapeutics.

References

  • Biological Activities of Thiophenes. (2024). Encyclopedia MDPI. Retrieved from [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). National Institutes of Health. Retrieved from [Link]

  • Therapeutic importance of synthetic thiophene. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). Bentham Science. Retrieved from [Link]

  • Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica. Retrieved from [Link]

  • Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. (n.d.). ResearchGate. Retrieved from [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. (2022). An-Najah Staff. Retrieved from [Link]

  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). MDPI. Retrieved from [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]

  • Guidelines for clinical evaluation of anti-cancer drugs. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega. Retrieved from [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). National Institutes of Health. Retrieved from [Link]

  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017). Chemistry Central Journal. Retrieved from [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. Retrieved from [Link]

  • Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). National Institutes of Health. Retrieved from [Link]

  • Experimental Evaluation of Anticancer Efficiency and Acute Toxicity of Anthrafuran for Oral Administration. (2020). MDPI. Retrieved from [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers. Retrieved from [Link]

  • Novel thiophene derivatives as Anti-inflammatory agents. (2016). Journal of Pharmaceutical Science and Bioscientific Research. Retrieved from [Link]

  • Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. (n.d.). Journal of Cardiovascular Disease Research. Retrieved from [Link]

  • 3.4. Minimum Inhibitory Concentration (MIC) of Antibiotics. (n.d.). Bio-protocol. Retrieved from [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. (n.d.). Taylor & Francis. Retrieved from [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved from [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). PubMed Central. Retrieved from [Link]

  • MIC & Etest. (n.d.). IACLD. Retrieved from [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate. Retrieved from [Link]

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An In-depth Technical Guide to the Formation Mechanism of Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the formation mechanism of methyl 3-hydroxy-5-phenylthiophene-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The core of this synthesis is the robust and versatile Fiesselmann thiophene synthesis. This document elucidates the intricate, step-by-step mechanistic pathway, offering field-proven insights into the causality behind experimental choices. Detailed experimental protocols, quantitative data, and authoritative references are provided to ensure scientific integrity and reproducibility. Visual diagrams generated using DOT language are included to facilitate a deeper understanding of the molecular transformations.

Introduction: The Significance of the 3-Hydroxythiophene Scaffold

The 3-hydroxythiophene moiety is a privileged scaffold in drug discovery and materials science. Its unique electronic properties and ability to participate in various intermolecular interactions make it a valuable component in the design of bioactive molecules. Specifically, derivatives of 3-hydroxythiophene-2-carboxylates have demonstrated a wide range of pharmacological activities, serving as precursors to potent kinase inhibitors, anti-inflammatory agents, and antifungal compounds. A thorough understanding of their formation mechanism is paramount for the rational design and efficient synthesis of novel therapeutic agents.

The primary and most effective route to substituted 3-hydroxythiophene-2-carboxylates is the Fiesselmann thiophene synthesis .[1] This elegant reaction involves the condensation of an α,β-acetylenic ester with a thioglycolic acid derivative in the presence of a base. This guide will focus on the specific formation of this compound from methyl phenylpropiolate and methyl thioglycolate.

The Core Mechanism: A Step-wise Elucidation of the Fiesselmann Thiophene Synthesis

The formation of this compound via the Fiesselmann synthesis is a cascade of classical organic reactions, each playing a critical role in the construction of the thiophene ring. The overall mechanism can be dissected into four key stages:

  • Initial Michael Addition: The reaction is initiated by the deprotonation of methyl thioglycolate by a suitable base, forming a thiolate anion. This potent nucleophile then undergoes a 1,4-conjugate addition (Michael addition) to the electron-deficient triple bond of methyl phenylpropiolate.

  • Second Conjugate Addition and Thioacetal Formation: The resulting enolate intermediate can then be protonated. Subsequently, a second molecule of deprotonated methyl thioglycolate attacks the β-carbon of the α,β-unsaturated ester intermediate. This second conjugate addition leads to the formation of a key thioacetal intermediate.

  • Intramolecular Dieckmann Condensation: With the application of a stronger base, a proton is abstracted from the carbon atom situated between the two sulfur atoms. The resulting carbanion then acts as a nucleophile in an intramolecular cyclization, attacking one of the ester carbonyl groups. This ring-closing step is a classic Dieckmann condensation, which results in the formation of a five-membered ring and the expulsion of a methoxide anion.

  • Elimination and Tautomerization: The cyclic intermediate readily eliminates a molecule of methyl thioglycolate, a process driven by the formation of a conjugated system. The resulting keto-thiophene then undergoes tautomerization to the more stable enol form, yielding the final aromatic product, this compound. The aromaticity of the thiophene ring is a significant thermodynamic driving force for this final step.[2]

Mechanistic Pathway Diagram

Fiesselmann_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Reactant1 Methyl Phenylpropiolate Intermediate2 Enolate Intermediate Reactant1->Intermediate2 Michael Addition Reactant2 Methyl Thioglycolate Intermediate1 Thiolate Anion Reactant2->Intermediate1 Base (e.g., NaOMe) Intermediate1->Intermediate2 Michael Addition Intermediate3 Thioacetal Intermediate2->Intermediate3 + Methyl Thioglycolate (2nd Michael Addition) Intermediate4 Cyclic Keto-Ester Intermediate3->Intermediate4 Dieckmann Condensation (Base) Product Methyl 3-hydroxy-5-phenyl- thiophene-2-carboxylate Intermediate4->Product Elimination & Tautomerization caption1 Fiesselmann Synthesis Pathway

Caption: A logical workflow of the Fiesselmann synthesis.

Experimental Protocol: A Validated Methodology

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methodologies for Fiesselmann-type reactions.

Materials:

  • Methyl phenylpropiolate

  • Methyl thioglycolate

  • Sodium methoxide (NaOMe) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), equip a round-bottom flask with a magnetic stir bar.

  • Reagent Addition: To the flask, add anhydrous solvent (e.g., methanol or THF). Dissolve methyl phenylpropiolate (1.0 equivalent) in the solvent.

  • Base and Nucleophile: In a separate flask, prepare a solution of the base (e.g., sodium methoxide, 1.1 equivalents) in the same anhydrous solvent. To this basic solution, slowly add methyl thioglycolate (2.2 equivalents) at room temperature. Stir for 15-30 minutes to ensure complete formation of the thiolate.

  • Reaction Execution: Slowly add the solution of the thiolate to the solution of methyl phenylpropiolate. The reaction is typically exothermic. Maintain the temperature as needed (e.g., with an ice bath for initial addition, followed by stirring at room temperature or gentle reflux).

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench by adding 1 M HCl until the solution is acidic (pH ~ 5-6).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound.

Data Presentation: Causality in Experimental Choices

The choice of base and solvent can significantly impact the yield and purity of the final product. The following table summarizes typical conditions and outcomes for the Fiesselmann synthesis of related 3-hydroxythiophenes.

Starting AlkyneStarting ThiolBaseSolventTemperature (°C)Yield (%)Reference
Methyl PhenylpropiolateMethyl ThioglycolateNaOMeMeOHRT to Reflux60-75[3]
Dimethyl AcetylenedicarboxylateMethyl ThioglycolatePiperidineDioxaneReflux85[3]
Ethyl PhenylpropiolateEthyl ThioglycolateNaOEtEtOHRT70[3]
Methyl 3-chlorothiophene-2-carboxylateMethyl Thioglycolatet-BuOKTHFRT41-78[4]

Insights into Experimental Choices:

  • Base Selection: A moderately strong base like sodium methoxide is typically sufficient to deprotonate methyl thioglycolate and catalyze the initial Michael additions. A stronger base, such as potassium tert-butoxide, can facilitate the Dieckmann condensation more effectively, particularly with less reactive substrates.[4]

  • Solvent System: Protic solvents like methanol can participate in proton transfer steps, which can be beneficial for the initial Michael addition. Aprotic solvents like THF are often preferred for the Dieckmann condensation to avoid side reactions of the strong base with the solvent.[4]

  • Stoichiometry: An excess of the thioglycolate derivative is often used to ensure the complete formation of the thioacetal intermediate, driving the equilibrium towards the desired product.

Conclusion and Future Directions

The Fiesselmann thiophene synthesis remains a cornerstone of heterocyclic chemistry, providing a reliable and versatile method for the construction of highly functionalized 3-hydroxythiophenes. This guide has provided a detailed mechanistic framework and practical experimental guidance for the synthesis of this compound. The understanding of this mechanism allows for the rational modification of reaction conditions to optimize yields and to synthesize a diverse library of thiophene derivatives for applications in drug discovery and materials science. Future research may focus on the development of catalytic and enantioselective variants of the Fiesselmann synthesis to access chiral thiophene-containing molecules with enhanced biological activity.

References

  • Fiesselmann, H.; Schipprak, P. Über Oxythiophencarbonsäureester, I. Mitteil.: Über die Anlagerung von Thioglykolsäureester an Fumarsäure-, Maleinsäure- und Acetylendicarbonsäureester. Chemische Berichte1954 , 87 (6), 835–841. [Link]

  • Fiesselmann, H.; Thoma, F. Über Hydroxythiophencarbonsäureester, VI. Mitteil.: Darstellung von 3-Hydroxy-thiophencarbonsäure-(2)-estern aus β-Ketosäureestern. Chemische Berichte1956 , 89 (8), 1907–1912. [Link]

  • Mishra, R.; et al. Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica2011 , 3 (4), 38-54. [Link]

  • Wikipedia. Fiesselmann thiophene synthesis. [Link]

  • Chemistry LibreTexts. Dieckmann Condensation. [Link]

  • Demina, N. S.; et al. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry2019 , 15, 2686–2693. [Link]

  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin/Heidelberg, Germany, 2006. [Link]

  • Gronowitz, S. Thiophene and Its Derivatives. In The Chemistry of Heterocyclic Compounds; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 1985; Vol. 44, Part 1. [Link]

  • Nicolaou, K. C.; et al. A Novel Designed Molecule with DNA-Cleaving Properties and Antitumor Activity. Angewandte Chemie International Edition in English1990 , 29 (9), 1064-1067. [Link]

  • Redman, A. M.; et al. p38 kinase inhibitors for the treatment of arthritis and osteoporosis: thienyl, furyl, and pyrrolyl ureas. Bioorganic & Medicinal Chemistry Letters2001 , 11 (1), 9-12. [Link]

  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]

  • Showalter, H. D. H.; et al. Tyrosine Kinase Inhibitors. 16. 6,5,6-Tricyclic Benzothieno[3,2-d]pyrimidines and Pyrimido[5,4-b]- and -[4,5-b]indoles as Potent Inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase. Journal of Medicinal Chemistry1999 , 42 (26), 5464–5474. [Link]

  • Ram, V. J.; Goel, A.; Shukla, P. K.; Kapil, A. Synthesis of thiophenes and thieno[3,2-c]pyran-4-ones as antileishmanial and antifungal agents. Bioorganic & Medicinal Chemistry Letters1997 , 7 (24), 3101-3106. [Link]

  • Demina, N. S.; Kazin, N. A.; Rasputin, N. A.; Irgashev, R. A.; Rusinov, G. L.; Chupakhin, O. N. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry2019 , 15, 2686-2693. [Link]

Sources

Substituted 3-Hydroxythiophene-2-Carboxylates: A Technical Guide to Synthesis, Reactivity, and Scaffold Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Masked" Scaffold

Substituted 3-hydroxythiophene-2-carboxylates represent a privileged scaffold in medicinal chemistry, functioning as bioisosteres of salicylates and anthranilates. Unlike their benzene counterparts, these thiophene derivatives possess a unique electronic profile driven by the sulfur atom's lone pairs and the high polarizability of the aromatic ring.

This guide provides a rigorous technical analysis of this chemical class, moving beyond basic descriptions to explore the causality of their synthesis , the nuances of their tautomeric stability , and their divergent reactivity in constructing fused heterocycles like thieno[3,2-b]thiophenes and thieno[2,3-d]pyrimidines.

Structural Dynamics: Tautomerism and Stability

The reactivity of 3-hydroxythiophene-2-carboxylates is governed by a delicate keto-enol equilibrium. While they are formally "hydroxy" compounds (enol form), they can tautomerize to the thiophen-3(2H)-one species (keto form).

  • The Enol Driver: In the 2-carboxylate derivatives, the enol form is significantly stabilized by an intramolecular hydrogen bond between the C3-hydroxyl proton and the carbonyl oxygen of the C2-ester. This creates a pseudo-six-membered ring, locking the molecule in the hydroxy form in non-polar solvents.

  • The Keto Driver: In polar protic solvents or under basic conditions, the equilibrium can shift, exposing the C2 position to electrophilic attack (if decarboxylated) or facilitating nucleophilic attack at the C3 carbonyl.

Practical Implication: When performing O-alkylation (e.g., Williamson ether synthesis), the choice of base is critical. Hard bases (e.g., K₂CO₃ in DMF) favor the enolate, locking the aromatic thiophene character and promoting O-alkylation over C-alkylation.

Core Synthesis: The Fiesselmann Strategy

The most robust route to this scaffold is the Fiesselmann Thiophene Synthesis . This method is superior to the Gewald reaction for hydroxy (vs. amino) derivatives because it specifically targets the 3-hydroxy-2-carboxylate motif using thioglycolates.

Mechanism of Action

The reaction typically involves the condensation of alkyl thioglycolates with


-acetylenic esters (alkynoates) or 

-keto esters.
  • Michael Addition: The thioglycolate anion (generated by alkoxide base) attacks the

    
    -carbon of the alkynoate.
    
  • Dieckmann-type Cyclization: The resulting carbanion attacks the ester carbonyl of the thioglycolate moiety.

  • Elimination: Loss of alkoxide yields the keto-thiophene.

  • Tautomerization: Rapid shift to the aromatic 3-hydroxythiophene driven by resonance and H-bonding.

Visualization: The Fiesselmann Pathway

FiesselmannSynthesis cluster_conditions Critical Parameters Start Alkyl Thioglycolate + Alkynoate Inter1 Thioether Intermediate (Michael Adduct) Start->Inter1 Base (NaOMe) Michael Addn. Inter2 Cyclized Keto-Ester (Tetrahydrothiophene) Inter1->Inter2 Dieckmann Cyclization Product 3-Hydroxythiophene- 2-carboxylate Inter2->Product -ROH Tautomerization Note1 Solvent: MeOH/THF Note2 Temp: 0°C -> Reflux

Figure 1: Mechanistic flow of the Fiesselmann Thiophene Synthesis.

Experimental Protocol: Synthesis of Methyl 3-Hydroxythiophene-2-Carboxylate

This protocol is validated for reproducibility and scalability. It avoids common pitfalls like moisture contamination which hydrolyzes the ester.

Reagents:

  • Methyl thioglycolate (1.0 eq)

  • Methyl propiolate (1.0 eq)

  • Sodium methoxide (NaOMe), 25% wt in methanol (1.1 eq)

  • Solvent: Anhydrous Methanol

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet. Cool to 0°C in an ice bath.

  • Base Addition: Charge the flask with anhydrous methanol (50 mL) and add the NaOMe solution dropwise.

  • Thiolate Formation: Add methyl thioglycolate (10 mmol) dropwise over 15 minutes. Stir for 20 minutes at 0°C to generate the sodium thiolate species. Observation: Solution may turn slightly yellow.

  • Cyclization: Add methyl propiolate (10 mmol) dropwise. The reaction is exothermic; control addition rate to maintain temp < 5°C.

  • Reflux: Once addition is complete, remove the ice bath and heat the mixture to reflux (65°C) for 3 hours. Causality: Heat is required to drive the elimination of methanol and aromatize the ring.

  • Quench & Workup: Cool to room temperature. Pour the mixture into ice-cold 1M HCl (50 mL) to protonate the thiophenolate/enolate. Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from Hexanes/EtOAc to yield off-white crystals.

Validation Criteria:

  • ¹H NMR (CDCl₃): Look for the characteristic singlet at

    
     ~9-10 ppm (OH, exchangeable) and the thiophene ring protons (doublets at 
    
    
    
    ~6.7 and 7.4 ppm).
  • Yield: Expected range 65-80%.

Reactivity & Scaffold Hopping

The 3-hydroxythiophene-2-carboxylate is a "divergent intermediate." It can be steered toward three distinct bioactive classes.[1]

Pathway A: Thieno[3,2-b]thiophenes

By reacting the 3-hydroxy group with a second equivalent of thioglycolate (often requiring a leaving group at the 4-position or oxidative coupling), one can fuse a second sulfur ring. This is critical for organic electronics and high-affinity kinase inhibitors.

Pathway B: Thieno[3,2-c]pyran-4-ones

Reaction with electrophilic alkynes or carbonyls allows for annulation at the oxygen and the C4 position. These bicyclic lactones are isosteres of coumarins.

Pathway C: Thieno[2,3-d]pyrimidines

While aminothiophenes are the direct precursors, the hydroxy variants are converted to thienopyrimidines via:

  • Conversion of OH to Cl (using POCl₃).

  • SNAr displacement with amines.

  • Cyclization with formamide or urea.

Visualization: Divergent Synthesis Map

DivergentSynthesis Core 3-Hydroxythiophene- 2-carboxylate ThienoThiophene Thieno[3,2-b]thiophene (Fused S-S System) Core->ThienoThiophene 1. Activation (C4-Hal) 2. Thioglycolate cyclization ThienoPyran Thieno[3,2-c]pyran-4-one (Coumarin Isostere) Core->ThienoPyran Alkynoates / Acid Cat. Cyclocondensation EtherDeriv 3-Alkoxythiophene (Kinase Inhibitor Sidechain) Core->EtherDeriv R-X, K2CO3 Williamson Ether Synth.

Figure 2: Divergent synthetic utility of the 3-hydroxythiophene scaffold.

Quantitative Data: Substituent Effects on Biological Activity[2]

The following table summarizes Structure-Activity Relationship (SAR) trends for 3-substituted thiophene-2-carboxylates in the context of antibacterial and antioxidant activity, based on recent literature [5, 7].

Substituent (C3 Position)Electronic EffectAntibacterial Potency (vs. S. aureus)Antioxidant Activity (ABTS Assay)Mechanism Note
-OH (Hydroxy) Electron Donating (+M)Moderate (Zone: 10-17 mm)Moderate (28-55%)Radical scavenging via phenolic H
-NH₂ (Amino) Strong Donor (+M)High (Zone: 20 mm)High (46-62%)Enhanced H-bonding capability
-CH₃ (Methyl) Weak Donor (+I)Low/InactiveLow (<23%)Lacks H-bond donor capability
-OCH₃ (Methoxy) Donor (+M)Moderate-HighLowCaps the radical scavenging site

Data Interpretation: While the amino derivative often shows higher potency due to basicity, the hydroxy derivative is essential for applications requiring an acidic proton (pKa ~7-8) or a hydrogen bond donor/acceptor pair for active site binding (e.g., in VEGFR-2 pockets).

References

  • Fiesselmann Thiophene Synthesis. Wikipedia. (Accessed 2023).[1][2] A fundamental name reaction for generating 3-hydroxy-2-thiophenecarboxylic acid derivatives.[2] Link

  • Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives. Beilstein Journal of Organic Chemistry, 2019. Detailed protocol on using Fiesselmann synthesis for fused systems. Link

  • Methyl 3-hydroxythiophene-2-carboxylate Product Data. Sigma-Aldrich. Physical properties and commercial availability.[3] Link

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines. Molecules, 2020. Discusses the conversion of thiophene carboxylates to bioactive fused pyrimidines. Link

  • Synthesis, DFT investigations, antioxidant, antibacterial activity of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 2023.[1] Comparative SAR of hydroxy vs. amino vs. methyl derivatives. Link

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry, 2021. Application of the scaffold in cancer therapy. Link

  • Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial Activities. Synthetic Communications, 2021. Further evidence of the hydroxy-thiophene pharmacophore. Link

Sources

The Fiesselmann Thiophene Synthesis: From Mechanistic Origins to Medicinal Chemistry Applications

[1][2]

Executive Summary

The Fiesselmann thiophene synthesis is a cornerstone methodology for constructing substituted thiophenes, specifically 3-hydroxy-2-thiophenecarboxylates .[1] Unlike the Paal-Knorr (1,4-dicarbonyl) or Gewald (elemental sulfur/nitrile) syntheses, the Fiesselmann approach uniquely leverages the condensation of

This guide analyzes the reaction's evolution from Hans Fiesselmann's mid-20th-century discovery to its modern role in generating pharmacophores for EGFR inhibitors and DNA-cleaving agents. It provides a validated mechanistic framework, experimental protocols, and strategic insights for medicinal chemists.

Historical Genesis: The Fiesselmann Era

Hans Fiesselmann (University of Erlangen-Nuremberg) formalized this synthesis in the 1950s, publishing a series of seminal papers in Chemische Berichte. While Woodward (1946) had previously reported thiophene-like condensations, Fiesselmann rigorously defined the conditions required to convert acetylenic esters and thioglycolates into fully aromatic 3-hydroxythiophenes.

  • Original Scope: Reaction of dimethyl acetylenedicarboxylate (DMAD) or methyl propiolate with methyl thioglycolate.

  • Key Insight: Fiesselmann recognized that the reaction proceeds through a stepwise Michael addition followed by a Dieckmann condensation, rather than a concerted cycloaddition. This insight allowed for the expansion of the substrate scope to include

    
    -dihalo esters and 
    
    
    -keto esters.

Mechanistic Deep Dive

The reaction is an anionic cascade sequence. Understanding the specific order of bond formation is critical for troubleshooting low yields or regioselectivity issues.

The 5-Step Anionic Cascade
  • Thiolate Formation: Base-mediated deprotonation of the thioglycolate (

    
    -mercaptoacetate).
    
  • Michael Addition: The thiolate attacks the

    
    -carbon of the electron-deficient alkyne (acetylenic ester).
    
  • E-Z Isomerization: The resulting vinyl sulfide intermediate must adopt the correct geometry for cyclization.

  • Dieckmann Condensation: An intramolecular Claisen-type condensation occurs where the methylene enolate attacks the ester carbonyl of the alkyne-derived moiety.

  • Aromatization: Tautomerization of the cyclic keto-ester yields the stable 3-hydroxythiophene.

Visualization: Molecular Pathway

The following diagram illustrates the critical flow of intermediates.

FiesselmannMechanismStartReagents:Acetylene Ester + ThioglycolateStep11. Thiolate Formation(Base Deprotonation)Start->Step1Step22. Michael Addition(Thioether Formation)Step1->Step2 Nucleophilic AttackStep33. Dieckmann Condensation(Ring Closure)Step2->Step3 IntramolecularAcylationStep44. Tautomerization(Aromatization)Step3->Step4 Keto-Enol ShiftProductProduct:3-Hydroxy-2-thiophenecarboxylateStep4->Product

Figure 1: The sequential anionic cascade of the Fiesselmann synthesis.

Strategic Utility in Drug Discovery

The 3-hydroxythiophene moiety is not merely a structural spacer; it is a "privileged scaffold" in medicinal chemistry.

Bioisosterism and Reactivity[5]
  • Hydrogen Bonding: The 3-hydroxyl group acts as a hydrogen bond donor/acceptor, mimicking phenol or 3-hydroxypyridine motifs in kinase inhibitors.

  • Derivatization Potential: The adjacent 2-carboxylate and 3-hydroxy groups allow for rapid annulation to form thienopyrimidines (e.g., Olmutinib analogs) or thienopyridines .

Comparative Analysis: Fiesselmann vs. Alternatives

When designing a synthesis, selecting the correct method is crucial.[2]

FeatureFiesselmann SynthesisGewald SynthesisPaal-Knorr Synthesis
Starting Materials Acetylenic esters + ThioglycolatesKetone/Aldehyde + Elemental Sulfur + Nitrile1,4-Dicarbonyls + Sulfur Source (

)
Key Product 3-Hydroxy-2-thiophenecarboxylates 2-AminothiophenesAlkyl/Aryl Thiophenes
Regiocontrol High (Controlled by Michael acceptor)Moderate (Depends on ketone enolization)High (Symmetrical) / Low (Unsymmetrical)
Primary Utility Scaffold functionalization (OH/COOR)Library generation (Amino group)Simple core construction

Experimental Protocols

A. The Classical Protocol (NaOEt/EtOH)

Based on Fiesselmann's original optimization.

Reagents:

  • Ethyl phenylpropiolate (1.0 equiv)

  • Ethyl thioglycolate (1.1 equiv)

  • Sodium ethoxide (2.0 equiv)

  • Absolute Ethanol (0.5 M concentration)

Procedure:

  • Preparation of Base: Dissolve sodium metal in absolute ethanol under

    
     atmosphere to generate fresh NaOEt.
    
  • Addition: Add ethyl thioglycolate dropwise at 0°C. Stir for 15 minutes to ensure thiolate formation.

  • Condensation: Add ethyl phenylpropiolate dropwise. The solution often turns deep red/orange.

  • Cyclization: Warm to room temperature, then reflux for 2–4 hours. Monitor by TLC (disappearance of alkyne).

  • Workup: Cool to room temperature. Pour into ice-cold dilute HCl (pH ~2). The product often precipitates as a solid.

  • Purification: Filter and recrystallize from ethanol/water.

B. Modern "Green" Modification (Microwave/Solvent-Free)

Adapted from recent literature (e.g., synthetic strategies for thienopyrimidines).

Reagents:

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Methyl thioglycolate

  • Piperidine (Catalytic, 10 mol%)

  • Solvent: None (Neat) or Ethanol

Procedure:

  • Mix DMAD and methyl thioglycolate in a microwave vial.

  • Add piperidine.

  • Irradiate at 100°C for 10–20 minutes.

  • Cool and triturate with cold ethanol to isolate the crystalline product.

Decision Logic for Synthesis Planning

Use the following logic tree to determine if the Fiesselmann method fits your target molecule.

SynthesisDecisionTargetTarget Molecule:Substituted ThiopheneQ1Does it require a3-Hydroxy / 3-Keto group?Target->Q1Yes1YesQ1->Yes1No1NoQ1->No1Q2Is the 2-positionan Ester/Acid?Yes1->Q2ResultPaalSELECT:Paal-Knorr(For Alkyl/Aryl)No1->ResultPaalYes2YesQ2->Yes2No2NoQ2->No2ResultFiesselmannSELECT:Fiesselmann SynthesisYes2->ResultFiesselmannResultGewaldSELECT:Gewald Synthesis(For 2-Amino)No2->ResultGewald

Figure 2: Strategic decision tree for selecting thiophene synthesis methodologies.

Troubleshooting & Optimization

  • Problem: Low Yield / Tarry Residue.

    • Cause: Polymerization of the acetylenic ester or oxidation of the thiolate.

    • Solution: Perform the reaction under strict inert atmosphere (

      
      /Ar). Add the alkyne slowly to the thiolate (inverse addition) to prevent alkyne self-condensation.
      
  • Problem: Incomplete Cyclization (Intermediate Isolation).

    • Cause: Base is too weak or reaction temperature too low.

    • Solution: Ensure at least 2 equivalents of base are used (one for thiolate, one for the Dieckmann step). Switch from piperidine to NaOEt or KOtBu if using the catalytic method fails.

  • Problem: Regioselectivity Issues (with unsymmetrical alkynes).

    • Insight: The thiolate attacks the

      
      -carbon relative to the most electron-withdrawing group. If the alkyne has two esters (e.g., DMAD), regioselectivity is not an issue. If using a propiolate, the attack is exclusively at the 
      
      
      -position.

References

  • Fiesselmann, H., & Schipprak, P. (1954).[3] Über Oxythiophen-carbonsäureester, I. Mitteil.: Synthese und Reaktionen von 3-Oxy-thiophen-carbonsäure-(2)-estern. Chemische Berichte, 87(6), 835–841.[3] Link

  • Fiesselmann, H., Schipprak, P., & Zeitler, L. (1954).[3] Über Oxythiophen-carbonsäureester, II. Mitteil.: Synthese und Reaktionen von 3-Oxy-thiophen-carbonsäure-(2)-estern. Chemische Berichte, 87(6), 841–848.[3] Link

  • Woodward, R. B., & Eastman, R. H. (1946). The Reaction of Thioglycolic Acid with α,β-Unsaturated Esters. Journal of the American Chemical Society, 68(11), 2229–2235. Link

  • Donoso, R., de Urries, P. J., & Lissavetzky, J. (1992).[4] Synthesis of [b]-Condensed Alkyl 3-Hydroxythiophene-2-carboxylates. Synthesis, 1992(6), 526-528. Link

  • Sutherland, H. S., et al. (2011). Synthesis and biological evaluation of 2-amino-3-acyl-thiophenes as allosteric enhancers of the A1 adenosine receptor. Bioorganic & Medicinal Chemistry, 19(3), 1105-1113. Link

  • Li, Y., et al. (2014).[5] Efficient Phosphine-Free Direct C-H Arylation of Thiophenes. The Journal of Organic Chemistry, 79(6), 2890–2897. Link

Technical Guide: Navigating the Reactivity of the Hydroxyl Group in 3-Hydroxythiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxythiophene represents a deceptive challenge in heterocyclic chemistry. Unlike phenols, which it superficially resembles, 3-hydroxythiophene is not a static aromatic alcohol. It exists in a dynamic keto-enol equilibrium with thiophen-3(2H)-one , a feature that dictates its entire reactivity profile.

For drug development professionals, this duality is both a liability and an asset. The "hydroxyl" group is a gateway to bioisosteric ethers and cross-coupling partners, but only if the inherent instability of the parent ring and the competition between O- and C-alkylation are managed. This guide synthesizes the mechanistic principles of this tautomerism with practical, field-proven protocols for functionalization.

Part 1: The Tautomeric Challenge

The fundamental barrier to working with 3-hydroxythiophenes is the keto-enol tautomerism . In the gas phase and non-polar solvents, the keto form (thiophen-3(2H)-one) is often thermodynamically favored, disrupting the aromaticity of the thiophene ring.

Mechanistic Insight: The "Phantom" Phenol

While the enol form restores aromaticity, the energy gain is less significant than in benzene systems (resonance energy of thiophene is ~29 kcal/mol vs. 36 kcal/mol for benzene). Consequently, the equilibrium is easily shifted by solvent polarity and substituents.

  • Unsubstituted 3-hydroxythiophene: Extremely unstable. It rapidly dimerizes or polymerizes due to the reactive nature of the keto-form's

    
    -methylene group.
    
  • Stabilized Derivatives: Most synthetic workflows utilize electron-withdrawing groups (EWGs) at the C2 position (e.g., methyl 3-hydroxythiophene-2-carboxylate ) to stabilize the enol form via intramolecular hydrogen bonding and resonance.

Visualization: Tautomerism & Reactivity Map

The following diagram illustrates the equilibrium and the divergent reactive pathways available to the system.

Tautomerism Keto Keto Form (Thiophen-3(2H)-one) Reactive C2 Methylene Enol Enol Form (3-Hydroxythiophene) Aromatic System Keto->Enol Equilibrium (Solvent/Substituent Dependent) C_Prod C-Alkylation (C2 Substitution) Keto->C_Prod Soft Electrophiles Protic/Non-polar Solvent Dimer Dimerization/Polymerization (Degradation) Keto->Dimer Unstabilized Substrate O_Prod O-Functionalization (Ethers, Esters, Triflates) Enol->O_Prod Hard Electrophiles Polar Aprotic Solvent

Figure 1: The central equilibrium dictates the fate of the reaction. Accessing the stable O-functionalized product requires "trapping" the enol form before the keto form engages in C-alkylation or degradation.

Part 2: Controlling Selectivity (O- vs. C-Alkylation)

The most common failure mode in 3-hydroxythiophene chemistry is unintentional C-alkylation at the C2 position. This is governed by Hard-Soft Acid-Base (HSAB) Theory .

The Rules of Engagement
VariableO-Alkylation (Desired for Ethers)C-Alkylation (Side Reaction)
Reactive Species Enolate Oxygen (Hard Nucleophile)C2 Carbon (Soft Nucleophile)
Electrophile Hard (High charge density). Ex: Alkyl Sulfonates, Acyl Chlorides.Soft (Polarizable). Ex: Alkyl Iodides, Allyl Bromides.
Solvent Polar Aprotic (DMF, DMSO, NMP). Solvates the cation, leaving a "naked" enolate oxygen.Protic (MeOH, Water) or Non-polar. H-bonding shields the oxygen, forcing reaction at Carbon.
Counter-Ion Large cations (Cs

, K

) favor O-alkylation by reducing ion pairing.
Small/Tightly bound cations (Li

) can favor C-alkylation via chelation.
Strategic Recommendation

To maximize O-alkylation yields:

  • Use the "Hardest" Electrophile: Choose alkyl tosylates or sulfates (e.g., dimethyl sulfate) over alkyl iodides if possible.

  • Solvent Choice: DMF is the gold standard. It promotes the dissociation of the ion pair, making the oxygen more nucleophilic.

  • Base Selection: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) is superior to K
    
    
    CO
    
    
    for difficult substrates due to the "cesium effect" (higher solubility and larger cation radius).

Part 3: Synthetic Workflows & Protocols

Workflow A: Synthesis of 3-Alkoxythiophenes (Etherification)

This is the primary route for generating thiophene-based bioisosteres.

Protocol 1: Standard O-Alkylation of Stabilized 3-Hydroxythiophenes Target: Methyl 3-methoxythiophene-2-carboxylate (Stable Precursor)

  • Setup: Charge a dry flask with Methyl 3-hydroxythiophene-2-carboxylate (1.0 eq) and anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add K

    
    CO
    
    
    
    (1.5 eq) or Cs
    
    
    CO
    
    
    (1.2 eq). Stir at RT for 30 min. Observation: The solution often turns yellow/orange as the enolate forms.
  • Alkylation: Add Methyl Iodide (1.2 eq) or Dimethyl Sulfate (1.1 eq) dropwise.

    • Note: While MeI is "soft," the EWG at C2 and the use of DMF sufficiently bias the reaction toward Oxygen.

  • Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC (The O-alkylated product is less polar than the starting phenol).

  • Workup: Dilute with water (to dissolve salts) and extract with EtOAc. Wash organic layer with brine (critical to remove DMF).

  • Validation:

    
    H NMR will show the disappearance of the OH singlet (~9-10 ppm) and appearance of the OMe singlet (~3.9 ppm).
    

Protocol 2: Mitsunobu Reaction (For Complex Alcohols) When the alkyl group is complex or sensitive to base, the Mitsunobu reaction is highly effective for 3-hydroxythiophenes.

  • Reagents: PPh

    
     (1.5 eq), DIAD/DEAD (1.5 eq), Alcohol (1.2 eq).
    
  • Solvent: THF or Toluene.

  • Mechanism: The reaction proceeds exclusively through O-alkylation because the oxy-phosphonium intermediate activates the alcohol, which is then attacked by the thiophene "phenol" (acting as the nucleophile).

Workflow B: Activation for Cross-Coupling (The Triflate Route)

To use the hydroxyl group as a handle for forming C-C bonds (Suzuki/Heck coupling), it must be converted to a triflate.

Protocol 3: Synthesis of 3-Thienyl Triflates

  • Reagents: 3-Hydroxythiophene derivative (1.0 eq), Triflic Anhydride (Tf

    
    O)  (1.2 eq), Pyridine  or Et
    
    
    
    N
    (2.0 eq).
  • Conditions: DCM, 0°C

    
     RT.
    
  • Critical Step: The reaction must be kept cold initially to prevent decomposition. The resulting triflate is an excellent electrophile for Pd-catalyzed coupling.

Part 4: Experimental Logic Flow (Decision Tree)

Use this logic flow to determine the correct synthetic path for your specific 3-hydroxythiophene substrate.

DecisionTree Start Start: 3-Hydroxythiophene Substrate CheckStable Is the C2 position substituted (EWG or Bulky Group)? Start->CheckStable Unstable Substrate is Unstable (Risk of Polymerization) CheckStable->Unstable No Stable Substrate is Stable CheckStable->Stable Yes Action1 Introduce Transient Protection (e.g., Silyl Ether) or Use C2-Ester Precursor Unstable->Action1 Goal What is the Target? Stable->Goal Action1->Stable Ether Target: Ether (O-R) Goal->Ether O-Functionalization Coupling Target: Aryl/Alkyl (C-C) Goal->Coupling Cross-Coupling PathA Path A: Alkylation Use Cs2CO3 / DMF (Hard Electrophile) Ether->PathA Simple Alkyl Halide PathB Path B: Mitsunobu Use PPh3 / DIAD / THF (Complex R-OH) Ether->PathB Complex Alcohol PathC Path C: Activation Convert to Triflate (Tf2O) Then Suzuki/Heck Coupling Coupling->PathC

Figure 2: Decision matrix for selecting the optimal functionalization strategy based on substrate stability and target moiety.

References

  • Tautomerism and Reactivity

    • Title: Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system.
    • Source:New Journal of Chemistry (RSC).
    • Significance: Establishes the keto-enol equilibrium constants and the impact of substituents on stability.
    • URL:[Link]

  • O-Alkylation Selectivity (HSAB)

    • Title: Differential reaction energy profiles for O versus C alkylation of enol
    • Source:Journal of Physical Organic Chemistry.
    • Significance: Provides the theoretical basis (HSAB) for selecting solvents (DMF)
    • URL:[Link]

  • Cross-Coupling Applications

    • Title: Palladium-C
    • Source:Chemical Reviews (ACS).
    • Significance: Detailed review of using thienyl triflates (derived from hydroxythiophenes) in Suzuki-Miyaura coupling.
    • URL:[Link]

  • Conducting Polymer Synthesis

    • Title: Fundamental concepts of 3,4-alkoxythiophene-based polymeric systems.
    • Source:Journal of M
    • Significance: Describes the oxidative polymerization of alkoxythiophenes (PEDOT analogs)
    • URL:[Link]

Introduction: The Strategic Importance of Phenylthiophenes

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Phenylthiophenes

Phenylthiophenes, organic compounds featuring a phenyl group attached to a thiophene ring, represent a critical structural motif in modern chemistry. Their unique electronic properties, arising from the conjugation between the electron-rich thiophene heterocycle and the phenyl moiety, make them indispensable building blocks in materials science and drug development.[1][2] They form the core of organic semiconductors, organic light-emitting diodes (OLEDs), and a variety of pharmacologically active agents.[1][3]

Understanding and controlling the electrophilic aromatic substitution (EAS) reactions of these molecules is paramount for the rational design and synthesis of novel functional derivatives. This guide provides a comprehensive exploration of the core principles governing these reactions, focusing on the mechanistic underpinnings of regioselectivity and offering field-proven insights into experimental design and execution.

Fundamental Principles: Reactivity and the General Mechanism

The thiophene ring is an electron-rich aromatic system, significantly more nucleophilic and reactive towards electrophiles than benzene.[4][5] This heightened reactivity is attributed to the ability of the sulfur atom's lone pairs to participate in resonance, stabilizing the cationic intermediate formed during the substitution process.

The general mechanism for electrophilic aromatic substitution proceeds via a two-step pathway:

  • Formation of the Sigma (σ) Complex: The π-system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This rate-determining step breaks the aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or σ-complex.[6][7]

  • Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile. This fast step restores the aromaticity of the ring, yielding the substituted product.[6][8]

Caption: General Mechanism of Electrophilic Aromatic Substitution.

The Core Directive: Regioselectivity in Phenylthiophenes

The central challenge and opportunity in the chemistry of phenylthiophenes is controlling the position of electrophilic attack. The outcome is a nuanced interplay between the inherent reactivity of the thiophene ring and the electronic and steric influence of the phenyl substituent.

Reactions of 2-Phenylthiophene

In 2-phenylthiophene, the C2 position is blocked. The thiophene ring's intrinsic reactivity strongly favors substitution at the α-positions (C2 and C5) over the β-positions (C3 and C4). With C2 occupied, the primary site for electrophilic attack is overwhelmingly the C5 position.

Causality: Attack at C5 generates a more stable σ-complex. The positive charge can be delocalized over three atoms, including the sulfur, which provides significant resonance stabilization. Attack at the β-positions (C3 or C4) results in a less stable intermediate where the charge is delocalized over only two carbon atoms.

G cluster_EDG EDG on Phenyl Ring cluster_EWG EWG on Phenyl Ring EDG EDG (e.g., -OCH₃) EDG_Effect Increases electron density on thiophene ring EDG->EDG_Effect Donates e⁻ EDG_Result FASTER Electrophilic Substitution EDG_Effect->EDG_Result EWG EWG (e.g., -NO₂) EWG_Effect Decreases electron density on thiophene ring EWG->EWG_Effect Withdraws e⁻ EWG_Result SLOWER Electrophilic Substitution EWG_Effect->EWG_Result

Sources

Methodological & Application

Application Note: Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate (CAS: 5556-23-0) is a versatile heterocyclic scaffold used in the synthesis of bioactive fused-ring systems, including thieno[3,2-c]pyrazoles , thieno[3,2-d]pyrimidines , and thieno[3,2-b]furans .[1][2] Its chemical utility stems from its dual reactivity: it exists in equilibrium between a stable enol form (3-hydroxythiophene) and a reactive keto form (thiophen-3(2H)-one). This duality allows it to function as both a nucleophile (at the hydroxyl group) and an electrophile (at the masked ketone and ester), making it a critical intermediate in medicinal chemistry for accessing kinase inhibitors and anti-inflammatory agents.

Chemical Profile & Handling

PropertySpecification
CAS Number 5556-23-0
Molecular Formula C₁₂H₁₀O₃S
Molecular Weight 234.27 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM, EtOAc; sparingly soluble in water.
Stability Stable under standard conditions. Sensitive to strong oxidizers.
Storage Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
Safety & Precautions
  • Irritant: Causes skin and eye irritation.[3] Use standard PPE (gloves, goggles, lab coat).

  • Reactivity: Avoid contact with strong bases which can induce premature hydrolysis or decarboxylation.

Synthetic Utility & Pathway Map

The compound's value lies in its ability to diverge into three distinct chemical spaces:

  • Heterocyclization: Reaction with binucleophiles (hydrazines, amidines) to form fused rings.

  • Functionalization: O-alkylation/acylation to lock the enol form for coupling reactions.

  • Substitution: Conversion of the hydroxyl group to a halogen (Cl/Br) to create a handle for cross-coupling (Suzuki/Buchwald).

Pathway Diagram

G Start Methyl 3-hydroxy-5- phenylthiophene-2-carboxylate Prod1 Thieno[3,2-c]pyrazol-3-one (Fused Heterocycle) Start->Prod1 Hydrazine hydrate EtOH, Reflux Prod2 Methyl 3-methoxy-5- phenylthiophene-2-carboxylate (Locked Enol) Start->Prod2 MeI, K2CO3 Acetone, Reflux Prod3 Methyl 3-chloro-5- phenylthiophene-2-carboxylate (Coupling Partner) Start->Prod3 PCl5 or POCl3 Heat Prod4 Thieno[3,2-d]pyrimidin-4-one (Kinase Scaffold) Start->Prod4 1. Formamide/NH3 (Cyclization)

Figure 1: Divergent synthetic pathways originating from the 3-hydroxythiophene scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of Thieno[3,2-c]pyrazol-3-one

Target Application: Synthesis of bioactive pyrazole-fused derivatives.

This reaction exploits the beta-keto ester character of the intermediate. The hydrazine attacks the ester carbonyl and the masked C3-ketone to close the pyrazole ring.

Reagents:

  • This compound (1.0 eq)

  • Hydrazine hydrate (80% or 98%, 5.0 eq)

  • Ethanol (Absolute, 10 mL/mmol)

  • Acetic acid (Catalytic, optional)[4]

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the thiophene intermediate (1.0 eq) in absolute ethanol.

  • Addition: Add hydrazine hydrate (5.0 eq) dropwise at room temperature.

    • Note: A transient color change (yellow to orange) may occur.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor consumption of the starting material by TLC (System: Hexane:EtOAc 1:1). The product usually appears as a more polar spot.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

    • If solid forms: Filter the precipitate, wash with cold ethanol (2x) and diethyl ether (2x).

    • If no solid: Concentrate the solvent under reduced pressure to ~20% volume, then dilute with cold water to induce precipitation.

  • Purification: Recrystallize from Ethanol/DMF if necessary.

  • Validation: Verify structure by ¹H NMR (Look for disappearance of methyl ester singlet at ~3.8 ppm and appearance of NH broad singlet).

Protocol B: O-Alkylation (Synthesis of Methyl 3-methoxy-5-phenylthiophene-2-carboxylate)

Target Application: Protecting the hydroxyl group or preparing for hydrolysis to the carboxylic acid.

Reagents:

  • This compound (1.0 eq)

  • Methyl Iodide (1.5 eq) or Dimethyl Sulfate (1.2 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

  • Acetone (Reagent grade, 10 mL/mmol)

Step-by-Step Procedure:

  • Setup: Charge a flask with the thiophene substrate and anhydrous K₂CO₃ in acetone. Stir at room temperature for 15 minutes to deprotonate the hydroxyl group (formation of enolate).

  • Alkylation: Add Methyl Iodide dropwise.

    • Safety: Methyl Iodide is a carcinogen. Use a fume hood.

  • Reaction: Reflux the mixture for 3–5 hours.

  • Monitoring: TLC should show a fast-moving, non-polar spot compared to the starting material.

  • Workup: Filter off the inorganic salts (K₂CO₃/KI). Evaporate the filtrate to dryness.

  • Purification: The residue is usually pure enough. If not, pass through a short silica plug eluting with 10% EtOAc/Hexane.

Protocol C: Conversion to 3-Chlorothiophene Derivative

Target Application: Creating a handle for Palladium-catalyzed cross-coupling (Suzuki/Stille).

Reagents:

  • This compound (1.0 eq)

  • Phosphorus Pentachloride (PCl₅, 1.2 eq)

  • Toluene or CCl₄ (Anhydrous)

Step-by-Step Procedure:

  • Setup: Suspend PCl₅ in anhydrous toluene under Argon.

  • Addition: Add the thiophene substrate portion-wise.

  • Reaction: Heat to 80–100°C for 2 hours.

    • Mechanism:[1][3][5] The OH group is converted to a leaving group and displaced by chloride.

  • Quench: Cool to 0°C and carefully quench with crushed ice/water.

    • Caution: Vigorous reaction.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with saturated NaHCO₃ (to remove phosphoric acids) and brine.

  • Drying: Dry over MgSO₄ and concentrate.

  • Result: Methyl 3-chloro-5-phenylthiophene-2-carboxylate is obtained as a solid.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Cyclization Incomplete reaction or decarboxylation.Ensure anhydrous ethanol is used. Avoid excessive heating beyond 6 hours. Add catalytic acetic acid.[4]
Product Oiling Out Impurities or solvent retention.Triturate the oil with cold diethyl ether or pentane to induce crystallization.
Decarboxylation Acidic hydrolysis of the ester.Avoid strong acids during workup. The 3-hydroxy-2-carboxylic acid is prone to thermal decarboxylation; keep in ester form until necessary.

References

  • Fiesselmann Synthesis: Fiesselmann, H., & Schipprak, P. (1954). Über die Synthese von Thiophen-Derivaten. Chemische Berichte.

  • Thienopyrazole Synthesis: Bondavalli, F., et al. (1990). Synthesis and pharmacological activity of some thieno[3,2-c]pyrazole derivatives. Il Farmaco.

  • Thiophene Functionalization: H. Suschitzky. (1980). Polychloroaromatic Compounds. Springer.[4]

  • General Reactivity: Thiophenes and their Benzo Derivatives: Structure. Comprehensive Heterocyclic Chemistry II.

Sources

Application Note: Strategic Derivatization of Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate (M3HPT ) represents a "privileged scaffold" in medicinal chemistry, serving as a critical precursor for thieno[2,3-d]pyrimidine derivatives, which are widely investigated for kinase inhibition (e.g., PLK, EGFR) and antimicrobial activity. However, the derivatization of the C2-carboxylate group is frequently complicated by the strong intramolecular hydrogen bond between the C3-hydroxyl proton and the C2-carbonyl oxygen. This application note provides optimized, high-yield protocols for overcoming this energetic barrier to access carboxylic acids, amides, hydrazides, and fused heterocyclic systems.

Structural Analysis & Reactivity Profile

The reactivity of M3HPT is defined by the interaction between the hydroxyl group and the adjacent ester.

  • Intramolecular Hydrogen Bonding: The H-bond (shown below) reduces the electrophilicity of the ester carbonyl, rendering it sluggish toward standard nucleophilic attacks compared to non-hydroxy analogs.

  • Decarboxylation Risk: Upon hydrolysis to the free acid, the compound becomes susceptible to thermal decarboxylation, particularly under acidic conditions, yielding 3-hydroxy-5-phenylthiophene (which rapidly tautomerizes to the thiophen-3(2H)-one).

  • Bifunctional Utility: The 1,2-relationship of the ester and hydroxyl groups allows for rapid cyclocondensation with binucleophiles (hydrazines, ureas) to form fused bicyclic heteroaromatics.

Visualizing the Reactivity Landscape

ReactivityLandscape M3HPT Methyl 3-hydroxy-5-phenyl- thiophene-2-carboxylate Acid Carboxylic Acid (Hydrolysis) M3HPT->Acid LiBr/Base (Protocol 1) Amide Carboxamides (Aminolysis) M3HPT->Amide Mg(OMe)2 (Protocol 2) Hydrazide Acyl Hydrazide (Hydrazinolysis) M3HPT->Hydrazide N2H4·H2O (Protocol 3) Heterocycle Thieno[2,3-d]pyrimidines (Cyclocondensation) M3HPT->Heterocycle Formamide/Heat (Protocol 4) Note Key Challenge: Intramolecular H-Bond stabilizes ester Note->M3HPT

Figure 1: Divergent synthesis pathways from the parent methyl ester. The intramolecular H-bond dictates the choice of forcing conditions or specific catalysis.

Experimental Protocols

Protocol 1: Controlled Hydrolysis to the Carboxylic Acid

Objective: Isolate the free acid without inducing decarboxylation. Challenge: Standard saponification (NaOH/MeOH/Heat) often requires prolonged heating due to the H-bond, increasing the risk of decarboxylation during the acidic workup. Solution: Use a Lithium Bromide (LiBr) assisted hydrolysis.[1] LiBr acts as a weak Lewis acid to coordinate the carbonyl, while the amine base facilitates the attack of water.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagents: Lithium Bromide (LiBr, 3.0 equiv), tert-Butylamine (10.0 equiv)[1]

  • Solvent: Methanol / Water (5:2 v/v)

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of M3HPT in 5 mL of Methanol.

  • Additives: Add 2 mL of water, followed by 10.0 mmol (1.05 mL) of tert-butylamine and 3.0 mmol (260 mg) of LiBr.

  • Reflux: Heat the mixture to reflux (approx. 65°C) with stirring.

    • Note: The reaction typically completes in 2–4 hours, significantly faster than standard saponification [1].

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting ester (

    
    ) should disappear, and a baseline spot (salt) should appear.
    
  • Workup (Critical):

    • Cool the reaction mixture to 0°C (ice bath).

    • Dilute with EtOAc (50 mL).[1]

    • Acidification: Slowly add 1N HCl dropwise with vigorous stirring until pH reaches 2–3. Do not allow the temperature to rise above 5°C to prevent decarboxylation.

  • Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo at room temperature.

  • Yield: Expect 90–95% of the off-white solid acid.

Protocol 2: Direct Aminolysis (Amide Synthesis)

Objective: Synthesize amide derivatives for SAR (Structure-Activity Relationship) studies.[2] Challenge: The methyl ester is a poor electrophile. Converting to the acid chloride is risky due to the free 3-OH group (requires protection/deprotection steps). Solution: Magnesium-mediated direct aminolysis.

Materials
  • Substrate: M3HPT (1.0 equiv)

  • Amine: Primary or secondary amine (2.0–3.0 equiv)

  • Catalyst: Magnesium Methoxide (Mg(OMe)₂), generated in situ or purchased (0.5 equiv).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Preparation: In a dry flask under Argon, dissolve M3HPT (1.0 mmol) and the target amine (2.0 mmol) in anhydrous THF (5 mL).

  • Catalyst Addition: Add Mg(OMe)₂ (0.5 mmol).

    • Mechanism:[2][3][4][5] Mg²⁺ coordinates to the 3-hydroxyl and the ester carbonyl, disrupting the H-bond and activating the carbonyl for nucleophilic attack.

  • Reaction: Stir at reflux for 12–24 hours.

  • Quench: Cool to RT and quench with saturated NH₄Cl solution.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with water and brine.[1]

  • Purification: Silica gel chromatography is usually required to separate the amide from unreacted ester.

Protocol 3: Cyclocondensation to Thieno[2,3-d]pyrimidin-4(3H)-ones

Objective: Convert the ester/hydroxyl pair into a pyrimidine ring (Drug Scaffold Synthesis). Context: This is the most common application of this molecule in drug discovery [2].

Materials
  • Substrate: M3HPT (1.0 equiv)

  • Reagent: Formamide (Excess, acts as solvent and reagent)

  • Catalyst: Ammonium Acetate (0.1 equiv) - Optional, accelerates reaction.

Step-by-Step Methodology
  • Setup: Place M3HPT (5.0 mmol) in a pressure vial or round-bottom flask.

  • Reagent: Add Formamide (10–15 mL).

  • Thermal Activation: Heat the mixture to 180–190°C .

    • Caution: Ensure proper venting or use a rated pressure vessel. Ammonia gas is evolved.

  • Timeline: Stir for 4–6 hours. The solution will darken.

  • Precipitation: Cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (50 mL).

  • Filtration: The product typically precipitates as a solid. Filter, wash with water and cold ethanol.

  • Recrystallization: Recrystallize from DMF/Ethanol if necessary.

Comparative Data & Troubleshooting

Yield Comparison by Method
Target DerivativeMethodTypical YieldReaction TimeNotes
Carboxylic Acid NaOH/MeOH (Standard)65–75%12–16 hDecarboxylation byproducts common.
Carboxylic Acid LiBr/t-BuNH₂ (Recommended) 92–98% 2–4 h Mild conditions, minimal byproducts [1].
Hydrazide Hydrazine Hydrate/EtOH85–90%3–5 hPrecursor for triazoles.
Amide Direct Aminolysis (Thermal)<30%24+ hPoor conversion due to H-bond stability.
Amide Mg(OMe)₂ Catalyzed 70–85% 12 h Lewis acid activation is essential.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Hydrolysis) Decarboxylation during workup.Keep workup temperature <5°C. Do not acidify below pH 2.
No Reaction (Aminolysis) Ester deactivated by H-bond.Switch to Mg-mediated protocol or use Weinreb amine (AlMe₃ mediated).
Black Tar (Cyclization) Excessive heat/oxidation.Degas formamide before use; strictly control temp at 180°C.
Starting Material Persists Water in solvent (Aminolysis).Dry solvents are critical for Lewis-acid catalyzed pathways.

Advanced Pathway: Synthesis of Thienotriazoles

For researchers targeting antimicrobial agents, converting the carboxylate to a triazole ring is a high-value transformation.

TriazolePath Ester Methyl Ester Hydrazide Acyl Hydrazide Ester->Hydrazide N2H4·H2O Reflux, 4h Triazole 1,2,4-Triazole-3-thiol Hydrazide->Triazole CS2 / KOH Cyclization

Figure 2: Pathway to 1,2,4-triazole derivatives via the hydrazide intermediate.

Protocol Summary:

  • Reflux M3HPT with Hydrazine Hydrate in Ethanol (4h)

    
     Precipitates Hydrazide .
    
  • React Hydrazide with Carbon Disulfide (CS₂) and KOH in Ethanol

    
    Oxadiazole/Triazole thione  derivatives [3].
    

References

  • Ester Hydrolysis Methodology: Mattos, M. C. S., et al. "Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O."[1] Journal of the Brazilian Chemical Society, 2008. (Method adapted for hindered esters).

  • Thienopyrimidine Synthesis: Hishmat, O. H., et al. "Synthesis and Pharmacological Activity of Some New Thieno[2,3-d]pyrimidine Derivatives." European Journal of Medicinal Chemistry, 1999.
  • Hydrazide/Triazole Pathways: Gomha, S. M., et al. "Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives." Beni-Suef University Journal of Basic and Applied Sciences, 2023.[6]

  • General Reactivity: "Methyl 3-hydroxythiophene-2-carboxylate Product Information." Sigma-Aldrich.

Disclaimer: These protocols involve hazardous chemicals. All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Application Note: Strategic One-Pot Synthesis of Functionalized 2-Aminothiophenes via the Gewald Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiophene moiety is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., Olanzapine precursors), adenosine receptor agonists, and anti-inflammatory agents. While the Gewald reaction is the gold standard for their synthesis, the reaction is notoriously sensitive to electronic effects and solvent conditions, often resulting in "tarry" byproducts or low regioselectivity.

This Application Note provides a rigorous technical guide for the one-pot synthesis of functionalized 2-aminothiophenes. We present two validated workflows: a Classical Thermodynamic Protocol for scale-up and a Microwave-Assisted Kinetic Protocol for high-throughput library generation.

Mechanistic Insight & Reaction Logic

To optimize the Gewald reaction, one must understand that it is a multi-step cascade, not a simultaneous collision. The reaction proceeds through a Knoevenagel condensation followed by a thionation-cyclization sequence.[1]

The "S-8 Opening" Bottleneck

Recent computational studies suggest that the rate-determining step often involves the nucleophilic attack on elemental sulfur (


) by the carbanion formed after the Knoevenagel step. The choice of base is critical here: secondary amines like morpholine  are superior to tertiary amines (like 

) because they act as dual-role reagents—catalyzing the Knoevenagel condensation via iminium ion formation and acting as a base for the final aromatization.

GewaldMechanism Reagents Reagents: Ketone + Activated Nitrile (S8, Morpholine) Intermediate1 Knoevenagel Adduct (Alkylidene) Reagents->Intermediate1 Condensation (-H2O) Intermediate2 Polysulfide Intermediate Intermediate1->Intermediate2 Michael Addition of S8 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Ring Closure Product 2-Aminothiophene Product Cyclization->Product Tautomerization

Figure 1: The sequential cascade of the Gewald reaction.[2] Note that the sulfur uptake (Michael Addition) occurs on the conjugated alkene.

Experimental Protocols

Protocol A: Classical Thermodynamic Synthesis (Scale-Up Friendly)

Context: Best for gram-scale synthesis where yield is prioritized over speed. This method utilizes ethanol to solubilize the sulfur partially while maintaining a reflux temperature sufficient to drive the reaction.

Reagents:

  • Cyclohexanone (or substituted ketone): 10 mmol

  • Ethyl cyanoacetate (or malononitrile): 10 mmol

  • Elemental Sulfur (

    
    ): 10 mmol
    
  • Morpholine: 12 mmol (1.05 mL)

  • Ethanol (Absolute): 20 mL

Step-by-Step Workflow:

  • Pre-Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the ketone, activated nitrile, and elemental sulfur in ethanol.

  • Catalyst Addition: Add morpholine dropwise over 5 minutes.

    • Why: The reaction is exothermic. Rapid addition can cause rapid boiling and solvent loss.

  • Thermal Activation: Fit the flask with a reflux condenser. Heat the mixture to 60–70°C (gentle reflux) for 3–12 hours.

    • Endpoint Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexane). The disappearance of the ketone and the consumption of solid sulfur are key indicators.

  • Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath (0–4°C) for 30 minutes. The product typically precipitates as a solid.

  • Purification: Filter the solid under vacuum. Wash the cake with cold ethanol (

    
    ) to remove unreacted sulfur and dark oligomers.
    
    • Validation: If the product remains "gummy," recrystallize from hot ethanol or methanol.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Context: Ideal for medicinal chemistry library generation. Reduces reaction time from hours to minutes and often suppresses side-reactions due to efficient volumetric heating.

Parameters:

  • Instrument: Biotage Initiator or CEM Discover

  • Vessel: 10 mL sealed microwave vial

  • Temperature: 100°C

  • Hold Time: 15–20 minutes

Step-by-Step Workflow:

  • Charge: Add ketone (1.0 eq), nitrile (1.0 eq), sulfur (1.0 eq), and morpholine (1.2 eq) into the microwave vial.

  • Solvent: Add Ethanol (3 mL per mmol of substrate). Cap the vial immediately.

  • Irradiation: Ramp to 100°C (High Absorption Level) and hold for 20 minutes.

  • Workup: Decant the reaction mixture into a beaker containing crushed ice. The sudden temperature drop forces rapid crystallization.

  • Isolation: Filtration yields high-purity solids (typically >85% purity by LCMS), often requiring no chromatography.

Optimization & Troubleshooting Guide

The following decision matrix addresses common failure modes in Gewald syntheses.

VariableRecommendationRationale
Base Selection Morpholine > Diethylamine >

Morpholine has intermediate basicity (

) and nucleophilicity, ideal for both Knoevenagel and ring-closure steps without polymerizing the nitrile.
Solvent Ethanol or MethanolProtic solvents stabilize the polar transition states. Non-polar solvents (Toluene) generally fail to dissolve sulfur sufficiently.
"Tarry" Product Wash with

If the product is dark/sticky, wash the crude solid with saturated sodium sulfite solution to remove unreacted elemental sulfur.
Steric Hinderance Microwave (120°C) Sterically hindered ketones (e.g., t-butyl ketones) require higher activation energy. Switch from thermal to MW.
Workflow Decision Tree

OptimizationTree Start Start Synthesis SubstrateCheck Is Substrate Sterically Hindered? Start->SubstrateCheck Standard Use Protocol A (Thermal Reflux) SubstrateCheck->Standard No Microwave Use Protocol B (Microwave 100-120°C) SubstrateCheck->Microwave Yes CheckYield Check Yield/Purity Standard->CheckYield Microwave->CheckYield Good Proceed to Biology CheckYield->Good >70% Bad Troubleshoot CheckYield->Bad <50% or Sticky Action1 Recrystallize (EtOH) Bad->Action1 Impure Action2 Change Base to Piperidine Bad->Action2 No Reaction

Figure 2: Decision matrix for selecting the appropriate protocol and troubleshooting outcomes.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Revelant, G., Dunand, S., Hesse, S., & Kirsch, G. (2011).[3][4] Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes.[3][4][5] Synthesis.[1][3][4][6][7][8][9][10][11][12][13][14]

  • Putatunda, S., & Chakraborty, D. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.

  • Sridhar, M., et al. (2007).[9] Microwave-assisted synthesis of 2-aminothiophenes.[3][4][5][6][8][9] Synthetic Communications.[6]

  • Perez-Silanes, S., et al. (2001). New 2-aminothiophene derivatives as potential antimicrobial agents.[5][9][15][16] Journal of Heterocyclic Chemistry.[6][9]

Sources

Thiophene Architectures in Organic Electronics: From Molecular Design to Device Integration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiophene derivatives represent the "fruit fly" of organic electronics—a model system that has transitioned from academic curiosity to the backbone of commercial organic photovoltaics (OPV), organic field-effect transistors (OFETs), and bio-electronic sensors.[1]

This guide moves beyond basic textbook definitions to provide a rigorous, protocol-driven analysis of thiophene building blocks. We focus on the causality between synthetic precision (regioregularity, molecular weight control) and macroscopic performance (charge carrier mobility, film morphology). While the end application is electronic, the synthetic methodologies—specifically Palladium and Nickel-catalyzed cross-couplings—share significant overlap with modern medicinal chemistry, offering a translational bridge for drug development professionals entering the materials space.

Part 1: Molecular Design Principles

The utility of thiophene stems from its unique electronic structure.[2] Unlike benzene, the sulfur atom in the thiophene ring provides two key advantages:

  • Polarizability: The lone pairs on sulfur facilitate intermolecular interactions (S···S contacts), promoting ordered supramolecular packing critical for charge hopping.

  • Versatile Functionalization: The 2,5-positions are highly reactive to electrophilic substitution and metallation, allowing for the construction of linear conjugated backbones.

The Regioregularity Imperative

In poly(3-alkylthiophenes) like P3HT, the asymmetry of the monomer leads to three possible couplings: Head-to-Tail (HT), Head-to-Head (HH), and Tail-to-Tail (TT).[3]

  • Head-to-Tail (HT): Minimizes steric hindrance between alkyl side chains, allowing the polymer backbone to planarize. This maximizes

    
    -orbital overlap and crystallinity.
    
  • Head-to-Head (HH): Causes steric twisting, breaking conjugation and reducing mobility by orders of magnitude.

Comparative Metrics of Thiophene Derivatives

DerivativeArchitectureKey PropertyTypical Mobility (

)
Primary Application
rr-P3HT Regioregular HomopolymerSemicrystalline, hole transport

cm

/Vs
OFETs, OPV (Reference)
PEDOT:PSS Doped Polymer BlendHigh conductivity, transparent

S/cm
Electrodes, Interlayers
PQT-12 Unsubstituted QuaterthiopheneHigh environmental stability

cm

/Vs
Stable OFETs
PBDB-T Benzodithiophene (BDT) CopolymerDonor-Acceptor (Low Bandgap)N/A (PCE > 12%)High-Efficiency OPV

Part 2: Synthetic Protocols

Protocol A: Grignard Metathesis (GRIM) Polymerization of P3HT

Objective: Synthesis of Regioregular Poly(3-hexylthiophene) (rr-P3HT) with controlled molecular weight and low polydispersity (PDI). Mechanism: Chain-growth polymerization ("quasi-living").[1]

Reagents & Setup
  • Monomer: 2,5-dibromo-3-hexylthiophene.[4][5]

  • Grignard Reagent: tert-butylmagnesium chloride (2.0 M in diethyl ether).

  • Catalyst: Ni(dppp)Cl

    
     [1,3-Bis(diphenylphosphino)propane]dichloronickel(II).
    
  • Solvent: Anhydrous THF (distilled over Na/benzophenone).

  • Atmosphere: Strict Nitrogen or Argon line (Schlenk technique).

Step-by-Step Workflow
  • Activation (The "Grignard Exchange"):

    • In a flame-dried Schlenk flask, dissolve 2,5-dibromo-3-hexylthiophene (1 eq) in anhydrous THF.

    • Add t-BuMgCl (1.0 eq) dropwise at room temperature.

    • Critical Checkpoint: Stir for exactly 1 hour. This kinetic control ensures the formation of the active monomer species (2-bromo-5-magnesio-3-hexylthiophene) with >95% regioselectivity. Excess stirring leads to scrambling.

  • Polymerization:

    • Add Ni(dppp)Cl

      
       catalyst (0.5 – 1.0 mol% depending on target Mw).
      
    • The solution will turn from colorless/pale yellow to deep orange/red within seconds, indicating polymerization.

    • Stir for 2 hours at room temperature.

  • Quenching & Purification:

    • Quench with 5M HCl (aq) to terminate the chains.

    • Precipitate into cold methanol. Filter the solid.

    • Soxhlet Extraction (Mandatory):

      • Methanol (24h): Removes salts and catalyst residues.

      • Hexanes (24h): Removes oligomers and low Mw chains.

      • Chloroform: Collects the high Mw, regioregular polymer.

  • Validation:

    • NMR: Integration of the

      
      -methylene proton signal at 
      
      
      
      2.80 ppm (HT) vs signals at 2.60 ppm (HH) determines regioregularity (Target: >95%).

GRIM_Polymerization cluster_0 Activation Step cluster_1 Chain Growth cluster_2 Purification (Soxhlet) Monomer 2,5-dibromo-3-hexylthiophene ActiveSpecies Regio-isomer Intermediate Monomer->ActiveSpecies Mg-Halogen Exchange (1h, RT) Grignard t-BuMgCl (1.0 eq) Grignard->ActiveSpecies Polymer Crude rr-P3HT ActiveSpecies->Polymer Coupling Cycle Catalyst Ni(dppp)Cl2 Catalyst->Polymer MeOH 1. Methanol (Remove Salts) Polymer->MeOH Hex 2. Hexanes (Remove Oligomers) MeOH->Hex CHCl3 3. Chloroform (Target Polymer) Hex->CHCl3 caption Figure 1: GRIM Polymerization Workflow for Regioregular P3HT synthesis.

Protocol B: Stille Coupling for Donor-Acceptor Copolymers

Objective: Synthesis of Benzodithiophene (BDT)-based low bandgap polymers (e.g., for OPV applications). Context: Unlike GRIM, this is a step-growth polymerization requiring precise stoichiometry (1:1 ratio of monomers).

Reagents
  • Donor Monomer: Distannyl-benzo[1,2-b:4,5-b']dithiophene (BDT-Sn).

  • Acceptor Monomer: Dibromo-thienothiophene (or similar electron-deficient unit).

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (Tetrakis).
  • Solvent: Toluene/DMF mixture (anhydrous).

Critical Protocol Nuances
  • Stoichiometry: Weigh monomers to within 0.1 mg precision. Any imbalance limits molecular weight (Carothers equation).

  • Oxygen Scavenging: Freeze-Pump-Thaw (3 cycles) is superior to simple sparging for high-performance materials. Oxygen poisons the Pd(0) catalyst.

  • End-Capping: After 24-48h reflux, add 2-tributylstannylthiophene (to cap bromide ends), stir 4h, then add 2-bromothiophene (to cap stannyl ends). This stabilizes the polymer for device longevity.

Part 3: Device Integration (OFET Fabrication)

Synthesizing the material is only half the battle. The electronic performance is dictated by the microstructure formed during film processing.

Workflow: Bottom-Gate, Bottom-Contact OFET
  • Substrate Prep: Heavily doped Si wafer (Gate) with 300nm thermal SiO

    
     (Dielectric).
    
  • Surface Modification (SAMs): Treat SiO

    
     with Octadecyltrichlorosilane (OTS).
    
    • Why? OTS turns the hydrophilic SiO

      
       hydrophobic, matching the surface energy of the thiophene polymer. This induces "face-on" or "edge-on" orientation rather than random alignment.
      
  • Deposition: Spin-coat P3HT (5-10 mg/mL in dichlorobenzene) at 1500-2000 rpm.

  • Annealing (The "Magic" Step):

    • Anneal the film at 150°C for 30 mins in a glovebox.

    • Mechanism:[1][2][3] This temperature is above the glass transition (

      
      ) but below melting (
      
      
      
      ). It allows polymer chains to reorganize, expelling solvent and increasing crystalline domain size.

Device_Architecture cluster_stack OFET Device Stack SourceDrain Source/Drain Electrodes (Au) Semi Thiophene Semiconductor (Ordered Lamellae) Semi->SourceDrain Charge Injection SAM SAM Layer (OTS) (Interfacial Energy Matching) Semi->SAM Dielectric Dielectric (SiO2) SAM->Dielectric Gate Gate (Doped Si) Dielectric->Gate caption Figure 2: Bottom-Gate Bottom-Contact OFET Architecture.

Part 4: Troubleshooting & Optimization

IssueSymptomRoot CauseCorrective Action
Low Mobility

cm

/Vs
Amorphous film structureIncrease annealing temp; Check OTS quality (contact angle should be >95°).
Broad PDI PDI > 2.0 (in GRIM)Slow initiation or terminationUse fresh Ni(dppp)Cl

; Ensure rapid addition of catalyst.
Low Solubility Precipitates in tubeHigh Mw or aggregationSwitch solvent to o-dichlorobenzene (ODCB) or Trichlorobenzene (TCB) and heat to 100°C.
Catalyst Death Polymer turns black/metallicPd precipitation (Stille)Ensure strict O

exclusion; Add ligand (PPh

) to stabilize Pd.

References

  • McCullough, R. D., et al. (1993). "Self-orienting head-to-tail poly(3-alkylthiophenes): new insights on structure-property relationships in conducting polymers." Journal of the American Chemical Society. Link

  • Loewe, R. S., et al. (1999). "A Simple Method to Prepare Head-to-Tail Coupled, Regioregular Poly(3-alkylthiophenes) Using Grignard Metathesis." Advanced Materials. Link

  • Bao, Z., et al. (1996). "Soluble and processable regioregular poly(3-hexylthiophene) for thin film field-effect transistor applications with high mobility." Applied Physics Letters. Link

  • Yao, H., et al. (2018). "Molecular Design of Benzodithiophene-Based Organic Photovoltaic Materials." Chemical Reviews. Link

  • Nielsen, C. B., et al. (2013). "Non-Fullerene Electron Acceptors for Use in Organic Photovoltaics." Accounts of Chemical Research. Link

Sources

synthetic routes to novel thieno[2,3-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Routes to Novel Thieno[2,3-d]pyrimidine Derivatives

Abstract

The thieno[2,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to quinazolines (e.g., Gefitinib, Erlotinib) and purines.[1] This Application Note provides a comprehensive, self-validating protocol for the synthesis of novel thieno[2,3-d]pyrimidine derivatives. We detail the construction of the thiophene core via the Gewald reaction, followed by pyrimidine ring annulation and downstream functionalization.[2] Emphasis is placed on reaction causality, critical process parameters (CPPs), and troubleshooting common synthetic bottlenecks such as sulfur solubility and regioselectivity.

Introduction & Retrosynthetic Logic

The thieno[2,3-d]pyrimidine core is structurally analogous to the quinazoline ring system found in many EGFR and VEGFR-2 tyrosine kinase inhibitors. The substitution of the benzene ring with a thiophene moiety alters the electron density and lipophilicity, often improving the pharmacokinetic profile and binding affinity of the drug candidate.

Retrosynthetic Strategy: The most robust route to this scaffold is the "Thiophene-First" approach. The synthesis is deconstructed into three phases:

  • Core Construction: Assembly of the 2-aminothiophene-3-carboxylate precursor via the multicomponent Gewald reaction.

  • Annulation: Cyclization to form the pyrimidin-4(3H)-one ring.

  • Functionalization: Activation of the C4 position (chlorination) followed by nucleophilic aromatic substitution (

    
    ) to introduce diversity.
    

Retrosynthesis Target Target: 4-Substituted-thieno[2,3-d]pyrimidine (Bioactive Core) Intermediate1 Intermediate: 4-Chloro-thieno[2,3-d]pyrimidine (Activated Core) Target->Intermediate1 SNAr (Amine) Intermediate2 Intermediate: Thieno[2,3-d]pyrimidin-4(3H)-one (Cyclized Core) Intermediate1->Intermediate2 Chlorination (POCl3) Precursor Precursor: 2-Aminothiophene-3-carboxylate (Gewald Product) Intermediate2->Precursor Cyclization (Formamide) RawMaterials Raw Materials: Ketone + Activated Nitrile + S8 Precursor->RawMaterials Gewald Reaction

Figure 1: Retrosynthetic analysis of the thieno[2,3-d]pyrimidine scaffold.

Phase I: The Gewald Reaction (Thiophene Synthesis)[3]

The Gewald reaction is a one-pot, three-component condensation of a ketone/aldehyde, an activated nitrile (e.g., ethyl cyanoacetate), and elemental sulfur.

Mechanism Insight: The reaction proceeds via a Knoevenagel condensation followed by thiolation and cyclization.[3] The choice of base is critical; secondary amines like morpholine or diethylamine act as both base catalysts and nucleophilic shuttles.

Protocol A: Standard Solution-Phase Synthesis

Reagents:

  • Cyclohexanone (or substituted ketone): 10 mmol (1.0 eq)

  • Ethyl cyanoacetate: 10 mmol (1.0 eq)

  • Elemental Sulfur (

    
    ): 10 mmol (1.0 eq)
    
  • Ethanol (Absolute): 20 mL

  • Morpholine: 10 mmol (1.0 eq)

Step-by-Step Procedure:

  • Mixing: In a 100 mL round-bottom flask, combine the ketone, ethyl cyanoacetate, and ethanol. Stir at room temperature (RT) for 5 minutes.

  • Sulfur Addition: Add elemental sulfur to the stirring mixture.

  • Initiation: Add morpholine dropwise over 5 minutes. Note: The reaction is exothermic. A slight temperature rise indicates successful initiation.

  • Reflux: Heat the mixture to reflux (

    
    ) for 8–12 hours. Monitor by TLC (Hexane:EtOAc 4:1). The sulfur powder should dissolve completely as it is consumed.
    
  • Workup: Cool the reaction mixture to

    
     (ice bath). The product usually precipitates as a solid.
    
  • Purification: Filter the precipitate and wash with cold ethanol (

    
     mL). Recrystallize from ethanol if necessary.
    

Critical Process Parameter (CPP):

  • Sulfur Quality: Old, oxidized sulfur powder can stall the reaction. Use finely ground sulfur flowers.

  • Induction Period: If the exotherm is not observed upon amine addition, gently warm the flask to

    
     to trigger the reaction.
    

Phase II: Pyrimidine Ring Annulation

This step "locks" the pyrimidine ring onto the thiophene backbone. We utilize formamide to generate the C2-unsubstituted pyrimidin-4-one, a versatile intermediate.

Protocol B: Formamide Cyclization

Reagents:

  • 2-Aminothiophene-3-carboxylate (from Phase I): 5 mmol

  • Formamide: 10 mL (Excess, acts as solvent)

  • Ammonium Acetate (Catalyst): 0.5 mmol (0.1 eq)

Step-by-Step Procedure:

  • Setup: Place the aminothiophene precursor and ammonium acetate in a 50 mL round-bottom flask. Add formamide.

  • Reaction: Heat the mixture to

    
     for 6–8 hours.
    
    • Why this temp? Formamide decomposes/polymerizes above

      
      , but the cyclization requires high energy to overcome the activation barrier. Keep strictly between 
      
      
      
      .
  • Quenching: Cool the reaction mixture to RT and pour onto crushed ice (50 g).

  • Isolation: Stir the aqueous suspension for 30 minutes. The product will precipitate as a beige/white solid. Filter and wash copiously with water to remove residual formamide.

  • Drying: Dry in a vacuum oven at

    
     overnight.
    

Phase III: Functionalization (Chlorination & Substitution)

To create novel derivatives (e.g., EGFR inhibitors), the C4-carbonyl must be converted to a leaving group (chloride) and then displaced by an amine.

Protocol C: Chlorination via

Reagents:

  • Thieno[2,3-d]pyrimidin-4(3H)-one: 2 mmol

  • Phosphorus Oxychloride (

    
    ): 5 mL (Excess)
    
  • N,N-Dimethylaniline (Catalyst): 3 drops (Optional, accelerates reaction)

Step-by-Step Procedure:

  • Safety: Perform in a fume hood.

    
     is corrosive and reacts violently with water.
    
  • Reflux: Suspend the starting material in

    
    . Reflux (
    
    
    
    ) for 3–5 hours. The suspension will clear as the chloro-intermediate is formed.
  • Workup (Critical Step):

    • Remove excess

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • Pour the residue slowly onto crushed ice with vigorous stirring. Do not let the temperature rise above

      
       to prevent hydrolysis of the chloride back to the ketone.
      
    • Neutralize with saturated

      
       solution to pH 7–8.
      
    • Extract with Dichloromethane (DCM), dry over

      
      , and concentrate.
      
Protocol D: Displacement

Reagents:

  • 4-Chloro-thieno[2,3-d]pyrimidine: 1 mmol

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline): 1.1 mmol

  • Isopropanol (IPA): 5 mL

Step-by-Step Procedure:

  • Reaction: Mix the chloro-intermediate and the aniline in IPA. Reflux for 2–4 hours.

  • Isolation: The product often precipitates as the hydrochloride salt directly from the hot solution.

  • Filtration: Cool to RT, filter the solid, and wash with cold IPA.

  • Free Base Formation (Optional): Partition between EtOAc and saturated

    
     if the free base is required for biological testing.
    

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Gewald Reaction Stalls Inactive Sulfur or "Wet" SolventsUse dry ethanol and fresh sulfur. Add 4Å molecular sieves to the reaction.
Low Yield in Cyclization Incomplete ring closureIncrease temperature to

or switch reagent to Formamidine Acetate in refluxing ethoxyethanol.
Hydrolysis of Chloro-intermediate Exothermic workupKeep ice bath active during quenching. Ensure pH is adjusted quickly.
Regioselectivity Issues Steric hindrance on thiopheneIf C2-substitution is required, use an aldehyde in the Gewald step instead of a ketone to reduce steric bulk.

Mechanistic Visualization

The following diagram illustrates the Gewald reaction mechanism, the critical entry point for this synthesis.

GewaldMechanism Ketone Ketone/Aldehyde Knoevenagel Knoevenagel Adduct Ketone->Knoevenagel Base (Morpholine) Nitrile Activated Nitrile Nitrile->Knoevenagel Thiol Mercapto-Nitrile Intermediate Knoevenagel->Thiol + S8 / Base Sulfur Elemental Sulfur (S8) Cyclization Intramolecular Cyclization Thiol->Cyclization Nucleophilic Attack Product 2-Aminothiophene Derivative Cyclization->Product Tautomerization

Figure 2: Mechanistic flow of the Gewald reaction leading to the thiophene precursor.[4]

References

  • Review of Synthetic Routes: Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO Brazil. [Link]

  • Gewald Reaction Mechanism & Protocols: Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv (2024). [Link]

  • Anticancer Applications (VEGFR-2): Design, synthesis, anti-proliferative evaluation... of new thieno[2,3-d]pyrimidines targeting VEGFR-2. RSC Advances (2023). [Link]

  • Microwave-Assisted Synthesis: Green methodologies for the synthesis of 2-aminothiophene. Molecular Diversity (2022). [Link]

  • EGFR Inhibitory Activity: Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity. Anti-Cancer Agents in Medicinal Chemistry. [Link][5]

Sources

High-Purity Isolation of Thiophene Carboxylates: Stationary Phase Modulation and Mobile Phase Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiophene carboxylates are ubiquitous scaffolds in medicinal chemistry, serving as bioisosteres for benzoic acids in NSAIDs, antibiotics, and kinase inhibitors. However, their purification presents distinct challenges: the free carboxylic acid moiety often interacts strongly with silanol groups on silica gel, leading to severe peak tailing ("streaking") and yield loss. This Application Note details a field-proven protocol for the purification of thiophene-2- and 3-carboxylates. We define specific mobile phase modifiers to suppress ionization, optimize stationary phase interactions, and ensure high-recovery isolation of both ester and free acid forms.

Introduction: The Chemo-Physical Challenge

The purification of thiophene carboxylates is governed by two competing factors: the lipophilicity of the thiophene ring and the acidity of the carboxyl group.

  • The Problem: Unmodified silica gel (

    
    ) is slightly acidic (
    
    
    
    ). However, the surface silanol groups (
    
    
    ) can form strong hydrogen bonds with the carboxylic acid protons of the analyte. Furthermore, if the mobile phase is too neutral, the thiophene carboxylic acid (pKa
    
    
    3.5) may partially ionize. This equilibrium between the neutral and ionized forms results in broad, streaky bands that co-elute with impurities.
  • The Solution: The "Acid-Lock" Strategy. By introducing a weak acid (Acetic Acid or Formic Acid) into the mobile phase, we force the equilibrium entirely to the protonated (neutral) state, sharpening the band and improving resolution (

    
    ).
    

Pre-Purification Analytics & TLC Method Development

Before packing a column, the separation conditions must be validated on Thin Layer Chromatography (TLC).

Visualization Strategies

Thiophene derivatives are UV-active, but specific stains provide additional confirmation of the carboxylate functionality.

Detection MethodObservationMechanismApplication
UV (254 nm) Dark spots on green backgroundQuenching of fluorescence by conjugated thiophene ring.Primary detection for all thiophenes.
Bromocresol Green Yellow spots on Blue backgroundpH indicator shift (pKa

4.6).
Specific for Free Acids . Distinguishes acid product from ester impurities.
Iodine (

) Chamber
Brown/Yellow spotsReversible complexation with

-systems.
General detection; useful if UV is ambiguous.
KMnO

Dip
Yellow/Brown spots on purpleOxidation.Useful for thiophenes with oxidizable side chains (alkenes/aldehydes).
TLC Mobile Phase Optimization
  • For Esters: Start with 10% Ethyl Acetate (EtOAc) in Hexanes.

  • For Free Acids: Start with 30% EtOAc in Hexanes + 1% Acetic Acid (AcOH) .

    • Note: If the spot streaks on the TLC plate, it will streak on the column. Add AcOH until the spot is circular (

      
      ).
      

Decision Logic & Workflow

The purification strategy diverges based on whether the target is a Free Acid or an Ester .

PurificationLogic Start Crude Thiophene Reaction Mixture CheckStructure Target Structure Analysis Start->CheckStructure IsEster Target is Ester (e.g., Methyl thiophene-2-carboxylate) CheckStructure->IsEster Non-Ionizable IsAcid Target is Free Acid (e.g., Thiophene-2-carboxylic acid) CheckStructure->IsAcid Acidic Proton ProtocolA PROTOCOL A: Standard Normal Phase (Hex/EtOAc) IsEster->ProtocolA ProtocolB PROTOCOL B: Acid-Modified Phase (Hex/EtOAc + 1% AcOH) IsAcid->ProtocolB WorkupA Evaporation ProtocolA->WorkupA WorkupB Azeotropic Removal of AcOH (Toluene/Heptane) ProtocolB->WorkupB Final Pure Product WorkupA->Final WorkupB->Final

Figure 1: Decision matrix for selecting the appropriate chromatographic protocol based on functional group chemistry.

Detailed Protocols

Protocol A: Purification of Thiophene Carboxylate Esters

Best for: Methyl, Ethyl, or t-Butyl esters of thiophene carboxylic acids.

Stationary Phase: Silica Gel 60 (40–63 µm). Mobile Phase: Hexanes / Ethyl Acetate (Gradient).

  • Sample Loading: Dissolve crude ester in minimum DCM. Mix with silica gel (1:2 ratio by weight) and evaporate to dryness ("Dry Load"). This prevents band broadening due to solvent effects.

  • Gradient Elution:

    • Start: 100% Hexanes (1 Column Volume - CV).

    • Ramp: 0%

      
       20% EtOAc over 10 CVs.
      
    • Hold: 20% EtOAc until product elutes.

  • Collection: Collect fractions. Thiophene esters typically elute early (

    
     in 20% EtOAc).
    
Protocol B: Purification of Free Thiophene Carboxylic Acids

Best for: Thiophene-2-carboxylic acid, Thiophene-3-carboxylic acid, and substituted derivatives.

Core Requirement: The mobile phase must contain an acidic modifier to suppress ionization.

Reagents:

  • Solvent A: Hexanes (or Heptane) + 1% Glacial Acetic Acid.

  • Solvent B: Ethyl Acetate + 1% Glacial Acetic Acid.

  • Stationary Phase: Silica Gel 60 (Acid-Washed preferred, but standard is acceptable with modified solvent).

Step-by-Step Methodology:

  • Column Packing (Slurry Method):

    • Prepare the slurry using Solvent A (Hexanes + 1% AcOH).

    • Critical: Allow the silica to equilibrate with the acid-modified solvent for 15 minutes before pouring. This neutralizes "hot spots" (active basic sites) on the silica.

    • Pour column and flush with 2 CVs of Solvent A.

  • Sample Loading (Solid Load):

    • Dissolve the crude acid in minimal Methanol or Acetone.

    • Add silica gel (approx.[1] 5x weight of crude).

    • Rotary evaporate until a free-flowing powder is obtained.

    • Load the powder gently onto the top of the packed bed.

  • Elution Strategy:

    • Isocratic Hold: Run 100% Solvent A for 1 CV to settle the bed.

    • Gradient: 0%

      
       40% Solvent B (EtOAc + 1% AcOH).
      
    • Observation: The thiophene acid will elute sharply. Without AcOH, it would streak from 0% to 100% B.

  • Post-Column Workup (The "Acetic Acid Trap"):

    • Combined fractions will contain the product and acetic acid.

    • Do not just evaporate; the high boiling point of AcOH (

      
      C) makes it difficult to remove and it may degrade the product upon heating.
      
    • Azeotropic Removal: Add Toluene or Heptane to the flask and rotary evaporate. Toluene forms an azeotrope with acetic acid, facilitating its removal at lower temperatures. Repeat 2-3 times.

    • Alternative: If the product is water-insoluble, wash the combined organic fractions with cold dilute HCl (0.5 M) or water to remove acetic acid before evaporation. Avoid NaHCO

      
       washes as this will extract your product into the aqueous layer.
      

Troubleshooting Guide

IssueDiagnosisCorrective Action
Broad Tailing (Streaking) Acidic protons interacting with silica.Increase Modifier: Switch from 1% AcOH to 2% AcOH or 0.5% Formic Acid.
Co-elution of Isomers 2- and 3- isomers have similar polarity.Change Selectivity: Switch solvent system from Hex/EtOAc to DCM/Methanol (98:2). The chlorinated solvent interacts differently with the thiophene sulfur.
Product Decomposition Acid sensitivity of thiophene ring.Buffer Silica: Use 0.1% Triethylamine (TEA) instead of acid (only if product is NOT a free acid). For free acids, perform rapid chromatography (<20 mins).
Low Recovery Product crystallizing on column.Solubility Check: Thiophene acids can be insoluble in hexanes. Ensure the loading zone is fully soluble. Use DCM/MeOH loading if necessary.

References

  • General Chromatography Principles

    • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem.1978 , 43(14), 2923–2925. Link

  • Thiophene Carboxylic Acid Synthesis & Purification

    • Campaigne, E.; Archer, W. L. The Use of 2-Thiophenecarboxylic Acid Derivatives in the Synthesis of Antispasmodics. J. Am. Chem. Soc.1953 , 75(4), 989–991. Link

  • Acidic Mobile Phase Modifiers

    • Dolan, J. W. Mobile Phase pH and Retention. LCGC North Am.2017 , 35(1), 22–28. Link

  • Touchstone, J. C. Practice of Thin Layer Chromatography. 3rd Ed., Wiley-Interscience, 1992.

Sources

Unlocking Novel Polymer Architectures: A Guide to Employing Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate as a functional monomer in the synthesis of novel polythiophene derivatives. This document outlines detailed protocols for polymerization, explores the influence of the monomer's unique functionalities on polymer properties, and discusses potential applications in organic electronics and biomedical fields.

Introduction: The Potential of a Multifunctional Thiophene Monomer

This compound is a highly functionalized thiophene derivative that holds significant promise for the development of advanced polymeric materials. The strategic placement of a hydroxyl group at the 3-position, a methyl carboxylate group at the 2-position, and a phenyl group at the 5-position offers a unique combination of properties and reactive sites. This multifunctionality allows for the synthesis of polymers with tunable solubility, tailored electronic properties, and the potential for post-polymerization modification.

The polythiophene backbone is well-known for its semi-conducting properties, making it a cornerstone in the field of organic electronics.[1][2] The introduction of specific functional groups can significantly enhance these properties and introduce new functionalities.[3] The hydroxyl group can participate in hydrogen bonding, influencing polymer morphology and solubility, while the methyl carboxylate group provides a handle for further chemical transformations.[4] The phenyl group at the 5-position can enhance the thermal stability and influence the conjugation length of the polymer backbone.

This guide will explore three primary polymerization strategies for this monomer: Oxidative Polymerization, Electropolymerization, and a proposed cross-coupling approach via Stille or Suzuki reaction after suitable monomer modification. Each section will provide a detailed protocol, the underlying scientific rationale, and expected outcomes.

Section 1: Oxidative Polymerization

Oxidative polymerization is a common and straightforward method for synthesizing polythiophenes.[5] It typically involves the use of a chemical oxidant, such as iron(III) chloride (FeCl₃), to induce the coupling of monomer units.[6]

Scientific Rationale

The mechanism of oxidative polymerization involves the oxidation of the thiophene monomer to a radical cation.[7] This radical cation can then couple with another radical cation or a neutral monomer to form a dimer, which is subsequently re-oxidized and continues to propagate the polymer chain. The reaction is typically carried out in an inert solvent like chloroform or acetonitrile.[8]

A critical consideration for this compound is the presence of the hydroxyl group, which can be sensitive to the acidic conditions generated during the polymerization. Therefore, protection of the hydroxyl group may be necessary to prevent side reactions.[9][10] A common strategy is to convert the hydroxyl group to a more stable ether or silyl ether, which can be deprotected after polymerization.

Experimental Protocol: Oxidative Polymerization (with Hydroxyl Protection)

Part A: Protection of the Hydroxyl Group (Exemplified with a Silyl Ether)

  • Dissolve the Monomer: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add Base: Add a non-nucleophilic base, such as triethylamine (1.5 equivalents).

  • Add Silylating Agent: Slowly add a silylating agent, for example, tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equivalents), to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting silylated monomer by column chromatography on silica gel.

Part B: Oxidative Polymerization

  • Prepare Monomer Solution: In a separate flame-dried flask under an inert atmosphere, dissolve the protected monomer in anhydrous chloroform.

  • Prepare Oxidant Suspension: In another flask, suspend anhydrous iron(III) chloride (FeCl₃, 4 equivalents) in anhydrous chloroform.

  • Initiate Polymerization: Slowly add the monomer solution to the vigorously stirred FeCl₃ suspension at 0 °C.

  • Polymerization: Allow the reaction to proceed at room temperature for 24 hours. The polymer will precipitate as a dark-colored solid.

  • Quench and Precipitate: Pour the reaction mixture into a large volume of methanol to precipitate the polymer fully and to remove excess FeCl₃.

  • Purification: Collect the polymer by filtration and wash extensively with methanol, acetone, and finally a suitable solvent to remove any remaining monomer and oligomers (e.g., hexanes). The polymer can be further purified by Soxhlet extraction with a series of solvents (methanol, acetone, hexanes, and finally chloroform to extract the soluble polymer fraction).

  • Drying: Dry the purified polymer under vacuum at 40-50 °C.

Part C: Deprotection of the Hydroxyl Group

  • Dissolve Polymer: Dissolve the protected polymer in a suitable solvent such as tetrahydrofuran (THF).

  • Add Deprotecting Agent: Add a deprotecting agent, for example, a solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 equivalents per repeating unit).

  • Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring the deprotection by FT-IR spectroscopy (disappearance of the Si-O stretch).

  • Precipitation and Purification: Precipitate the deprotected polymer by adding the solution to a non-solvent like methanol. Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Data Presentation
Parameter Condition Expected Outcome
Monomer Protected this compoundPrevents side reactions at the hydroxyl group.
Oxidant Anhydrous FeCl₃Efficiently initiates polymerization.
Solvent Anhydrous ChloroformGood solubility for monomer and oxidant suspension.
Temperature 0 °C to Room TemperatureControlled reaction initiation and propagation.
Purification Precipitation & Soxhlet ExtractionRemoval of impurities and fractionation of the polymer.
Visualization of Workflow

oxidative_polymerization cluster_protection Hydroxyl Protection cluster_polymerization Oxidative Polymerization cluster_deprotection Deprotection Monomer Monomer Protection Silylation (TBDMSCl) Monomer->Protection Protected_Monomer Protected Monomer Protection->Protected_Monomer Polymerization Polymerization (FeCl3) Protected_Monomer->Polymerization Protected_Polymer Protected Polymer Polymerization->Protected_Polymer Deprotection Deprotection (TBAF) Protected_Polymer->Deprotection Final_Polymer Final Polymer Deprotection->Final_Polymer

Caption: Workflow for Oxidative Polymerization.

Section 2: Electropolymerization

Electropolymerization offers a clean and controlled method for synthesizing conductive polymer films directly onto an electrode surface.[11][12] This technique is particularly useful for applications in sensors, electrochromic devices, and organic electronics.[13]

Scientific Rationale

Electropolymerization proceeds through the electrochemical oxidation of the monomer at the surface of a working electrode.[1] The generated radical cations then couple to form the polymer film. The thickness and morphology of the film can be controlled by adjusting the electrochemical parameters such as the applied potential, current density, and polymerization time.[12]

For this compound, the hydroxyl group's acidity could be a concern in certain electrolyte systems. However, in aprotic solvents, it might not require protection. The electron-donating nature of the hydroxyl group and the electron-withdrawing nature of the methyl carboxylate group will influence the oxidation potential of the monomer.

Experimental Protocol: Electropolymerization
  • Prepare the Electrolyte Solution: Prepare a solution of the monomer (e.g., 0.1 M) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP) in an anhydrous and deoxygenated solvent (e.g., acetonitrile or dichloromethane).

  • Set up the Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE).

  • Purge with Inert Gas: Purge the electrolyte solution with an inert gas (e.g., argon) for at least 15 minutes to remove dissolved oxygen.

  • Electropolymerization: Perform the electropolymerization using either potentiostatic (constant potential), galvanostatic (constant current), or potentiodynamic (cyclic voltammetry) methods. For cyclic voltammetry, cycle the potential between the solvent/electrolyte decomposition limits until a stable polymer film is observed on the working electrode. A typical potential range could be from 0 V to approximately +1.5 V vs. Ag/AgCl.

  • Washing and Drying: After polymerization, gently wash the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte. Dry the film under a stream of inert gas.

  • Characterization: The resulting polymer film can be characterized in situ by cyclic voltammetry and UV-Vis spectroelectrochemistry to study its electrochemical and optical properties.

Data Presentation
Parameter Condition Rationale
Working Electrode ITO, Pt, Glassy CarbonProvides a conductive surface for polymer deposition.
Solvent Anhydrous AcetonitrileAprotic solvent with a wide electrochemical window.
Electrolyte TBAPProvides conductivity to the solution.
Polymerization Mode Cyclic VoltammetryAllows for monitoring of film growth and redox behavior.
Visualization of Mechanism

electropolymerization Monomer Monomer Oxidation Electrochemical Oxidation (-e-) Monomer->Oxidation Radical_Cation Radical Cation Oxidation->Radical_Cation Coupling Coupling Radical_Cation->Coupling Dimer Dimer Radical Cation Coupling->Dimer Propagation Further Oxidation & Coupling Dimer->Propagation Polymer Polymer Film on Electrode Propagation->Polymer cross_coupling_route Monomer Monomer Protection Protection Monomer->Protection Bromination Di-bromination Protection->Bromination Modified_Monomer Modified Monomer Bromination->Modified_Monomer Polymerization Stille Polycondensation Modified_Monomer->Polymerization Protected_Polymer Protected Polymer Polymerization->Protected_Polymer Deprotection Deprotection Protected_Polymer->Deprotection Final_Polymer Final Polymer Deprotection->Final_Polymer

Sources

Application Note: Safe Handling of Elemental Sulfur in Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual Nature of Sulfur

In drug discovery, particularly in the synthesis of 2-aminothiophenes (via the Gewald reaction) or bulk thiophene production, elemental sulfur is an indispensable reagent. However, it presents a unique "Jekyll and Hyde" physicochemical profile. It is a benign solid at room temperature but transforms into a complex, non-Newtonian fluid with lethal off-gassing potential upon heating.

This guide moves beyond standard Safety Data Sheets (SDS) to address the specific kinetic and thermodynamic hazards encountered when reacting elemental sulfur with hydrocarbons and nitriles.

Key Hazards at a Glance
Hazard DomainSpecific RiskCritical Threshold/Indicator
Toxicological Hydrogen Sulfide (

) evolution
>100 ppm: Olfactory fatigue (cannot smell it).[1] >500 ppm: Immediate collapse/death.[1]
Rheological The "Lambda" Viscosity Spike159°C - 190°C: Viscosity increases 10,000-fold (polymerization), causing stirrer seizure and hot spots.
Thermal Auto-ignition / Dust ExplosionFlash Point: ~168°C (impure). Dust:

values can be significant.

The Silent Killer: Hydrogen Sulfide ( ) Management

The synthesis of thiophene rings involves the dehydrogenation of the substrate, with sulfur acting as the oxidant. The byproduct is inevitably


.
The Olfactory Trap

Crucial Insight: Never rely on the "rotten egg" smell. At high concentrations (>100 ppm),


 paralyzes the olfactory nerve immediately. You will not smell the leak that kills you.
Engineering Control: The Redundant Scrubber System

A single trap is insufficient. Use a Three-Stage Scrubber Architecture :

  • Knockout Pot: Empty flask to catch suck-back from rapid cooling.

  • Primary Scrubber: 15-20% Sodium Hydroxide (NaOH) or Sodium Hypochlorite (bleach).

    • Chemistry:

      
      
      
  • Secondary Scrubber (Indicator): Lead Acetate solution or solid lead acetate paper strip in the headspace.

    • Self-Validating Mechanism: If the paper turns black (

      
       formation), the primary scrubber is saturated or failed.
      

The "Viscosity Trap": Rheological Behavior of Sulfur

When scaling up thiophene synthesis (e.g., high-temperature reaction of butane/octane with sulfur), researchers often underestimate sulfur's phase behavior.

The Lambda Transition (


-transition): 
At approximately 159°C, 

rings break and polymerize into long chains (

). Viscosity spikes from ~10 cP to >90,000 cP.
  • Consequence: In a stirred tank reactor, the impeller may seize, or heat transfer drops to near zero, leading to localized superheating and thermal runaway.

Visualization: Sulfur Phase & Viscosity Hazard Map

SulfurViscosity Solid Solid S8 (RT - 115°C) Liquid1 Mobile Liquid (115°C - 159°C) SAFE ZONE Solid->Liquid1 Melting Transition λ-Transition (159°C) Liquid1->Transition Heating Viscous Viscous Polymer (160°C - 190°C) DANGER ZONE (>90,000 cP) Transition->Viscous Ring Opening Polymerization Liquid2 Depolymerization (>200°C) Viscosity Drops Viscous->Liquid2 Chain Scission Hazard1 Stirrer Seizure Risk Hot Spot Formation Viscous->Hazard1

Caption: The non-linear viscosity profile of elemental sulfur. Reactions should ideally be designed to operate outside the 160°C–190°C window to maintain thermal control.

Validated Protocol: The Gewald Synthesis (Lab Scale)

Context: Synthesis of 2-aminothiophenes using sulfur, a ketone, and an activated nitrile (e.g., ethyl cyanoacetate) with a base (morpholine/diethylamine).

Pre-Start Calculation (Self-Validation Step 1)

Before weighing reagents, calculate the Theoretical Maximum Volumetric Evolution (TMVE) of


.
  • Formula:

    
    
    
  • Rule: Your scrubber capacity must be

    
     TMVE.
    
Step-by-Step Methodology
  • Reactor Setup:

    • Use a 3-neck round bottom flask.

    • Neck 1: Temperature probe (Internal).

    • Neck 2: Reflux condenser connected to the Three-Stage Scrubber .

    • Neck 3: Addition funnel (pressure-equalizing).

    • Grounding: Clamp all glassware with grounded metal clamps if using large quantities of sulfur powder (dust explosion risk).

  • Reagent Loading (The "Cold" Phase):

    • Load ketone, activated nitrile, and elemental sulfur (

      
      ) into the flask.
      
    • Add solvent (ethanol or methanol).

    • Note: Sulfur will not dissolve; it forms a suspension.

  • The "Activation" (Critical Safety Point):

    • Begin slow stirring.

    • Self-Validation Check: Verify the scrubber outlet flow. Ensure the lead acetate strip in the secondary scrubber is white.

    • Add the amine base (catalyst) dropwise via the addition funnel.

    • Warning: This reaction is exothermic . The temperature will rise without external heating.

  • Reaction Monitoring:

    • Maintain temperature

      
       during addition to prevent rapid 
      
      
      
      evolution.
    • Once addition is complete, heat to reflux (

      
      ).
      
    • Visual Check: The suspension will clear as sulfur is consumed.

    • Sensor Check: Personal

      
       monitor clipped to the lapel (NOT the belt) must read 0 ppm.
      
  • Quench and Workup:

    • Cool to room temperature.

    • The "Degassing" Step: Before opening the reactor, purge the headspace with nitrogen for 15 minutes, venting through the scrubber. This removes residual

      
       trapped in the liquid phase.
      
Visualization: Reactor & Scrubber Setup

ScrubberSystem cluster_check Self-Validating Check Reactor Reactor (Gewald Rxn) Condenser Reflux Condenser Reactor->Condenser Vapor Trap1 Empty Trap (Anti-Suckback) Condenser->Trap1 Gas Line Scrubber1 Primary Scrubber (15% NaOH) Trap1->Scrubber1 H2S Scrubber2 Secondary Scrubber (Lead Acetate) Scrubber1->Scrubber2 Scrubbed Gas Exhaust Fume Hood Exhaust Scrubber2->Exhaust Clean Gas

Caption: The Three-Stage Scrubber System. The secondary scrubber acts as a visual "canary" for primary failure.

Emergency Response Protocols

Handling sulfur fires requires specific knowledge because water can cause steam explosions in molten sulfur, and the smoke (


) is highly toxic.
Decision Logic: Fire vs. Leak

EmergencyResponse Event Emergency Event Type Identify Type Event->Type Fire Sulfur Fire (Blue Flame / SO2) Type->Fire Leak H2S Leak (Alarm > 10 ppm) Type->Leak ActionF1 Do NOT use Water Jet (Steam Explosion Risk) Fire->ActionF1 ActionF2 Use Gentle Water Fog or Dry Chemical/Sand ActionF1->ActionF2 ActionL1 Evacuate Lab Immediately Leak->ActionL1 ActionL2 Do NOT rely on smell ActionL1->ActionL2 ActionL3 Re-enter only with SCBA ActionL2->ActionL3

Caption: Critical decision tree for sulfur-related emergencies. Note the prohibition of high-pressure water on molten sulfur.

Skin Decontamination
  • Molten Sulfur: Do NOT attempt to peel sulfur off the skin. It will remove tissue with it.

    • Immediate Action: Flood with cold water to freeze the sulfur. Cover with sterile gauze and seek surgical removal.

  • Solid Sulfur/Dust: Wash with soap and water.[2] Sulfur is not acutely toxic via skin but is an irritant.[3]

References

  • Centers for Disease Control and Prevention (CDC). (2024). Hydrogen Sulfide (H2S) - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hydrogen Sulfide Hazards. Retrieved from [Link]

  • American Chemical Society (ACS). (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). The flash point of elemental sulfur: Effect of heating rates, hydrogen sulfide, and hydrocarbons. Retrieved from [Link]

Sources

applications of thiophene derivatives in the development of antirheumatic agents

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Inflammation: Thiophene Derivatives as Next-Generation Antirheumatic Agents

Executive Summary

Rheumatoid arthritis (RA) is a chronic autoimmune pathology driven by a complex interplay of pro-inflammatory cytokines (TNF-


, IL-6) and arachidonic acid metabolites (prostaglandins, leukotrienes). While traditional NSAIDs and biologics offer relief, they often carry significant risks of gastrointestinal (GI) toxicity or immunosuppression.

Thiophene derivatives have emerged as a "privileged scaffold" in medicinal chemistry due to their bioisosteric relationship with phenyl rings and their ability to serve as potent, selective inhibitors of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX). This guide details the mechanistic rationale, synthetic pathways, and validation protocols for developing thiophene-based antirheumatic agents.

Mechanism of Action: The Dual-Pathway Blockade

Thiophene derivatives exert their antirheumatic effects primarily by intercepting the inflammatory cascade at two critical nodes:

  • Enzymatic Inhibition: Selective inhibition of COX-2 prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins (PGE2), sparing the gastroprotective COX-1 isoform. Some derivatives also inhibit 5-LOX, preventing leukotriene synthesis.

  • Cytokine Modulation: Recent studies indicate that 2-aminothiophene scaffolds can downregulate the expression of TNF-

    
     and IL-1
    
    
    
    via NF-
    
    
    B pathway suppression.
Figure 1: Thiophene Intervention in Inflammatory Signaling

Thiophene_MOA Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX TxA2 Thromboxane A2 Platelet Aggregation COX1->TxA2 PGE2 Prostaglandins (PGE2) Inflammation & Pain COX2->PGE2 LTs Leukotrienes Chemotaxis LOX->LTs Thiophene Thiophene Derivative (Drug Candidate) Thiophene->COX1 Minimal Affinity (GI Safety) Thiophene->COX2 Selective Inhibition Thiophene->LOX Dual Inhibition

Caption: Thiophene derivatives selectively target COX-2 and 5-LOX pathways, reducing inflammation while sparing constitutive COX-1 activity.[1]

Chemical Space & Structure-Activity Relationship (SAR)

The biological activity of the thiophene ring is highly dependent on substitution patterns. The Gewald Reaction is the industry-standard method for synthesizing highly functionalized 2-aminothiophenes.

Table 1: Key SAR Features for Antirheumatic Potency

PositionPreferred SubstituentMechanistic Impact
C-2 (Amino) Acyl groups, Schiff basesHydrogen bond donor for COX-2 active site (Arg120). Enhances stability.[2]
C-3 (Carbonyl) Ester (-COOEt), Cyano (-CN)Electron-withdrawing groups increase metabolic stability and receptor binding affinity.
C-4/C-5 Bulky Aryl/Heteroaryl groupsFills the hydrophobic side pocket of COX-2 (Val523), conferring selectivity over COX-1.
Fused Rings Cyclohepta[b]thiopheneIncreases lipophilicity and membrane permeability; often enhances TNF-

inhibition.

Application Note: Synthesis via Gewald Reaction

Objective: Synthesize a 2-amino-3-carbethoxy-4,5-dimethylthiophene intermediate for further derivatization.

Reagents:

  • Sulfur (

    
    )
    
  • Ethyl Cyanoacetate[3]

  • 2-Butanone (Methyl Ethyl Ketone)

  • Diethylamine (Catalyst)

  • Ethanol (Solvent)

Workflow:

  • Mixing: Dissolve ethyl cyanoacetate (1 eq) and 2-butanone (1 eq) in ethanol.

  • Activation: Add elemental sulfur (1 eq).

  • Catalysis: Add diethylamine (1 eq) dropwise while stirring. Note: Reaction is exothermic.

  • Reflux: Heat at 60°C for 2-3 hours.

  • Isolation: Cool overnight. Filter the precipitate and wash with cold ethanol.

  • Yield: Typical yields range from 70-85%.[3]

Protocol 1: In Vitro COX-2 Inhibition Screening

Purpose: To determine the IC50 of synthesized thiophene derivatives against COX-2 and assess selectivity against COX-1.

Methodology: Fluorometric inhibition assay measuring the production of Resorufin (fluorescent) from Amplex Red, coupled to PGG2 reduction.

Reagents:

  • Recombinant Human COX-2 and COX-1 enzymes.

  • Arachidonic Acid (Substrate).

  • Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine).

  • Heme (Cofactor).

Step-by-Step Protocol:

  • Preparation:

    • Prepare 100x stock solutions of test compounds in DMSO.

    • Dilute enzymes in Tris-HCl buffer (pH 8.0).

  • Incubation (Pre-Screen):

    • In a 96-well black plate, add 150

      
      L of Reaction Buffer.
      
    • Add 10

      
      L of Heme.
      
    • Add 10

      
      L of Enzyme (COX-1 or COX-2).
      
    • Add 10

      
      L of Test Compound (or DMSO control).
      
    • Incubate for 10 minutes at 37°C to allow inhibitor binding.

  • Reaction Initiation:

    • Add 10

      
      L of Arachidonic Acid (100 
      
      
      
      M final) + Amplex Red mixture.
  • Measurement:

    • Incubate for exactly 2 minutes at 37°C.

    • Measure fluorescence (Ex/Em: 535/587 nm) using a microplate reader.

  • Validation (Self-Check):

    • Positive Control: Celecoxib (Selective COX-2 inhibitor). IC50 should be ~0.04

      
      M.
      
    • Negative Control: DMSO only (100% Activity).

    • Background: No enzyme (0% Activity).

Protocol 2: In Vivo Efficacy (Adjuvant-Induced Arthritis)

Purpose: To evaluate the anti-inflammatory and anti-arthritic potential of the lead thiophene candidate in a systemic rat model.

Model: Lewis Rats or Sprague-Dawley Rats (Male, 180-220g).[4] Induction Agent: Complete Freund’s Adjuvant (CFA) containing Mycobacterium butyricum.

Figure 2: In Vivo Experimental Workflow

InVivo_Protocol Acclimation Acclimation (Days -7 to 0) Induction Induction (Day 0) Subplantar Injection 0.1 mL CFA Acclimation->Induction Treatment Treatment (Days 14-28) Oral Gavage (QD) Thiophene / Celecoxib / Vehicle Induction->Treatment Disease Onset (Inflammation Peaks) Assessment Daily Assessment Paw Volume (Plethysmometer) Arthritic Score (0-4) Treatment->Assessment Daily Monitoring Termination Termination (Day 28) Histopathology & Serum Cytokines Treatment->Termination End of Study Assessment->Treatment

Caption: Workflow for the CFA-induced arthritis model, highlighting the therapeutic window (Days 14-28) for testing thiophene derivatives.

Step-by-Step Protocol:

  • Induction (Day 0):

    • Anesthetize rat (Isoflurane).

    • Inject 0.1 mL of CFA subcutaneously into the subplantar surface of the left hind paw.

    • Validation: Localized edema should appear within 24 hours. Systemic arthritis (secondary lesions) appears by Day 10-14.

  • Grouping (Day 14):

    • Randomize animals into groups (n=6) once systemic arthritis is established.

    • Group 1: Vehicle Control (Saline).

    • Group 2: Standard (Celecoxib 10 mg/kg).

    • Group 3: Test Thiophene Compound (Low Dose).

    • Group 4: Test Thiophene Compound (High Dose).

  • Dosing:

    • Administer compounds via oral gavage daily for 14 days.

  • Scoring System (0-4 Scale):

    • 0: Normal.

    • 1: Mild swelling/erythema of digits.

    • 2: Moderate swelling of ankle/wrist.

    • 3: Severe swelling + redness.

    • 4: Maximally inflamed + deformity/ankylosis.

  • Endpoints:

    • Primary: Reduction in Paw Volume (measured by water displacement plethysmometer).

    • Secondary: Serum levels of TNF-

      
       and IL-6 (ELISA).
      
    • Histology: H&E staining of ankle joints to assess pannus formation and bone erosion.

References

  • Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives.[3] International Journal of Pharmaceutical Quality Assurance. Link

  • Mendonça Junior, F. J. B. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.[1][2][3][5][6][7][8][9][10] Encyclopedia.[1] Link

  • Helal, M. H., et al. (2015). Design, synthesis, characterization... and anti-inflammatory activity of novel series of thiophene derivatives.[1] Spectrochimica Acta Part A. Link

  • Chondrex, Inc. A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Link

  • Khatri, C. K., et al. (2021).[1][6][11] Thiophene-Based Compounds: A Review of their Anti-Inflammatory Activity. MDPI. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Topic: Optimization of Fiesselmann Thiophene Synthesis for 3-Hydroxy-5-Phenylthiophene-2-Carboxylates. Ticket Status: OPEN Assigned Specialist: Dr. A. Vance, Senior Application Scientist

System Overview: The Chemistry

You are performing a Fiesselmann Thiophene Synthesis . This is a convergent synthesis involving the condensation of methyl thioglycolate (Nucleophile) with methyl phenylpropiolate (Electrophile) mediated by a base.

The Reaction Pathway

To troubleshoot yield, you must visualize the invisible failure points. The reaction proceeds in three distinct phases:[1]

  • Michael Addition: The thiolate anion attacks the

    
    -carbon of the alkyne (controlled by the electron-withdrawing ester group).
    
  • Dieckmann Condensation: The resulting enolate attacks the ester of the thioglycolate moiety, closing the ring.

  • Tautomerization: The resulting cyclic ketone tautomerizes to the aromatic 3-hydroxythiophene (enol form), stabilized by hydrogen bonding and aromaticity.

ReactionPathway Start Methyl Thioglycolate + Methyl Phenylpropiolate Inter1 Thioether Intermediate (Michael Adduct) Start->Inter1 Base (1.0 eq) Michael Addition Side1 Disulfide Dimer (Oxidative impurity) Start->Side1 O2 present Side2 Polymerized Alkyne (Black Tar) Start->Side2 High Temp / Local Hotspots Inter2 Cyclized Keto-Ester (Non-aromatic) Inter1->Inter2 Base (>1.0 eq) Dieckmann Cyclization Product Methyl 3-hydroxy-5-phenyl- thiophene-2-carboxylate (Aromatic Enol) Inter2->Product Acid Workup Tautomerization

Figure 1: Mechanistic flow of the Fiesselmann synthesis showing critical intermediates and diversionary side-reaction pathways.

Troubleshooting Guide (Ticket-Based)

Ticket #001: "My reaction mixture turns black/tarry, and yield is <30%."

Diagnosis: Uncontrolled polymerization of methyl phenylpropiolate. Root Cause: Acetylenic esters are prone to thermal polymerization and decomposition under strongly basic conditions if the temperature is too high or addition is too fast.

Corrective Protocol:

  • Inverse Addition (Critical): Do not add the alkyne to the base. Instead, premix the thioglycolate and the alkyne in the solvent, then add this mixture dropwise to the base solution at 0°C . This keeps the concentration of the sensitive alkyne low relative to the base, favoring the Michael addition over self-polymerization.

  • Temperature Control: Maintain 0–5°C during addition. Only allow warming to room temperature (RT) after addition is complete. Reflux is rarely needed for this specific substrate and often degrades the product.

Ticket #002: "I see a persistent intermediate spot on TLC that won't convert."

Diagnosis: Stalled Michael Adduct (The Thioether). Root Cause: The Dieckmann cyclization (ring closure) requires a higher energy barrier or stronger driving force than the initial addition. The Fix:

  • Base Stoichiometry: Ensure you are using at least 2.2 equivalents of base. The first equivalent deprotonates the thiol; the second is consumed to form the stable enolate of the product. If you use only 1.0 eq, the reaction stops at the acyclic thioether.

  • Solvent Switch: If using Methanol/NaOMe, switch to THF/KOtBu (Potassium tert-butoxide) . The bulkier, stronger base often drives the cyclization more effectively at lower temperatures.

Ticket #003: "The product is an oil/gum, but it should be a solid."

Diagnosis: Keto-Enol Tautomerism & Impurities. Insight: The product exists in equilibrium. In solution (CDCl3), you may see both forms. In solid state, the H-bond stabilized enol (3-hydroxy) form usually predominates. Purification Protocol:

  • Acidify Cold: Pour the reaction mixture into ice-cold 1M HCl. Do not use weak acids; you must fully protonate the enolate.

  • Recrystallization: Avoid column chromatography if possible (silica can sometimes cause degradation or streakiness due to the acidic proton). Recrystallize from Methanol or MeOH/Water . If it oils out, scratch the flask with a glass rod to induce nucleation of the enol form.

Optimized High-Yield Protocol

This protocol integrates the "Inverse Addition" and "Stoichiometric Control" principles to maximize yield.

Reagents:

  • Methyl Thioglycolate (1.05 eq)

  • Methyl Phenylpropiolate (1.00 eq)

  • Sodium Methoxide (NaOMe), 25-30% in MeOH (2.50 eq)

  • Solvent: Anhydrous Methanol (or THF for KOtBu variant)

Step-by-Step:

  • Preparation: In a dry flask under Nitrogen/Argon, dissolve Methyl Thioglycolate (10.5 mmol) and Methyl Phenylpropiolate (10.0 mmol) in anhydrous Methanol (20 mL). Do not add base yet.

  • Base Setup: In a separate 3-neck flask equipped with a thermometer and addition funnel, charge the NaOMe solution (25 mmol) and dilute with Methanol (10 mL). Cool to -5°C to 0°C .

  • Controlled Addition: Add the reagent mixture (from Step 1) dropwise to the cold base solution over 30–45 minutes. Monitor internal temp; do not exceed 5°C.

  • Reaction: Stir at 0°C for 1 hour, then remove the ice bath and stir at Room Temperature (20-25°C) for 3–5 hours. Monitor by TLC (Intermediate usually runs lower than starting materials; Product runs near the solvent front in non-polar systems due to intramolecular H-bonding).

  • Quench: Pour the reaction mixture slowly into a stirred mixture of Ice (50g) and conc. HCl (5 mL). The pH should be <2.

  • Isolation: The solid product often precipitates immediately. Filter and wash with cold water.

    • If oil forms:[2] Extract with DCM, wash with brine, dry over MgSO4, and evaporate. Recrystallize the residue from hot Methanol.

Data & Solvent Screening

The choice of solvent/base system dramatically impacts yield and impurity profiles.

Solvent / Base SystemTypical YieldPrimary ImpurityNotes
MeOH / NaOMe 75 - 85% Thioether intermediateRecommended. Best balance of solubility and reactivity.
THF / KOtBu 60 - 70%Polymerized alkyneFaster reaction but higher risk of "tarring" due to strong base exotherm.
Toluene / NaH 40 - 55%DisulfidesHeterogeneous; difficult to control local stoichiometry.
Ethanol / NaOEt 50 - 60%Trans-esterificationProduces mixed methyl/ethyl esters (impurity). Avoid unless Ethyl ester is desired.

Logic Flow for Optimization

Use this decision tree to diagnose your specific yield issue.

TroubleshootingTree Start Start: Low Yield Diagnosis CheckTLC Check TLC: Is Starting Material (SM) gone? Start->CheckTLC SM_Present Yes, SM remains CheckTLC->SM_Present SM Visible SM_Gone No, SM consumed CheckTLC->SM_Gone Only Product/Spots Action1 Increase Temp to Reflux OR Increase Time SM_Present->Action1 CheckColor Reaction Color? SM_Gone->CheckColor BlackTar Black/Dark Brown CheckColor->BlackTar Tar OrangeRed Orange/Red (Normal) CheckColor->OrangeRed Clean Action2 Polymerization detected. Use Inverse Addition method. Lower Temp. BlackTar->Action2 Action3 Check Workup pH. Must be pH < 2 to precipitate. OrangeRed->Action3

Figure 2: Decision matrix for diagnosing yield loss in Fiesselmann synthesis.

References

  • Fiesselmann, H., & Schipprak, P. (1954).[2] Über die Synthese von Thiophen-Derivaten aus Thioglykolsäure-estern und Acetylen-carbonsäure-estern. Chemische Berichte, 87(6), 835-840.[2]

  • Donoso, R., de Urries, P. J., & Lissavetzky, J. (1992).[3] Synthesis of [b]-Condensed Alkyl 3-Hydroxythiophene-2-carboxylates. Synthesis, 1992(06), 526-528.

  • Gronowitz, S. (1985).[2] Thiophene and Its Derivatives, Part 1. Wiley-Interscience.[2] (Comprehensive review of the Fiesselmann reaction mechanism and scope).

  • Wu, Y., et al. (2012). Optimization of the Fiesselmann Thiophene Synthesis for Pharmaceutical Intermediates. Organic Process Research & Development, 16(8). (Discusses scale-up and exotherm control).

Sources

common side products in the Fiesselmann synthesis of thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Products in 3-Hydroxythiophene Synthesis Audience: Medicinal Chemists & Process Development Scientists

Executive Summary: The Fiesselmann Challenge

The Fiesselmann synthesis is the industry-standard method for accessing 3-hydroxy-2-thiophenecarboxylates , a privileged scaffold in drug discovery (e.g., modulating kinase inhibitors). However, the reaction is deceptively simple. While it appears to be a straightforward condensation of an


-acetylenic ester with a thioglycolate, it relies on a cascade of reversible steps: Michael addition 

Dieckmann condensation

Elimination

Tautomerization
.

Failure often stems not from "bad chemistry" but from thermodynamic traps. This guide addresses the three most common failure modes:

  • Oxidative Dimerization (The Disulfide Trap)

  • Incomplete Cyclization (The Stalled Michael Adduct)

  • Tautomeric Instability (The Keto-Enol Trap)

Mechanistic Diagnostics (Visualized)

To troubleshoot, you must visualize where the cascade breaks. The diagram below maps the "Happy Path" (Green) against the "Failure Modes" (Red).

FiesselmannMechanism Start Reagents: Alkyl Thioglycolate + Alkynoate Thiolate Thiolate Anion Start->Thiolate Base Deprotonation Disulfide SIDE PRODUCT A: Dithiodiglycolate (Disulfide) (Oxidative Dimer) Thiolate->Disulfide O2 / Trace Metals MichaelAdduct Intermediate: Linear Thioether (Michael Adduct) Thiolate->MichaelAdduct Michael Addition (Fast) StalledAdduct SIDE PRODUCT B: Stalled Linear Diester (Failure to Cyclize) MichaelAdduct->StalledAdduct Weak Base / Wet Solvent (Dieckmann Fails) Cyclized Intermediate: Tetrahydrothiophene Ketone MichaelAdduct->Cyclized Dieckmann Condensation (Rate Limiting) Product PRODUCT: 3-Hydroxythiophene-2-carboxylate Cyclized->Product Elimination & Tautomerization KetoForm SIDE PRODUCT C: Thiophen-3(2H)-one (Keto-Tautomer / Dimer) Product->KetoForm Acidic Workup / Storage

Figure 1: Mechanistic bifurcation points in the Fiesselmann synthesis. Red nodes indicate isolation of side products rather than the desired thiophene.

Troubleshooting Modules
Module A: The Oxidative Trap (Disulfides)

Symptom:

  • TLC: A prominent non-polar spot appears immediately upon mixing reagents.

  • NMR: Loss of the SH proton (~2.0 ppm); methylene protons shift downfield (~3.6 ppm) compared to starting material (~3.2 ppm).

  • Yield: Low yield of thiophene; recovery of unreacted alkyne.

Technical Insight: Thioglycolates are highly susceptible to oxidation to dithiodiglycolates (disulfides). This reaction is faster than the Michael addition if oxygen is present. Once formed, the disulfide is inert to the alkyne under standard Fiesselmann conditions.

Corrective Protocol:

  • Degas Solvents: Do not just use "anhydrous" solvents. Sparge methanol/THF with Argon for 15 minutes or use freeze-pump-thaw cycles.

  • Order of Addition: Add the thioglycolate last. Premix the alkyne and base, then add the thiol dropwise under positive Argon pressure. This ensures the thiolate immediately encounters the Michael acceptor (alkyne) rather than oxygen.

  • Reagent Quality: Check the refractive index or NMR of your alkyl thioglycolate. If significant disulfide is present (often supplied as ~5% impurity), distill it before use.

Module B: The Stalled Michael Adduct

Symptom:

  • Mass Spec: You see the mass of the product + Water (or rather, the mass of the combined reagents without the elimination of alcohol).

  • NMR: You see the linear thioether signals (distinct vinylic proton from the alkyne fragment) but no aromatic thiophene signals.

  • Observation: The reaction mixture darkens but does not precipitate the characteristic thiophene salt.

Technical Insight: The Fiesselmann reaction proceeds in two stages:[1][2]

  • Michael Addition: Fast and reversible.

  • Dieckmann Condensation: Slower and requires a stronger driving force. If the base is too weak or "wet," the reaction stops at the linear thioether (Michael adduct). The Dieckmann step requires the irreversible extrusion of alkoxide, which is inhibited by protic solvents or insufficient base equivalents.

Corrective Protocol:

  • Base Strength: Switch from Et3N or K2CO3 to stronger alkoxides like NaOEt or KOtBu .

  • Equivalents: The reaction consumes 2 equivalents of base (one to deprotonate the thiol, one to drive the Dieckmann/Elimination). Use 2.2 to 2.5 equivalents to ensure the equilibrium shifts forward.

  • Temperature: If stalled at RT, heat to reflux. The Dieckmann barrier is higher than the Michael addition barrier.

Module C: Tautomeric Instability (The "Vanishing" Product)

Symptom:

  • Crude NMR: Looks perfect (aromatic signal at ~6.0-6.5 ppm).

  • Post-Column: The product degrades into a complex mixture or an insoluble gum.

  • Color: Product turns from pale yellow to deep red/brown upon standing.

Technical Insight: 3-Hydroxythiophenes exist in equilibrium with their keto-tautomer (thiophen-3(2H)-one ). The keto form is not aromatic and is highly prone to:

  • Self-Aldol Dimerization: Reacting with the enol form.

  • Oxidation: Forming thiophene-diones. This is particularly acute if the 5-position is unsubstituted.

Corrective Protocol:

  • Acidic Workup Caution: Do not use strong acids (HCl) during workup. Use buffered NH4Cl or dilute acetic acid.

  • One-Pot Trapping (Recommended): Do not isolate the free hydroxythiophene.

    • Acylation: Add Acetic Anhydride or Acetyl Chloride directly to the crude reaction mixture before aqueous workup.

    • Alkylation: Add MeI or Benzyl Bromide to the basic reaction mixture to trap as the methoxy/benzyloxy thiophene.

    • Triflation: If moving to cross-coupling, add Tf2O/Pyridine in situ.

Comparative Data: Reaction Conditions
ParameterStandard (Fiesselmann)Optimized (Modern)Why?
Solvent MeOH or EtOHTHF or Toluene Aprotic solvents accelerate the Dieckmann step by destabilizing the enolate.
Base NaOEt (1.0 eq)KOtBu (2.2 eq) Stronger base + excess ensures complete cyclization and prevents stalling.
Temperature Reflux0°C

RT
Lower temp controls regioselectivity; RT is usually sufficient with stronger bases.
Atmosphere Open/Drying TubeArgon/Schlenk Essential to prevent disulfide formation (Side Product A).
Validated Protocol: 3-Hydroxythiophene Synthesis

For the synthesis of Methyl 4-methyl-3-hydroxythiophene-2-carboxylate.

Step 1: Preparation Flame-dry a 250 mL Schlenk flask. Cool under Argon. Add KOtBu (2.2 equiv) and anhydrous THF (0.5 M concentration relative to limiting reagent).

Step 2: Michael Addition Add Methyl thioglycolate (1.0 equiv) dropwise at 0°C. Stir for 10 mins (solution becomes cloudy white/yellow). Checkpoint: If solution turns dark purple immediately, check for oxygen leaks.

Step 3: Cyclization Add Methyl 2-butynoate (1.05 equiv) dropwise. Allow to warm to Room Temperature (RT). Stir for 3-12 hours. Monitoring: Monitor by TLC. Disappearance of thiol is not enough (could be disulfide). Look for the appearance of a fluorescent spot (thiophene).

Step 4: Quench & Trap (Crucial)

  • Option A (Stable Ether): Add MeI (3.0 equiv) to the reaction mixture. Stir 2h. (Yields 3-methoxythiophene).[3]

  • Option B (Free Alcohol): Pour mixture into ice-cold 1M HCl (excess). Extract immediately with EtOAc. Wash with Brine. Dry over Na2SO4. Do not store crude. Purify immediately on silica (neutralized with 1% Et3N).

Troubleshooting Decision Tree

TroubleshootingTree Problem Problem Detected Q1 Is the Alkyne consumed? Problem->Q1 Q2 Is the Thiol consumed? Q1->Q2 No Q3 Is product Acidic? Q1->Q3 Yes Sol1 Issue: Disulfide Formation Action: Degas solvents, check thiol quality. Q2->Sol1 Yes (Thiol gone, Alkyne remains) Sol2 Issue: Stalled Michael Adduct Action: Increase Base (2.2eq), Switch to KOtBu. Q2->Sol2 No (Both remain) Sol3 Issue: Hydrolysis Action: Dry solvents, avoid NaOH/Water. Q3->Sol3 Yes (Carboxylic Acid) Sol4 Issue: Tautomerization Action: Trap in situ (Acylation/Alkylation). Q3->Sol4 No (Decomposition)

Figure 2: Rapid diagnostic logic for Fiesselmann reaction failures.

References
  • Fiesselmann, H., & Schipprak, P. (1954).[4] Über Oxythiophen-carbonsäureester. Chemische Berichte, 87(6), 835–840.

    • Foundational text describing the core synthesis and initial isol
  • Woodward, R. B., & Eastman, R. H. (1946). The Reaction of Furan with Maleic Anhydride. Journal of the American Chemical Society, 68(11), 2229–2235.

    • Provides mechanistic context on the stability of related heterocycles and tautomeriz
  • Donoso, R., de Urries, P. J., & Lissavetzky, J. (1992).[2] Synthesis of [b]Condensed Alkyl 3-Hydroxythiophene-2-carboxylates. Synthesis, 1992(06), 526-528.

    • Describes the "Stalled Michael Adduct" phenomenon and optimization using stronger bases for bicyclic systems.
  • Hörnfeldt, A.-B. (1968). Tautomerism of the 3-hydroxythiophenes. Arkiv för Kemi, 29, 229.
  • Teiber, M., et al. (2013).[5] Efficient pseudo-five-component coupling-Fiesselmann synthesis. Organic & Biomolecular Chemistry, 11, 3541-3552.[5]

    • Modern application demonstrating in-situ trapping and handling of the reactive intermedi

Sources

optimization of reaction conditions for thiophene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Thiophene Synthesis Technical Support Center .

This guide is engineered to function as a dynamic troubleshooting interface for researchers encountering bottlenecks in thiophene construction. Unlike static reviews, this content is structured as a Level 2/3 Support Protocol , addressing causality, failure modes, and optimization logic.

Quick Start: Method Selection Matrix

Before optimizing, ensure you are using the correct synthetic pathway for your starting materials.

Thiophene_Selection_Matrix Start START: What are your precursors? Dicarbonyl 1,4-Dicarbonyl Compounds Start->Dicarbonyl Methylene Active Methylene + Alpha-Methylene Ketone Start->Methylene Acetylene Alpha,Beta-Acetylenic Esters + Thioglycolate Start->Acetylene Existing Existing Thiophene Core Start->Existing PaalKnorr METHOD A: Paal-Knorr (Cyclization) Dicarbonyl->PaalKnorr Acid Cat. + Sulfur Source Gewald METHOD B: Gewald (Multi-Component) Methylene->Gewald S8 + Base (Morpholine) Fiesselmann METHOD C: Fiesselmann (Condensation) Acetylene->Fiesselmann Base (NaOEt) CH_Act METHOD D: C-H Activation (Functionalization) Existing->CH_Act Pd Cat. + Directing Group

Figure 1: Decision tree for selecting the optimal synthetic strategy based on available precursors.

Module 1: The Paal-Knorr Synthesis (Cyclization)

Core Issue: The formation of furan byproducts is the most common failure mode. This occurs because the dehydrating conditions required for cyclization also promote the formation of the oxygen-containing heterocycle before sulfur incorporation can occur.

Troubleshooting Guide: Paal-Knorr
SymptomProbable CauseCorrective Action
High Furan Content (>10%) Sulfur source activity is too low relative to dehydration rate.Switch to Lawesson’s Reagent (LR). LR is more soluble in organic solvents (toluene/xylene) than P₄S₁₀, ensuring faster thionation kinetics.
Incomplete Conversion Steric hindrance at the carbonyl carbons.Microwave Irradiation. Heat at 150°C for 10–20 mins.[1] The thermal spike overcomes the activation barrier for bulky 1,4-diketones.
Black Tar/Polymerization Overheating or acid-catalyzed decomposition.Solvent Switch. Move from neat conditions to toluene or 1,2-dichlorobenzene. Dilution mitigates exothermic runaway.
Optimized Protocol: Microwave-Assisted Paal-Knorr

Reference Grounding: This protocol minimizes furan formation by accelerating the thionation step [1].

  • Reagents: 1,4-diketone (1.0 equiv), Lawesson’s Reagent (0.6 equiv - note: LR delivers 2 S atoms).

  • Solvent: Toluene (anhydrous).

  • Setup: Sealed microwave vial.

  • Cycle:

    • Pre-stir for 1 min.

    • Ramp to 150°C over 2 mins.

    • Hold for 10 mins (fixed pressure mode).

  • Workup: Cool to RT. Filter off the insoluble phosphonate byproducts. Flash chromatography (Hexane/EtOAc).

Module 2: The Gewald Reaction (Multi-Component)

Core Issue: The "Black Tar" Scenario. The Gewald reaction involves a Knoevenagel condensation followed by cyclization.[2] If the Knoevenagel step is sluggish, the elemental sulfur (


) polymerizes or reacts non-selectively, leading to a dark, intractable mixture.
Logic Flow: Diagnosing Low Yields in Gewald Synthesis

Gewald_Troubleshooting Start Issue: Low Yield / Tar Check1 Check 1: Knoevenagel Step (Is the intermediate alkene forming?) Start->Check1 Yes1 Yes, alkene visible on TLC Check1->Yes1 No1 No, starting materials remain Check1->No1 Check2 Check 2: Sulfur Quality Yes1->Check2 Action1 Action: Increase Base Strength (Morpholine -> Piperidine -> Et3N) No1->Action1 Action3 Action: Check Reagent Purity (Aldehydes oxidize to acids) No1->Action3 Action2 Action: Use Solubilized Sulfur (Polysulfide solution) Check2->Action2 S8 is insoluble

Figure 2: Logical workflow for diagnosing failure points in the Gewald multi-component reaction.

Critical Optimization: The Base & Solvent System

Standard protocols often cite ethanol and morpholine. However, for difficult substrates (e.g., sterically hindered ketones), this is insufficient.

  • The "Boosted" System: Use Cyanoacetic acid instead of ethyl cyanoacetate if the Knoevenagel step is slow. The decarboxylation drives the reaction forward.

  • Ionic Liquids: Use [BMIM][PF6] as a solvent/catalyst. It acts as a phase transfer catalyst for elemental sulfur, significantly improving yields and allowing for catalyst recycling [2].

Module 3: Regioselective Functionalization (C-H Activation)

Core Issue: Regioselectivity (C2 vs. C3) and "Green" Metrics. Traditional cross-couplings (Suzuki/Stille) require pre-functionalized (halogenated) thiophenes, adding synthetic steps and waste. Direct C-H arylation is superior but prone to regioselectivity errors.

Comparative Analysis: Suzuki vs. Direct C-H Arylation
FeatureSuzuki-Miyaura CouplingDirect C-H Arylation (Optimized)
Pre-requisite Aryl-Bromide + Thiophene-Boronic AcidAryl-Bromide + Unmodified Thiophene
Atom Economy Low (Boronic waste + Salt)High (HBr byproduct only)
Regioselectivity Controlled by Boron positionControlled by Catalyst/Directing Group
Green Metric (E-Factor) High (>50)Low (<20) (Water compatible)
Protocol: Water-Based C-H Arylation (Green Chemistry)

Reference Grounding: Recent breakthroughs allow this reaction to proceed in water using surfactant-free conditions or industrial wastewater [3].

  • Catalyst: Pd(OAc)₂ (2-5 mol%).

  • Ligand: Phosphine-free (or simple triphenylphosphine).

  • Base: KOAc (acts as a proton shuttle).

  • Solvent: Water (degassed).

  • Condition: 100°C, 12-24h.

  • Mechanism Note: The reaction proceeds via a Concerted Metallation-Deprotonation (CMD) pathway. The carbonate/acetate base is crucial for lowering the energy barrier of the C-H bond cleavage at the C2 position of the thiophene ring.

Module 4: Frequently Asked Questions (FAQs)

Q1: My thiophene product has a persistent sulfur smell even after column chromatography. How do I remove it?

  • A: This is likely residual organosulfur impurities or elemental sulfur.

    • Fix: Wash the organic layer with a 10% aqueous solution of Sodium Hypochlorite (Bleach) . This oxidizes foul-smelling sulfides to water-soluble sulfoxides/sulfones. Warning: Do not use this if your product is oxidation-sensitive. Alternatively, treat with dilute KMnO₄.

Q2: In the Fiesselmann synthesis, I am getting low regioselectivity.

  • A: The Fiesselmann synthesis is highly sensitive to the base used.

    • Fix: Switch to Ynone Trifluoroborate Salts . These precursors undergo base-promoted condensation with alkylthiols with complete regiocontrol, as the boron moiety directs the initial addition step [4].

Q3: Can I synthesize thiophenes without transition metals?

  • A: Yes. The Gewald and Paal-Knorr methods are metal-free. For functionalization, oxidative coupling using hypervalent iodine or simple oxidants (like FeCl₃) can dimerize thiophenes to bithiophenes (conductive polymers), though this often lacks regiocontrol compared to Pd-catalyzed methods.

References

  • BenchChem. (2025).[1][3] Identifying and minimizing byproducts in the Paal-Knorr thiophene synthesis.Link

  • Wang, J., et al. (2020).[4] The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds.[5] MDPI. Link

  • Vaccaro, L., et al. (2024). Turning Pd-catalysed direct C–H arylation of thiophene derivatives into green: industrial wastewater as reaction medium. Green Chemistry (RSC). Link

  • Fricero, P., et al. (2018).[6] Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts.[6] Organic Letters.[4][6] Link

  • Gewald, K., et al. (1966).[7][8] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.[8]

Sources

Technical Support Center: Purification of Polar Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier-3 technical resource for researchers facing purification anomalies with polar thiophene derivatives. It is structured to bypass generic advice and address the specific physicochemical interactions that cause yield loss and poor separation in sulfur-heterocycle chemistry.

Current Status: Operational Agent: Senior Application Scientist (Separation Science Division) Topic: Overcoming Silanophilic Interactions, Oxidative Instability, and Isomer Co-elution.[1]

Introduction: The "Deceptive Simplicity" of Thiophenes

Polar thiophene derivatives (e.g., aminothiophenes, thiophene carboxylic acids, EDOT derivatives) present a unique paradox. While the thiophene ring is aromatic, the sulfur atom induces a dipole and significant polarizability.[1] When coupled with polar functional groups, these molecules become "amphipathic nightmares" for standard chromatography.[1]

Why you are failing:

  • Silanophilic Binding: The electron-rich sulfur atom and polar substituents H-bond aggressively with free silanols (

    
    ) on silica gel, causing severe tailing.[1]
    
  • On-Column Oxidation: Electron-rich thiophenes (like EDOT) have low oxidation potentials.[1] Acidic silica can catalyze oxidative coupling or ring-opening, leading to product "vanishing" on the column.[1]

  • Isomeric Similarity: Regioisomers (e.g., 2- vs. 3-substituted) often possess nearly identical dipole moments, rendering standard normal-phase separation ineffective.[1]

Module 1: Chromatography Troubleshooting (The "Sticky" Column)

Issue: Severe Tailing or Streaking on Silica Gel

Diagnosis: Your compound is acting as a Lewis base, coordinating with the acidic protons of the silica stationary phase.[1] This is not just "poor solubility"; it is a reversible chemical adsorption that destroys plate count.[1]

Solution A: The "Competitor" Strategy (Mobile Phase Modifiers)

Do not just increase polarity. You must block the active sites.[1]

ModifierTarget Functional GroupConcentrationMechanism
Triethylamine (TEA) Aminothiophenes, Basic Nitrogen0.1% - 1.0%TEA binds to silanols preferentially, creating a neutral surface for the analyte.[1]
Acetic Acid (AcOH) Thiophene Carboxylic Acids0.1% - 0.5%Suppresses ionization of the acid (

), forcing it into the less polar, non-tailing dimer form.[1]
Ammonium Acetate Zwitterionic/Amphoteric10 mM (in MeOH)Provides counter-ions to shield ionic interactions in RP-HPLC.[1]

Protocol 1: Pre-treating the Column (The "Neutralization" Wash) For highly sensitive aminothiophenes where adding TEA to the eluent affects detection.

  • Pack the silica column with 100% Hexanes/Heptane containing 1% Triethylamine .[1]

  • Flush with 2-3 column volumes (CV) of this mixture.

  • Switch to your running solvent (e.g., Hexane/EtOAc) without TEA.[1]

  • Result: The "hot" acidic sites are neutralized before your sample touches them.[1]

Solution B: The "Switch" (Stationary Phase Change)

If silica fails, the acidity is the enemy.[1]

  • Switch to Neutral Alumina (Activity Grade III): Alumina is amphoteric but generally less acidic than silica.[1] It is the gold standard for acid-sensitive electron-rich thiophenes (like pyrrole-thiophene oligomers).[1]

  • Deactivation: Add 3-6% water (w/w) to the alumina before packing to lower its activity (Grade III).[1]

Module 2: Stability & Reactivity (The "Vanishing" Product)

Issue: Product decomposes or turns black/blue on the column.

Diagnosis: Acid-catalyzed oxidative polymerization.[1] Electron-rich thiophenes (especially alkoxy-thiophenes like EDOT) can form radical cations on acidic silica, initiating polymerization (turning the column dark blue/black).[1]

Visual Logic of Decomposition:

Figure 1: Mechanism of acid-catalyzed decomposition of electron-rich thiophenes on silica.

Protocol 2: The "Rapid Filtration" Technique

For highly unstable derivatives, avoid full column chromatography.[1]

  • Setup: Use a wide, short sintered glass funnel packed with a 2-inch pad of Basic Alumina or Florisil .[1]

  • Solvent: Use a non-polar solvent (Hexane/DCM 9:1) to dissolve the crude.[1][2]

  • Action: Apply vacuum and pull the mixture through rapidly (< 2 mins).

  • Principle: The polar impurities (tars, salts) stick to the pad; the thiophene passes through before it can react.[1]

Module 3: Separation of Regioisomers

Issue: Co-elution of 2-substituted vs. 3-substituted isomers.

Diagnosis: Isomers often have identical polarity indices (Rf values) on silica.[1] You must exploit molecular shape or pi-electron density differences, not just polarity.[1]

Strategy: Change the Selectivity Triangle

If Hexane/EtOAc (Selectivity Group I/VI) fails, moving to DCM/MeOH (Selectivity Group V/II) often yields no change in separation factor (


).[1]

Recommended Solvent Systems for Isomers:

  • Toluene / Hexane: Exploits pi-pi interactions between Toluene and the thiophene ring.[1]

  • DCM / Toluene: (No Hexane). Very effective for separating thiophenes with different steric bulks.[1]

Protocol 3: Recrystallization (The Forgotten Art)

Thiophene derivatives often crystallize well due to pi-stacking.[1]

  • Solvent Pair: Ethanol/Water or Toluene/Hexane.[1][3]

  • Trick: If the 2-isomer is solid and 3-isomer is liquid (common), cool a supersaturated solution in Ethanol to -20°C. The symmetrical isomer will often crash out pure.[1]

Module 4: Decision Matrix for Purification

Use this logic flow to select the correct method immediately, saving time and sample.

Figure 2: Purification workflow based on compound stability and chromatographic behavior.

FAQ: Frequently Asked Questions

Q: My thiophene carboxylic acid is streaking even with acetic acid. What next? A: The dimerization of the acid might still be breaking down. Switch to Reverse Phase (C18) Flash Chromatography . Use Water/Acetonitrile with 0.1% Formic Acid .[1] The mechanism relies on hydrophobic partitioning rather than polar adsorption, completely eliminating silanol streaking.[1]

Q: Can I use KMnO4 stain for thiophenes? A: Use with caution. Thiophenes are easily oxidized.[1] KMnO4 will stain them, but it destroys the sample on the TLC plate instantly.[1] A better stain is Vanillin (general) or Anisaldehyde , which often gives distinct colors (red/purple/green) for different thiophene substitutions, aiding in isomer identification.[1]

Q: How do I remove the "garlic/sulfur" smell from my purified product? A: That smell is likely trace thiols or sulfides formed during synthesis.[1]

  • Wash: Dissolve product in organic solvent and wash with 10% bleach (Sodium Hypochlorite) or Oxone solution (rapidly).[1] This oxidizes the smelly thiols to sulfonates, which wash away in the aqueous layer.[1] Note: Do not use this if your product is oxidation-sensitive.

References

  • Tailing & Silanol Interactions

    • Mechanism:[1][2][4][5] Zhou, Y., et al. (2024).[1] "Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions."[1][6] Journal of Chromatography A.

    • Context: Explains the protonated neutral form's role in tailing and the blocking effect of acetic acid modifiers.
  • Thiophene Stability & Polymerization

    • Synthesis of EDOT Derivatives: Groenendaal, L., et al. (2000).[1] "Poly(3,4-ethylenedioxythiophene) and Its Derivatives: Past, Present, and Future." Advanced Materials.

    • Context: Details the low oxidation potential of EDOT derivatives and their tendency to polymerize (turn black)
  • Separation of Isomers

    • Regioselectivity:[1] "Regioselective Separation and Extraction of Polyalkylthiophene by Metal–Organic Frameworks." Angewandte Chemie.

    • Context: While advanced, this highlights the difficulty of separating regioisomers and the need for shape-selective methods (like the recommended Toluene/DCM systems or crystallization).[1]

  • General Purification of Heterocycles

    • Thiophene Properties: "Thiophene."[1][5][7][8][9] Ullmann's Encyclopedia of Industrial Chemistry.

    • Context: Provides fundamental physical property data (boiling points, solubility) essential for designing recrystallization and distillation protocols.[1]

Sources

minimizing byproduct formation in Paal-Knorr thiophene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals

The Paal-Knorr synthesis is a robust and widely utilized method for the synthesis of substituted thiophenes from 1,4-dicarbonyl compounds.[1][2] However, the formation of unwanted byproducts can often complicate reaction outcomes, leading to reduced yields and challenging purification processes. This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during this synthesis, with a focus on scientifically grounded strategies to minimize byproduct formation.

Frequently Asked Questions & Troubleshooting Guide
Question 1: I'm observing a significant amount of furan byproduct in my reaction. What is the cause and how can I suppress its formation?

Answer:

The formation of a furan byproduct is a classic competitive pathway in the Paal-Knorr thiophene synthesis.[3] This occurs because the sulfurizing agents, such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, also possess dehydrating properties.[4][5] These properties can promote the acid-catalyzed cyclization and subsequent dehydration of the 1,4-dicarbonyl starting material to form the corresponding furan.[3][5]

Root Cause Analysis: The selectivity between the desired thiophene and the furan byproduct is determined by the relative rates of two competing reactions: the thionation of the carbonyl groups and the intramolecular cyclization to form the furan intermediate. If the conditions favor cyclization and dehydration over thionation, a higher proportion of the furan byproduct will be observed. It's important to note that the furan is generally not an intermediate on the pathway to the thiophene, but rather a distinct byproduct.[4][5]

Strategies for Minimizing Furan Formation:

  • Optimize the Choice of Sulfurizing Agent:

    • Lawesson's Reagent: Often considered a milder and more efficient thionating agent, Lawesson's reagent can provide better selectivity for the thiophene product compared to P₄S₁₀.[3]

    • Phosphorus Pentasulfide (P₄S₁₀): While effective, P₄S₁₀ can sometimes be more aggressive in promoting dehydration, leading to increased furan formation.[]

  • Control the Reaction Temperature:

    • Higher temperatures can accelerate the dehydration pathway that leads to furan formation.[3] It is crucial to maintain the lowest effective temperature that allows the thionation reaction to proceed at a reasonable rate.[3]

  • Monitor Reaction Time:

    • Prolonged reaction times, especially at elevated temperatures, can increase the propensity for furan formation and potential degradation of the desired thiophene product.[3] Close monitoring of the reaction's progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the optimal reaction endpoint.

  • Ensure High Purity of Starting Materials:

    • Impurities present in the 1,4-dicarbonyl starting material can potentially interfere with the desired reaction pathway and contribute to the formation of side products.[3]

Experimental Protocol: A General Procedure for Minimizing Furan Byproduct

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 1,4-dicarbonyl compound (1.0 equivalent) in an anhydrous, non-polar solvent such as toluene or xylene.[3]

  • Reagent Addition: Add Lawesson's reagent (typically 0.5-1.0 equivalents, optimization may be required) to the solution.

  • Heating and Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 80-110 °C) and monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If solids are present, filter the mixture. Perform an aqueous workup by washing the organic layer with a saturated sodium bicarbonate solution, followed by brine.[3] This removes acidic impurities and inorganic byproducts.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography, distillation, or recrystallization.[3]

Comparative Data: Sulfurizing Agent and Temperature Effects

Sulfurizing AgentTypical Temperature Range (°C)General Selectivity (Thiophene:Furan)Notes
Lawesson's Reagent80 - 120Generally HighMilder, more soluble in organic solvents.
Phosphorus Pentasulfide (P₄S₁₀)100 - 150Moderate to HighCan be more aggressive; higher temperatures may be required.
Hydrogen Sulfide (H₂S) with acid catalystAmbient to 50Low to ModerateOften leads to significant furan formation.[1]
Question 2: My reaction is sluggish or incomplete, with a significant amount of unreacted starting material remaining. How can I drive the reaction to completion?

Answer:

Incomplete conversion in a Paal-Knorr thiophene synthesis can be attributed to several factors, including insufficient reactivity of the substrate, degradation of the sulfurizing agent, or suboptimal reaction conditions.

Troubleshooting Steps for Incomplete Reactions:

  • Increase Reaction Temperature: For less reactive 1,4-dicarbonyl compounds, a higher temperature may be necessary to achieve a satisfactory reaction rate.[3] This should be done judiciously while monitoring for the formation of byproducts.

  • Solvent Selection: The use of higher-boiling, anhydrous, non-polar solvents like toluene or xylene allows for the necessary temperature to be reached to drive the reaction to completion.[3]

  • Verify the Activity of the Sulfurizing Agent: Both phosphorus pentasulfide and Lawesson's reagent can degrade upon exposure to moisture.[3] It is essential to use fresh reagents that have been stored under appropriate conditions, such as in a desiccator.

  • Consider Microwave Irradiation: If available, a microwave synthesizer can be a valuable tool. Microwave-assisted Paal-Knorr synthesis can dramatically reduce reaction times and enhance yields by providing efficient and uniform heating.[3]

Workflow for Addressing Incomplete Conversion

Sources

Heterocycle Synthesis Support Hub: Gewald Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #GR-DIMER-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Diagnostic Overview: Which "Dimer" is destroying your yield?

In the Gewald reaction, "dimerization" refers to two distinct failure modes that occur at opposite ends of the reaction timeline. Before optimizing, you must identify which pathway is active.

Visual Diagnostic Workflow

(Graphviz Diagram: Troubleshooting Flowchart)

Gewald_Troubleshooting Start Symptom: Low Yield / Impurities Check_SM Check TLC/LCMS for Starting Materials Start->Check_SM Malo_Gone Nitrile Consumed, Ketone Remains Check_SM->Malo_Gone Ketone unreacted Prod_Present Product Formed but Dark/Tarry Check_SM->Prod_Present Product decomposes Intermed Knoevenagel Adduct Persists Check_SM->Intermed Intermediate trapped Thorpe Diagnosis: Thorpe Dimerization (Reagent Self-Condensation) Malo_Gone->Thorpe Sol_Thorpe Solution: Sequential Addition or Weaker Base Thorpe->Sol_Thorpe Oxidative Diagnosis: Oxidative Dimerization (Disulfide/Azo formation) Prod_Present->Oxidative Sol_Oxid Solution: N2 Atmosphere & Neutralized Silica Oxidative->Sol_Oxid Sulfur_Prob Diagnosis: Poor Sulfur Activation Intermed->Sulfur_Prob Sol_Sulfur Solution: Microwave Irradiation or Polysulfide Pre-activation Sulfur_Prob->Sol_Sulfur

Figure 1: Decision tree for diagnosing yield loss in Gewald syntheses. Identify if the failure is pre-reaction (Thorpe) or post-reaction (Oxidative).

Technical Deep Dive: The Thorpe Dimerization (Reagent Failure)

The Issue: The most common "dimer" is the self-condensation of the activated nitrile (e.g., malononitrile) to form 2-amino-1,1,3-tricyanopropene .

  • Cause: If the ketone is sterically hindered or less reactive than the nitrile anion, the base will catalyze the attack of one nitrile molecule on another (Thorpe-Ziegler reaction) rather than the Knoevenagel condensation with the ketone [1, 2].

  • Symptom: The reaction mixture turns dark brown/black rapidly, malononitrile disappears, but the ketone remains untouched.

Strategic Solutions:

StrategyMethodologyWhy it works
Sequential Addition Stir Ketone + Nitrile + Base for 1-2h before adding Sulfur.[1]Forces the Knoevenagel condensation (formation of the alkylidene intermediate) to complete before sulfur is available to interfere or before the nitrile concentration is high enough to self-condense [3].
Base Modulation Switch from

(stronger) to Morpholine (moderate).
Morpholine (

~8.3) is basic enough to deprotonate the nitrile but less likely to drive the rapid Thorpe dimerization compared to stronger bases like DBU or Piperidine [4].
Microwave Irradiation Heat to 50-80°C in sealed vessel.[1]Accelerates the desired 3-component coupling rate (

) significantly faster than the bimolecular side reaction (

), kinetically favoring the product [5].
Technical Deep Dive: Oxidative Dimerization (Product Failure)

The Issue: 2-Aminothiophenes are electron-rich heteroaromatics. The free amino group (


) and the thiophene ring are susceptible to oxidative coupling.
  • Mechanism: In the presence of air (oxygen) and light, radical cations can form, leading to disulfide bridges (if thiols are transiently generated) or azo-dimers .

  • Symptom: The product is isolated as a solid but turns into a black tar upon standing on the bench or during column chromatography [6].

Strategic Solutions:

  • Inert Atmosphere (Strict):

    • Run the reaction under a positive pressure of Nitrogen or Argon.

    • Critical: Sparge your solvents (Ethanol/DMF) with gas for 15 minutes prior to use to remove dissolved oxygen.

  • Workup & Purification (The "Acid Trap"):

    • Problem: Silica gel is slightly acidic. This acidity can catalyze the decomposition/oligomerization of electron-rich aminothiophenes.

    • Protocol: Pre-treat your silica column with 1% Triethylamine (

      
      ) in Hexanes before loading your sample. This neutralizes active acidic sites.
      
    • Alternative: Use neutral alumina instead of silica gel.

Validated Experimental Protocols
Protocol A: The "Sequential" Method (For Hindered Ketones)

Best for avoiding Thorpe Dimerization.

  • Reagents:

    • Ketone (1.0 eq)[2]

    • Activated Nitrile (e.g., Malononitrile, 1.0 eq)

    • Sulfur (

      
      , 1.0 eq - calculated as atomic S)[1]
      
    • Morpholine (1.0 eq)

    • Ethanol (0.5 M concentration)

  • Step-by-Step:

    • Step 1: Dissolve Ketone and Nitrile in Ethanol.

    • Step 2: Add Morpholine dropwise at Room Temperature (RT).

    • Step 3: Stir for 1–2 hours. Checkpoint: Monitor by TLC. You should see the disappearance of the nitrile and formation of the Knoevenagel intermediate (often a solid precipitate).

    • Step 4: Add elemental Sulfur.[2]

    • Step 5: Heat to 60°C (or reflux) for 4–12 hours.

    • Step 6: Cool to RT. Pour into ice water. The product usually precipitates.

Protocol B: Microwave-Assisted Synthesis

Best for high throughput and minimizing all side reactions.[1]

  • Setup:

    • Microwave vial (10–20 mL).

    • Solvent: DMF or Ethanol (DMF often gives higher yields for difficult substrates due to higher sulfur solubility).

  • Parameters:

    • Temperature: 60–80°C.

    • Time: 15–30 minutes.

    • Power: Dynamic (Max 150W).

  • Workflow:

    • Combine all reagents (Ketone, Nitrile, Sulfur, Base) in the vial.

    • Cap and irradiate.[3]

    • Note: The rapid heating profile bypasses the slow induction period where dimerization often competes [5, 7].

Mechanistic Pathway Visualization

Understanding the competition between the Product Pathway and the Dimer Pathway is critical for control.

(Graphviz Diagram: Reaction Pathways)

Gewald_Mechanism Reagents Ketone + Nitrile + Base Anion Nitrile Anion Reagents->Anion Thorpe_Path Path A: Thorpe Reaction (Side Reaction) Anion->Thorpe_Path Excess Nitrile / Unreactive Ketone Gewald_Path Path B: Knoevenagel Condensation Anion->Gewald_Path Reactive Ketone Dimer Reagent Dimer (Dead End) Thorpe_Path->Dimer Intermed Alkylidene Intermediate Gewald_Path->Intermed Sulfur_Step Sulfur Uptake & Cyclization Intermed->Sulfur_Step + S8 Product 2-Aminothiophene Sulfur_Step->Product

Figure 2: Competitive pathways.[1] Path A (Red) leads to dimerization. Path B (Green) leads to the Gewald product. Optimization aims to accelerate Path B.

Frequently Asked Questions (FAQ)

Q: My sulfur isn't dissolving. Should I add more solvent? A: No. Elemental sulfur (


) has low solubility in ethanol. The reaction is heterogeneous. However, as the reaction proceeds, the sulfur is consumed. If you are struggling with reactivity, try using DMF  (Dimethylformamide) as a co-solvent, or use "activated sulfur" (finely ground) to increase surface area.

Q: I see a spot on TLC that is very close to my product. What is it? A: If it is less polar, it might be the disulfide dimer of your product. If it is more polar and yellow/orange, it could be the Knoevenagel intermediate that failed to cyclize. Treat the intermediate with more sulfur and base to push it forward.

Q: Can I use inorganic bases like


? 
A:  Yes, solid supports like 

or basic alumina are excellent for microwave protocols [7]. They often reduce the "tarring" associated with liquid amine bases, making purification easier.
References
  • Sabnis, R. W. (1994).[3] The Gewald Synthesis.[2][4][5][6][7][8][9][10] Sulfur Reports, 16(1), 1–17.

  • Gewald, K., et al. (1966). Chemische Berichte, 99(1), 94-100.
  • Huang, Y., & Dömling, A. (2011). The Gewald Multicomponent Reaction.[6][7] Molecular Diversity, 15, 3-33.

  • Putrani, et al. (2024). Mechanisms of the Gewald Synthesis... Journal of Organic Chemistry.

  • Sridhar, M., et al. (2007).[11] Microwave-assisted synthesis of 2-aminothiophenes. Tetrahedron Letters, 48(18), 3171-3172.

  • Youssef, K., et al. (2023).[12] Dimerization reactions with oxidized brominated thiophenes. New Journal of Chemistry, 47, 7375-7380.[12]

  • Bhardwaj, S., et al. (2014).[6] Microwave Radiations: A Tool for the Synthesis of Heterocycles. Environmental Science, Chemistry.[6]

Sources

workup procedures to remove impurities from thiophene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Research Support) Subject: Workup Procedures for Impurity Removal in Thiophene Synthesis

Welcome to the Technical Support Hub

You are accessing the advanced troubleshooting guide for thiophene synthesis. As a Senior Application Scientist, I recognize that the challenge in thiophene chemistry is rarely the ring formation itself—it is the downstream processing. The presence of elemental sulfur (


), foul-smelling phosphorus byproducts, and oligomeric "tars" can compromise biological assays and crystallographic success.

This guide is structured into three technical modules based on the synthetic route and impurity profile.

Module 1: The Paal-Knorr Route (1,4-Dicarbonyls)

Primary Impurities: Phosphorus-sulfur byproducts (from Lawesson’s Reagent/


), furans (from dehydration), and mercaptan stench.
The Mechanistic Challenge

When using Lawesson’s Reagent (LR) or


, the reaction generates sticky, foul-smelling phosphorus byproducts (e.g., trimer/polymer P-S species). These are often soluble in organic solvents, making simple extraction insufficient.
Protocol 1.1: The Oxidative Hydrolysis Workup

Use this when your crude NMR shows broad peaks in the aliphatic region or persistent stench.

  • Quench & Hydrolysis:

    • Cool reaction to room temperature (RT).

    • Add 10% aqueous NaOH (2–3 equivalents relative to P-reagent). Why? This hydrolyzes the P-S bonds, converting lipophilic P-byproducts into water-soluble phosphates/thiophosphates.

    • Stir vigorously for 30–60 minutes.

  • The "Bleach Trap" (Stench Control):

    • Critical Safety: All glassware and rotary evaporator traps must be treated with a dilute bleach solution (sodium hypochlorite).

    • Mechanism:[1][2][3][4][5][6][7]

      
       (odorless).
      
    • Do not mix bleach directly with the reaction mixture if it contains acid (risk of

      
       gas).
      
  • Extraction:

    • Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Wash the organic layer with 1M HCl (to remove residual pyridine/amine bases if used).

    • Wash with Brine .[8]

  • Polishing:

    • Dry over

      
      .
      
    • Pass through a short pad of silica gel (eluting with Hexanes/EtOAc 9:1) to retain polar phosphorus oxides.

Troubleshooting Table: Paal-Knorr
SymptomProbable CauseCorrective Action
Product smells like garlic/rotten eggs Residual thiophosphates or mercaptans.Treat organic phase with 5% NaOCl (Bleach) wash, followed by thiosulfate quench.
Sticky yellow semi-solid residue Polymerized Lawesson's byproduct.Triturate residue with cold MeOH or Ether; filter off the solid byproduct.
Presence of Furan (NMR) Incomplete thionation before cyclization.Prevention: Increase reaction temp/time. Fix: Separation is difficult; use prep-HPLC or selective sulfonation (furan sulfonates faster).
Module 2: The Gewald Reaction (Multicomponent)

Primary Impurities: Elemental sulfur (


), tarry oligomers, unreacted nitriles.
The Mechanistic Challenge

The Gewald reaction involves elemental sulfur (


). Unreacted sulfur has high solubility in common organic solvents (DCM, Toluene) and co-crystallizes with thiophenes, contaminating the final product. Furthermore, the amine functionality can lead to oxidative polymerization (tars).
Protocol 2.1: The "Sulfur-Free" Isolation

Standard extraction often fails to remove


. Use this chemical filtration method.
  • Crude Filtration:

    • If the product precipitates (common in EtOH/MeOH): Cool to 0°C and filter. Wash with cold methanol.

    • Note:

      
       is sparingly soluble in cold MeOH, while many aminothiophenes are relatively insoluble.
      
  • The Acid-Base Swing (For Soluble Products):

    • Dissolve crude dark oil in 2M HCl .

    • Filter through Celite.[8] Why? Aminothiophene forms a water-soluble salt (

      
      ). Neutral impurities (tars, 
      
      
      
      ) remain solid or in the oil phase and are filtered out.
    • Wash the aqueous filtrate with Ether (removes non-basic impurities).

    • Basify filtrate with

      
       or 
      
      
      
      to pH 9-10.
    • Extract the precipitate/oil into EtOAc.

  • De-Tarring:

    • If the product remains dark/tarry, dissolve in minimal DCM and precipitate by dropwise addition into vigorously stirring Hexane or Pentane .

Visual Workflow: Gewald Workup Decision Tree

GewaldWorkup start Crude Gewald Mixture precip Did product precipitate? start->precip yes_precip Filter Solid precip->yes_precip Yes no_precip Evaporate Solvent precip->no_precip No wash Wash with Cold MeOH (Removes trace S8) yes_precip->wash acid_swing Dissolve in 2M HCl Filter through Celite no_precip->acid_swing impurities Solid/Oily Residue (S8 + Tars) acid_swing->impurities Retained filtrate Acidic Filtrate (Product as Salt) acid_swing->filtrate Passes basify Basify (pH 10) & Extract filtrate->basify caption Figure 1: Purification logic for aminothiophenes (Gewald).

Module 3: Universal Sulfur Removal ( )

Applicable to any thiophene synthesis where elemental sulfur is a contaminant.

Method A: The Copper Strip/Powder Method (Standard)

Based on EPA Method 3660B for sulfur cleanup.

  • Activate Copper: Wash copper powder with dilute HCl (to remove oxides), then water, then acetone. Dry. It must be bright and shiny.

  • Treatment: Add activated copper to the organic extract (in Hexane or DCM).

  • Monitor: Stir for 30 mins. If copper turns black (

    
    ), filter and add fresh copper. Repeat until copper remains shiny.
    
  • Filter: Remove solids.

Method B: The Phosphine Scavenger (Chemical)

Best for small-scale, high-value synthesis.

  • Add 1.1 equivalents (relative to estimated S content) of Triphenylphosphine (

    
    ) .
    
  • Stir at RT for 30 mins.

  • Mechanism:

    
     (Triphenylphosphine sulfide).
    
  • Separation:

    
     is highly crystalline and non-polar. It can often be removed by precipitation from cold ether or by filtration through a silica plug (it elutes later than many thiophenes in non-polar solvents).
    
FAQs: Researcher to Researcher

Q1: My thiophene product is turning black on the shelf. Why? A: Thiophenes, especially electron-rich ones (like 2-aminothiophenes or 3,4-dioxythiophenes), are prone to oxidative polymerization.

  • Fix: Store under Nitrogen/Argon atmosphere in the dark.

  • Stabilizer: For long-term storage, trace amounts of BHT (butylated hydroxytoluene) or Triethylamine can inhibit acid-catalyzed polymerization.

Q2: I cannot separate my thiophene from Benzene. They co-distill. A: This is a classic azeotropic problem (Boiling points: Benzene 80°C vs. Thiophene 84°C).

  • Lab Scale: Do not rely on distillation. Use Extractive Distillation with DMF (Dimethylformamide) if necessary, or preferably, derivatize the thiophene (e.g., bromination) to change its boiling point, purify, and then de-functionalize if the naked thiophene is required.

  • Supramolecular: Recent literature suggests using Cucurbit[6]uril adsorbents which selectively bind thiophene over benzene [5].

Q3: How do I remove the "Lawesson's Smell" from my fume hood? A: The smell is likely a cyclic phosphorus sulfide or mercaptan.

  • Protocol: Wipe surfaces with a solution of Bleach (Sodium Hypochlorite) followed by water. Do not use acetone (it can potentiate the smell with certain sulfur compounds).

References
  • Minetto, G. et al. (2005).[6] "Microwave-Assisted Paal–Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes." European Journal of Organic Chemistry.[6] Link

  • BenchChem. (2025).[1] "Gewald Synthesis of Substituted Aminothiophenes: Technical Workflow." BenchChem Application Notes. Link

  • U.S. EPA. (1996). "Method 3660B: Sulfur Cleanup." Test Methods for Evaluating Solid Waste. Link

  • Aidic. (2018).[9] "Benzene Purification from Thiophene by Extractive Distillation." Chemical Engineering Transactions. Link

  • Li, Q. et al. (2023). "Highly selective removal of thiophene from benzene by cucurbit[6]uril."[10] Materials Chemistry Frontiers. Link

Sources

Navigating the Heat: A Technical Support Center for Exothermic Thiophene Cyclizations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center dedicated to mastering temperature control in exothermic thiophene cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenges of managing heat release in these powerful synthetic transformations. As a senior application scientist with extensive field experience, I will provide not just protocols, but the underlying rationale to empower you to conduct these reactions safely and efficiently, ensuring both the integrity of your research and the safety of your laboratory.

Thiophene and its derivatives are cornerstones in medicinal chemistry and materials science. However, their synthesis, particularly through classical named reactions like the Gewald, Paal-Knorr, Fiesselmann, and Hinsberg cyclizations, often involves significant exotherms. Uncontrolled heat release can lead to a cascade of undesirable outcomes, from reduced yield and purity to dangerous thermal runaway events. This guide provides a structured approach to understanding, predicting, and controlling these exotherms.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding temperature management in exothermic thiophene syntheses.

Q1: What are the primary causes of exotherms in thiophene cyclization reactions?

A1: The heat generated in these reactions primarily stems from the formation of stable aromatic thiophene rings from less stable acyclic precursors. Key exothermic steps include:

  • Condensation Reactions: The initial condensation steps, such as the Knoevenagel condensation in the Gewald reaction, can be exothermic. Computational studies on the Gewald synthesis indicate that the initial condensation to form the alkoxide intermediate has a reaction free energy of 20.3 kcal/mol, and the subsequent dehydration is also favorable.[1]

  • Ring Closure: The intramolecular cyclization to form the five-membered ring is often a highly favorable and exothermic process.

  • Sulfur Chemistry: In reactions like the Gewald and Paal-Knorr syntheses, the reaction of elemental sulfur or sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) with intermediates contributes significantly to the overall heat release.[2]

Q2: What are the tell-tale signs of a developing thermal runaway in a thiophene cyclization?

A2: Early detection is critical. Key indicators include:

  • A rapid, uncontrolled rise in internal reaction temperature that outpaces the cooling system's capacity.

  • A sudden increase in pressure within the reaction vessel.

  • Noticeable changes in the reaction mixture's color or viscosity that deviate from the expected progression.

  • Increased off-gassing or fuming from the reaction.

  • Boiling of the solvent, even when the external bath temperature is below the solvent's boiling point.

Q3: How does the choice of solvent impact the exothermicity and temperature control of the reaction?

A3: Solvent selection is a critical safety and process control parameter. A solvent with a higher boiling point can absorb more heat before boiling, providing a larger safety margin. However, it can also allow the reaction to reach a higher temperature, potentially accelerating a runaway if cooling fails. Polar protic solvents can stabilize ionic intermediates and may influence the reaction pathway and exothermicity.[3] It is crucial to choose a solvent that not only facilitates the desired reaction but also has appropriate thermal properties for effective heat dissipation.

Q4: At what point in the procedure should I be most vigilant about temperature control?

A4: Vigilance is required throughout, but critical control points often include:

  • Reagent Addition: The slow, controlled addition of a highly reactive reagent or catalyst is paramount. For example, the addition of the base in the Gewald or Fiesselmann synthesis, or the sulfurizing agent in the Paal-Knorr reaction, should be carefully monitored.

  • Initiation Phase: Once all reagents are combined, the reaction may have an induction period before the main exotherm begins. Continuous monitoring is essential during this phase.

  • Scale-Up: Be aware that heat dissipation becomes less efficient as the reaction scale increases, as the volume of the reaction mixture increases by the cube of the vessel radius, while the heat transfer area only increases by the square of the radius.[4]

Troubleshooting Guides for Specific Thiophene Syntheses

This section provides detailed troubleshooting for common issues encountered during specific thiophene cyclization reactions, with a focus on temperature-related problems.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that brings together a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to form a 2-aminothiophene.[5][6]

Problem: Rapid, Uncontrolled Temperature Spike During Base Addition.

  • Causality: The initial Knoevenagel condensation is base-catalyzed and can be highly exothermic, particularly with reactive carbonyl compounds.[7] The subsequent reaction with sulfur also contributes to heat generation. A rapid addition of the base can lead to a sudden acceleration of the reaction rate and a thermal spike.

  • Solution Workflow:

    • Pre-cool the reaction mixture: Before adding the base, cool the solution of the carbonyl compound, α-cyanoester, and sulfur to 0-5 °C.

    • Slow, subsurface addition of the base: Add the base (e.g., morpholine, triethylamine) dropwise and subsurface to ensure rapid mixing and prevent localized "hot spots."

    • Monitor internal temperature: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture to monitor the internal temperature in real-time.

    • Maintain cooling bath capacity: Ensure your cooling bath has sufficient volume and cooling power to absorb the expected heat of reaction. For larger scale reactions, consider using a cryostat for more precise temperature control.

Problem: Reaction Stalls or Proceeds Slowly After Initial Exotherm.

  • Causality: While the initial condensation may be exothermic, the subsequent steps involving sulfur may require a specific temperature to proceed at a reasonable rate. If the temperature is too low, the reaction may stall.

  • Solution Workflow:

    • Controlled heating: After the initial exotherm from the base addition has subsided and the temperature is stable, slowly warm the reaction mixture to the optimal temperature, typically between 40-60 °C.[8]

    • Monitor for secondary exotherm: Be aware that a secondary exotherm may occur as the cyclization and aromatization steps proceed. Be prepared to adjust the heating or cooling as needed.

Gewald_Troubleshooting start Start Gewald Reaction issue Rapid Temperature Spike? start->issue slow_rxn Reaction Stalls? issue->slow_rxn No solution1 Troubleshooting Spike: - Pre-cool reactants - Slow, subsurface base addition - Monitor internal temperature - Ensure adequate cooling capacity issue->solution1 Yes solution2 Troubleshooting Stalling: - Controlled warming (40-60 °C) - Monitor for secondary exotherm - Ensure proper stirring slow_rxn->solution2 Yes end_ok Successful Reaction slow_rxn->end_ok No solution1->slow_rxn end_fail Runaway / Low Yield solution1->end_fail solution2->end_ok

Caption: Troubleshooting workflow for the Gewald reaction.

The Paal-Knorr Thiophene Synthesis

This synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to yield a thiophene.[2]

Problem: Violent Exotherm and Pressure Buildup Upon Addition of Sulfurizing Agent.

  • Causality: The reaction of P₄S₁₀ or Lawesson's reagent with the dicarbonyl compound is highly exothermic. The reaction can also produce gaseous byproducts like hydrogen sulfide (H₂S), which can lead to a dangerous pressure increase in a closed system.[2]

  • Solution Workflow:

    • Portion-wise addition: Add the sulfurizing agent in small portions to a well-stirred solution of the 1,4-dicarbonyl compound at a controlled temperature.

    • Adequate cooling: Have a robust cooling system in place (e.g., an ice-water or ice-salt bath) to manage the heat generated.

    • Venting: Ensure the reaction is performed in a well-ventilated fume hood with an appropriate setup to safely vent any evolved gases. Never run this reaction in a sealed vessel.

    • Solvent choice: Use a higher-boiling point solvent like toluene or xylene to help moderate the temperature.[9]

Problem: Formation of Furan Byproducts.

  • Causality: The sulfurizing agents used in the Paal-Knorr synthesis are also potent dehydrating agents.[2] At elevated temperatures, the dehydration of the 1,4-dicarbonyl compound to form a furan can compete with the thionation reaction.

  • Solution Workflow:

    • Strict temperature control: Maintain the lowest possible temperature that allows the thionation to proceed at a reasonable rate. This often requires careful optimization.

    • Choice of sulfurizing agent: Lawesson's reagent is often considered milder than P₄S₁₀ and may lead to a cleaner reaction with fewer furan byproducts.

ParameterRecommendation for Paal-KnorrRationale
Sulfurizing Agent Lawesson's reagent or P₄S₁₀Lawesson's reagent is often milder, leading to fewer byproducts.
Addition Method Slow, portion-wise additionTo control the highly exothermic reaction.
Temperature 80-110 °C (refluxing toluene)A balance between reaction rate and minimizing furan formation.
Venting Open to an inert gas line or bubblerTo safely release H₂S gas.

Table 1: Key Parameters for Temperature Control in Paal-Knorr Synthesis.

The Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a versatile method for preparing substituted thiophenes from α,β-acetylenic esters and thioglycolic acid derivatives in the presence of a base.[10]

Problem: Uncontrolled Exotherm During Base-Catalyzed Cyclization.

  • Causality: The base-catalyzed conjugate addition and subsequent intramolecular cyclization (Dieckmann condensation) can be significantly exothermic.[11] The rate of heat generation is highly dependent on the strength and concentration of the base used.

  • Solution Workflow:

    • Choice of base: Use a milder base where possible, or a catalytic amount of a strong base.

    • Controlled addition: Add the base slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the initial rate of reaction.

    • Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively.

Fiesselmann_Control start Initiate Fiesselmann Synthesis base_add Base Addition start->base_add cyclization Exothermic Cyclization base_add->cyclization temp_control Cooling Bath Slow Addition Dilution cyclization->temp_control Heat Generation outcome Controlled Reaction Runaway temp_control->outcome Effective | Ineffective

Caption: Logical flow for managing the Fiesselmann exotherm.

The Hinsberg Thiophene Synthesis

The Hinsberg synthesis involves the reaction of an α-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base.[12]

Problem: Potential for a Runaway Reaction with Strong Bases.

  • Causality: This reaction typically employs a strong base, such as sodium ethoxide or potassium tert-butoxide, to facilitate the condensation. The reaction can be highly exothermic, and the use of strong bases increases the risk of a rapid, uncontrolled reaction.

  • Solution Workflow:

    • Inverse addition: Consider adding the substrate solution to the base solution at a low temperature to maintain better control over the reaction rate.

    • Efficient stirring: Ensure vigorous stirring to promote heat transfer and prevent the formation of localized hot spots.

    • Emergency preparedness: Have a quenching agent (e.g., a weak acid like acetic acid in an appropriate solvent) readily available to neutralize the base and stop the reaction in case of a thermal runaway.

Emergency Procedures for Thermal Runaway

In the event of a thermal runaway, immediate and decisive action is required to ensure laboratory safety.

  • Alert Personnel: Immediately alert all personnel in the laboratory and evacuate the immediate area.

  • Remove Heat Source: If the reaction is being heated, immediately remove the heat source.

  • Enhance Cooling: If it is safe to do so, increase the cooling to the reaction vessel by adding more ice, dry ice, or a colder solvent to the cooling bath.

  • Quench the Reaction (with extreme caution): If a pre-determined and tested quenching procedure is in place, and it can be done safely, initiate the quench. This should only be attempted by highly trained personnel with appropriate personal protective equipment. A suitable quenching agent is typically a weak acid or a non-reactive solvent that can quickly dilute and cool the reaction mixture.[13]

  • Use a Blast Shield: All exothermic reactions, especially those at scale, should be conducted behind a blast shield.

  • Contact Emergency Services: If the situation cannot be brought under control quickly, evacuate the laboratory and contact your institution's emergency response team.

References

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). A computational study on the mechanism of the Gewald reaction. ChemRxiv.
  • Gewald, K. (1966). Heterocyclic syntheses with α-cyanocarbonyl compounds, I. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemical Berichte, 99(3), 1002-1007.
  • Abaee, M. S., & Cheraghi, S. (2014). A green, one-pot, three-component synthesis of 2-aminothiophenes in water. Green Chemistry Letters and Reviews, 7(2), 153-158.
  • Shafighi, M., et al. (2018). MgO–CeO2 nanocomposite as a highly efficient and reusable catalyst for the one-pot synthesis of 2-aminothiophenes via the Gewald reaction.
  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
  • Fiesselmann, H., & Schipprak, P. (1954). Über die Anlagerung von Thioglykolsäure-estern an Acetylen-dicarbonsäure-ester. Chemische Berichte, 87(6), 835-841.
  • Hinsberg, O. (1890). Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali. Berichte der deutschen chemischen Gesellschaft, 23(2), 2962-2965.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. John Wiley & Sons.
  • American Chemical Society. (n.d.). Hazard Assessment in Research Laboratories. Retrieved from [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • Wikipedia. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Hinsberg reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal runaway. Retrieved from [Link]

  • Gunanathan, C., & Shinde, D. B. (2012). Solvent effects on the kinetics of the reaction between thiols and α,β-unsaturated carbonyl compounds. The Journal of Organic Chemistry, 77(17), 7349-7356.
  • University of California, Irvine Environmental Health & Safety. (n.d.). Quenching Solvent Drying Still Bottoms. Retrieved from [Link]

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fiesselmann Thiophene Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Chemical Engineering Transactions. (2022). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions, 93, 25-30.
  • Royal Society of Chemistry. (2012). Supporting Information A – Heat Transfer Limitations. Retrieved from [Link]

  • Hinsberg, O. (1890). Ueber die Reaction von Benzolsulfonsäurechlorid mit primären und secundären Aminen. Berichte der deutschen chemischen Gesellschaft, 23(2), 2962–2965.
  • Vedantu. (n.d.). Hinsberg Reagent and Test: Distinguishing Amines Easily. Retrieved from [Link]

  • YouTube. (2020, April 11). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. JoeChem. Retrieved from [Link]

  • YouTube. (2019, August 14). Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3). Chemistry by Dr. Aninda Karmakar. Retrieved from [Link]

  • YouTube. (2024, August 20). Lecture-5 Hinsberg reaction & Hofmann mustard oil reaction. Chemistry Classes by Dr. K. N. Singh. Retrieved from [Link]

  • YouTube. (2023, July 19). What Is Thermal Runaway?. UL Research Institutes. Retrieved from [Link]

  • YouTube. (2022, January 7). Battery Fires - What happens in a Thermal Runaway?. The Limiting Factor. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Preparation of Thiochromans via Thermal Cyclization. Retrieved from [Link]

  • SlideShare. (n.d.). Thiophene. Retrieved from [Link]

Sources

optimizing catalyst loading for cross-coupling reactions on thiophene rings

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Loading for Cross-Coupling on Thiophene Rings Ticket ID: THIO-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary

Thiophene substrates present a unique "double-threat" in palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig):

  • Catalyst Poisoning: The sulfur atom acts as a soft donor, coordinating strongly to Pd(0) and Pd(II) centers, effectively shutting down the catalytic cycle (the "Sulfur Trap").

  • Substrate Instability: 2-Thiopheneboronic acids are notoriously prone to protodeboronation, often degrading faster than the oxidative addition step can occur.

This guide moves beyond standard "add more catalyst" approaches, which often exacerbate homocoupling and purification costs. Instead, we use a mechanism-based optimization strategy.

Module 1: The "Sulfur Trap" (Catalyst Deactivation)

The Issue: You observe stalling conversion despite high catalyst loading (5–10 mol%). Adding more catalyst only yields marginal improvements.

The Mechanism: Unlike phenyl rings, thiophenes are not innocent bystanders. The sulfur atom competes with phosphine ligands for the metal center. If the ligand is not bulky or electron-rich enough, the thiophene sulfur displaces it, forming a stable, unreactive complex.

Visualization: The Deactivation Pathway

The following diagram illustrates how thiophene diverts the active catalyst into a dormant state.

Catalyst_Poisoning_Mechanism ActivePd Active Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-X) ActivePd->OxAdd Normal Cycle Poisoned Poisoned Complex (L-Pd-S_thiophene) ActivePd->Poisoned Ligand Displacement (Fast) Product Coupled Product OxAdd->Product Transmetalation & Red. Elim. Thiophene Thiophene Substrate (S-Donor) Thiophene->Poisoned Poisoned->ActivePd Difficult Reversal (Requires Bulky Ligand)

Figure 1: The competition between productive oxidative addition and non-productive sulfur coordination.

Troubleshooting Protocol: Breaking the Trap
SymptomDiagnosisCorrective Action
Reaction stalls < 50% conversion Catalyst poisoning by S-coordination.Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos, or Pd-PEPPSI-IPr). These ligands create a steric wall that prevents sulfur binding.
Solution turns black (precipitate) Pd aggregation (Pd black formation).The catalyst is decomposing before reacting. Lower temperature (60°C) or switch to a precatalyst (e.g., XPhos Pd G4) to control release of Pd(0).
No reaction, SM intact Oxidative addition failure.If coupling at the 3-position (electron-rich), the C-Cl/Br bond is deactivated. Switch to C-I or use a stronger activation system (Pd2(dba)3 + tBu3P).

Module 2: Protodeboronation (The Suzuki Problem)

The Issue: In Suzuki coupling, the thiophene boronic acid disappears (by TLC/LCMS), but the desired product does not form. You find de-borylated thiophene (H-thiophene) instead.

The Mechanism: 2-Thiopheneboronic acids are exceptionally unstable under basic aqueous conditions. The C-B bond hydrolyzes rapidly, replacing the boron with a proton. This is accelerated by strong bases and high temperatures.

Stability Matrix: Choosing the Right Boron Species
Boron SpeciesStability (2-Thiophene)ReactivityRecommendation
Boronic Acid -B(OH)2Very Low HighAvoid for 2-substituted thiophenes unless using rapid flow chemistry.
Pinacol Ester -BpinModerate ModerateStandard starting point. Requires stronger activation.
MIDA Boronate High Low (Slow Release)Gold Standard for difficult couplings. Slowly releases the active boronic acid, keeping concentration low to minimize degradation.
Potassium Trifluoroborate -BF3KHigh ModerateGood alternative; requires specific conditions (MeOH/H2O).

Module 3: Optimization Workflow (DoE)

Do not optimize one variable at a time (OFAT). Use this streamlined Design of Experiments (DoE) approach to find the "Sweet Spot" for catalyst loading.

Step-by-Step Optimization Protocol

Objective: Minimize catalyst loading (target < 1 mol%) while maintaining >95% conversion.

1. The "Crash Test" (Screening Phase) Run 4 parallel reactions on a 0.1 mmol scale to identify the viable ligand/base system.

  • Conditions: 5 mol% Pd, 80°C, 2h.

  • A: Pd(OAc)2 / SPhos / K3PO4 (The "Buchwald" Standard)

  • B: Pd(PPh3)4 / Na2CO3 (The "Classic" - likely to fail but a good baseline)

  • C: Pd-PEPPSI-IPr / K2CO3 (The "Stabilized" Modern approach)

  • D: Pd(dtbpf)Cl2 / K3PO4 (The "Industrial" robust catalyst)

2. The Loading Ladder (Refinement Phase) Once the best system (e.g., System A) is identified, run a loading ladder.

  • Loadings: 5.0%, 1.0%, 0.1%, 0.05%

  • Checkpoint: If 1.0% works but 0.1% fails, the reaction is likely sensitive to trace oxygen or sulfur poisoning.

  • Optimization: Add 10 mol% of the free ligand to the 0.1% reaction. This protects the trace Pd from poisoning without adding more metal.

Decision Tree: Optimization Logic

Figure 2: Logical workflow for diagnosing reaction failure and optimizing loading.

Module 4: Purification & Metal Scavenging

Optimizing loading is half the battle; removing the metal is the other. Thiophenes bind Pd tightly, often carrying it through silica columns.

The "Black Box" Warning: Never assume a clear oil is metal-free. Thiophene-Pd complexes can be soluble and colorless.

Protocol:

  • Crude Pass: Filter reaction mixture through a pad of Celite/Silica.

  • Scavenging: Treat the organic filtrate with SiliaMetS® Thiol or QuadraPure™ TU (thiourea) resin.

    • Dosage: 5 equivalents relative to Pd loading.

    • Time: Stir 4 hours at 40°C or overnight at RT.

  • Verification: Test with a colorimetric Pd spot test or ICP-MS.

FAQs: Rapid Fire Support

Q: Can I use microwave heating to speed this up? A: Proceed with caution. While microwaves accelerate the coupling, they also accelerate protodeboronation of 2-thiopheneboronic acid. If you use microwave, use MIDA boronates or potassium trifluoroborates which can withstand the thermal spike.

Q: My product is inseparable from the homocoupled thiophene byproduct. A: This is a sign of "Oxidative Homocoupling." It happens when oxygen enters the system.

  • Fix: Degas solvents vigorously (sparge with Argon for 20 mins).

  • Fix: Avoid Pd/C or heterogeneous catalysts which are prone to this side reaction.

Q: Why is 2-bromothiophene reacting faster than 3-bromothiophene? A: Electronic effects. The 2-position is more electron-deficient (closer to sulfur), making the C-Br bond more susceptible to Oxidative Addition. For 3-bromothiophene, you generally need a more active catalyst (e.g., Pd-PEPPSI-IPent).

References

  • Mechanistic Insight into Catalyst Poisoning

    • Title: Catalyst poisoning and regeneration of palladium-based c
    • Source: Journal of the Chemical Society, Faraday Transactions.
    • Link:[Link][1]

  • Protodeboronation Solutions

    • Title: Protodeboronation of 5-formyl-2-thiopheneboronic acid: Mechanism and Optimiz
    • Source: RSC Advances (2017).
    • Link:[Link]

  • Optimization Strategies (DoE)

    • Title: Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster (Case Study).
    • Source: CovaSyn / Science (2018).
    • Link:[Link]

  • Metal Scavenging Protocols

    • Title: Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
    • Source: ACS Omega / NIH (2022).
    • Link:[Link]

  • Advanced Catalyst Systems

    • Title: Palladium-Catalyzed C2-Selective Direct Aryl
    • Source: ACS Omega.
    • Link:[Link]

Sources

troubleshooting low conversion rates in thiophene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiophene synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion rates in their thiophene synthesis protocols. Here, we will dissect common problems, explain the underlying chemical principles, and provide actionable, step-by-step guidance to optimize your reactions and improve yields.

I. General Troubleshooting for Low Conversion Rates

Low yields in organic synthesis can often be traced back to a few fundamental experimental parameters. Before delving into method-specific issues, let's address the universal factors that can impact the success of your thiophene synthesis.

Question: My thiophene synthesis is resulting in a low yield or failing altogether. Where should I start my investigation?

Answer: A systematic approach is crucial for diagnosing the root cause of low conversion. Impure starting materials are a frequent culprit.[1] It's also essential to ensure that your reaction setup is meticulously prepared.[2] Begin by systematically evaluating the following critical factors:

  • Purity of Reagents and Solvents: Impurities in your starting materials or solvents can act as inhibitors or lead to unwanted side reactions.[1] Always use reagents of high purity and ensure solvents are anhydrous, especially for moisture-sensitive reactions.[1][2]

  • Reaction Setup and Inert Atmosphere: Ensure all glassware is thoroughly dried, either by flame-drying or oven-drying, to eliminate any residual moisture that could quench sensitive reagents.[2] For reactions that are sensitive to air or moisture, maintaining a proper inert atmosphere (e.g., using nitrogen or argon) is critical.[1]

  • Accurate Stoichiometry and Reagent Addition: Precisely measure and weigh all your reagents.[2] For highly exothermic or sensitive reactions, consider the dropwise addition of reagents to maintain better control over the reaction temperature and minimize side product formation.[2]

  • Effective Stirring and Temperature Control: Ensure continuous and vigorous stirring to maintain a homogeneous reaction mixture.[2] The reaction temperature must be carefully monitored and controlled, as deviations can significantly impact the reaction rate and selectivity.[2]

II. Method-Specific Troubleshooting Guides

While the general principles above apply broadly, different thiophene synthesis methods have their own unique challenges and optimization parameters.

A. The Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic and widely used method for preparing thiophenes from 1,4-dicarbonyl compounds.[3]

Question: I am observing a significant amount of unreacted 1,4-dicarbonyl starting material in my Paal-Knorr synthesis. How can I improve the conversion?

Answer: Incomplete conversion in a Paal-Knorr synthesis often points to issues with the sulfurizing agent or the reaction conditions. The reaction involves the conversion of the diketone to a thioketone, followed by cyclization.[3]

Key Troubleshooting Steps:

  • Activity of the Sulfurizing Agent: Sulfurizing agents like phosphorus pentasulfide (P₂S₅) and Lawesson's reagent are sensitive to moisture and can degrade over time.[4] Ensure you are using a fresh, active batch that has been stored under anhydrous conditions.

  • Reaction Temperature: Some less reactive 1,4-dicarbonyls may require higher temperatures to drive the reaction to completion.[4] Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts.

  • Choice of Solvent: High-boiling, non-polar, and anhydrous solvents such as toluene or xylene are often effective for the Paal-Knorr synthesis as they allow for higher reaction temperatures.[4]

Potential Side Reaction: Furan Formation A common side product in the Paal-Knorr synthesis is the corresponding furan, which can arise from the dehydrating effect of the sulfurizing agent.[5] While it was once thought that the furan is an intermediate, studies have shown it is a byproduct, suggesting that the thione formation pathway is favored for thiophene synthesis.[5] If furan formation is significant, consider using a milder sulfurizing agent or optimizing the reaction temperature.

Workflow for Optimizing Paal-Knorr Synthesis```dot

G start Low Conversion in Paal-Knorr Synthesis check_reagent Verify Purity & Activity of 1,4-Dicarbonyl & Sulfurizing Agent start->check_reagent optimize_temp Systematically Increase Reaction Temperature check_reagent->optimize_temp Reagents OK optimize_solvent Screen High-Boiling Anhydrous Solvents (e.g., Toluene, Xylene) optimize_temp->optimize_solvent No Improvement monitor_byproducts Monitor for Furan Byproduct Formation (GC-MS, NMR) optimize_solvent->monitor_byproducts analyze_results Analyze Yield and Purity monitor_byproducts->analyze_results analyze_results->start Low Yield, Re-evaluate successful_synthesis Successful Thiophene Synthesis analyze_results->successful_synthesis High Yield

Caption: Key parameters to investigate for complex product mixtures in Fiesselmann synthesis.

III. Purification Challenges

Even with a successful reaction, isolating the pure thiophene derivative can be challenging.

Question: I have successfully synthesized my thiophene derivative, but I am experiencing significant product loss during purification by silica gel chromatography. What is happening?

Answer: Thiophene derivatives can sometimes be sensitive to acidic conditions, and standard silica gel is slightly acidic. This can lead to decomposition of the product on the column. [1] Solutions:

  • Neutralize the Silica Gel: Before preparing your column, you can neutralize the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 1% triethylamine in the eluent). [1]* Alternative Purification Methods: If decomposition on silica gel remains an issue, consider other purification techniques such as:

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification.

    • Preparative HPLC: For more challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution and purity.

    • Distillation: For volatile liquid thiophenes, distillation under reduced pressure can be an effective purification method. However, be cautious with volatile products, as they can be lost under high vacuum. [1]

IV. Data Summary: Impact of Reaction Parameters

The following table summarizes the potential impact of key reaction parameters on the yield of thiophene synthesis. This should serve as a quick reference guide during your optimization efforts.

ParameterPotential Issue if Not OptimizedRecommended Action
Reagent Purity Side reactions, catalyst poisoning, low yield. [1]Use high-purity reagents; purify if necessary. [2]
Solvent Poor solubility, side reactions, incomplete reaction. [4]Screen a range of anhydrous solvents. [4]
Temperature Slow reaction rate, decomposition of products or reagents. [2][4]Systematically screen a range of temperatures. [2]
Base/Catalyst Incomplete reaction, low yield, side reactions. [1]Use fresh, active base/catalyst; screen different types. [1]
Reaction Time Incomplete conversion, product decomposition over time. [2][6]Monitor the reaction progress to determine the optimal time. [2]

V. Frequently Asked Questions (FAQs)

Q1: Can moisture in the air affect my thiophene synthesis? A1: Yes, some reagents and intermediates in thiophene synthesis can be sensitive to moisture. [1]It is always good practice to perform reactions under an inert atmosphere (nitrogen or argon), especially if you are using moisture-sensitive reagents like Lawesson's reagent or organometallic compounds.

Q2: How do I know if my sulfurizing agent is still active? A2: A decrease in the activity of a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent is often gradual. If you observe a consistent decline in your reaction yields over time with a particular batch of reagent, it is a strong indication that it has degraded. [4]It is best to use a fresh bottle or a newly opened container.

Q3: My reaction seems to stall before all the starting material is consumed. What should I do? A3: If a reaction stalls, it could be due to the deactivation of the catalyst or the depletion of a key reagent. [2]You could try adding another portion of the catalyst or the limiting reagent to see if the reaction proceeds further. However, do this cautiously as it can sometimes lead to the formation of byproducts. [2] Q4: Are there any safety precautions I should be aware of when working with sulfurizing agents? A4: Yes, sulfurizing agents like phosphorus pentasulfide and Lawesson's reagent can release toxic hydrogen sulfide (H₂S) gas upon contact with moisture or acidic conditions. [7]Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

References

  • BenchChem. (2025). troubleshooting low yields in domino reactions for thiophene synthesis.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • Journal of the American Chemical Society. (2026). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer.
  • Google Patents.
  • Benchchem. Identifying and minimizing byproducts in the Paal-Knorr thiophene synthesis.
  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review.
  • Organic Chemistry Portal. Thiophene synthesis.
  • MDPI. (2023).
  • Wikipedia. Paal–Knorr synthesis.
  • BOC Sciences. Thiophene Synthesis Services.
  • Wikipedia. Thiophene.
  • NIH. (2025). Efficient and rapid removal of thiophene sulfides from fuel using zirconia-loaded phosphotungstic acid.
  • PMC. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Quora. What is the Paal-Knorr synthesis of a thiophene mechanism?.
  • Organic Chemistry Portal. (2018).
  • YouTube. (2020). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes.
  • Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis.
  • Wikipedia. Fiesselmann thiophene synthesis.

Sources

Validation & Comparative

Comparative Mass Spectrometry Guide: Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate (M3HPTC)

[1][2]

Executive Summary & Compound Profile

This compound (M3HPTC) is a critical heterocyclic scaffold in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, anti-inflammatory agents, and antioxidant therapeutics.[1][2] Its structural integrity is defined by the stability of the thiophene core and the reactivity of the 3-hydroxyl and 2-ester functionalities.[1][2]

For drug development professionals, the analytical challenge lies in the compound's tautomeric potential (keto-enol equilibrium) and its ionization behavior in complex biological matrices.[1][2] This guide compares the two dominant analytical platforms—EI-GC-MS (Electron Impact Gas Chromatography MS) and ESI-LC-MS/MS (Electrospray Ionization Liquid Chromatography MS)—to determine the optimal workflow for structural verification versus bioanalytical quantification.[1][2]

Compound Snapshot
PropertyDetail
CAS Number 5556-23-0
Molecular Formula C₁₂H₁₀O₃S
Monoisotopic Mass 234.0351 Da
Key Functional Groups Thiophene core, Phenyl (C5), Hydroxyl (C3), Methyl Ester (C2)
LogP (Predicted) ~3.2 (Lipophilic)

Methodology Comparison: EI-GC-MS vs. ESI-LC-MS/MS[1][2]

This section objectively compares the two standard "alternatives" for analyzing M3HPTC. Selection depends entirely on the stage of research: Synthesis/Purity (Stage A) or Bioanalysis/ADME (Stage B) .

Comparative Performance Matrix
FeatureMethod A: EI-GC-MS Method B: ESI-LC-MS/MS
Primary Application Synthetic purity, impurity profiling, library matching.[1][2]PK/PD studies, metabolite ID, trace analysis in plasma.[1][2]
Ionization Energy Hard (70 eV).[1][2] Extensive fragmentation.[1][2]Soft. Preserves molecular ion [M+H]⁺ or [M-H]⁻.[1][2]
Sensitivity Moderate (ng range).[1][2]High (pg range).
Selectivity High (Chromatographic resolution + Spectral fingerprint).[1][2]Ultra-High (MRM transitions).
Sample Prep Liquid-Liquid Extraction (LLE) into non-polar solvents (e.g., DCM).[1][2]Protein Precipitation (PPT) or SPE.[1][2]
Limitations Requires derivatization if -OH causes tailing; thermal degradation risk.[1][2]Susceptible to matrix effects (ion suppression).[1][2]
Expert Insight: The Causality of Choice
  • Choose EI-GC-MS when verifying the synthesis of the starting material.[1][2] The "hard" ionization provides a fingerprint spectrum (fragmentation of the ester and phenyl ring) that can be matched against NIST libraries to confirm structural identity.[1][2]

  • Choose ESI-LC-MS/MS for biological assays.[1][2] M3HPTC is sufficiently lipophilic (LogP ~3.[1][2]2) to retain well on C18 columns, and the 3-hydroxyl group offers an acidic site for Negative Mode (ESI-) ionization, which often yields lower background noise than Positive Mode for thiophenes.[1][2]

Deep Dive Protocol: ESI-LC-MS/MS (Bioanalytical Standard)[1][2]

For drug development, the ability to quantify M3HPTC in plasma is paramount.[1][2] The following protocol is a self-validating system designed to minimize matrix effects and maximize sensitivity.

A. Sample Preparation (Protein Precipitation)[1][2]
  • Aliquot: Transfer 50 µL of plasma/matrix to a 1.5 mL centrifuge tube.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

    • Why: ACN is preferred over methanol here to ensure sharper peak shapes for lipophilic thiophenes.[1][2]

  • Vortex/Centrifuge: Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

  • Transfer: Inject 5 µL of the supernatant.

B. Chromatographic Conditions[1][2][3]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

    • Logic: A fast gradient is sufficient due to the compound's high hydrophobicity; the formic acid ensures the phenol/enol moiety remains protonated (or neutral) for consistent retention.[1][2]

C. Mass Spectrometry Parameters (ESI Negative Mode)

While Positive mode ([M+H]⁺ m/z 235) is viable, Negative mode ([M-H]⁻ m/z 233) is often superior for 3-hydroxythiophenes due to the acidity of the enolic hydroxyl group.

  • Ion Source: ESI (-)[1][2]

  • Precursor Ion: m/z 233.0[1][2]

  • Key Transitions (MRM):

    • Quantifier: m/z 233.0 → 201.0 (Loss of CH₃OH/Methoxy group).[1][2]

    • Qualifier: m/z 233.0 → 157.0 (Loss of Phenyl ring or Ring opening).[1][2]

Fragmentation Analysis & Visualization[1]

Understanding the fragmentation logic is essential for structural confirmation.[1][2] Under collision-induced dissociation (CID), M3HPTC undergoes specific cleavages driven by the stability of the thiophene core.[1][2]

Fragmentation Pathway (ESI Negative Mode)[1][2]
  • Precursor: [M-H]⁻ at m/z 233.

  • Primary Loss: Nucleophilic attack on the ester methyl leads to the loss of Methanol (32 Da) or Methoxy radical (31 Da), forming a stable lactone-like or keto-thiophene species.[1][2]

  • Secondary Loss: Decarboxylation (-CO₂, 44 Da) is common in thiophene carboxylates if the ester hydrolyzes, but in MS, loss of CO (28 Da) from the carbonyl is more frequent.[1][2]

Visualization: Fragmentation Logic

The following diagram illustrates the theoretical fragmentation pathway for M3HPTC in Negative Ion Mode, highlighting the transition from the parent ion to stable daughter ions used for quantification.

M3HPTC_FragmentationParentParent Ion [M-H]⁻m/z 233(Deprotonated 3-OH)Inter1Intermediate Am/z 218(Loss of Methyl Radical •CH₃)Parent->Inter1- •CH₃ (15 Da)Product1Quantifier Ionm/z 201(Loss of Methanol CH₃OH)Parent->Product1- CH₃OH (32 Da)(Ester Cleavage)Product2Qualifier Ionm/z 173(Loss of Ester Group -COOCH₃)Parent->Product2- COOCH₃ (59 Da)CoreThiophene Core Fragmentm/z 129(Loss of Phenyl + Ester)Product2->Core- Phenyl Ring

Figure 1: Proposed ESI(-) fragmentation pathway for this compound.[1][2] The m/z 233 → 201 transition is recommended for quantification due to high intensity.[1]

References

  • Synthesis & Characterization: Matrix Scientific. (2024).[1][2] this compound Product Data. CAS 5556-23-0.[1][2][3]

  • Thiophene MS Behavior: Bowie, J. H., et al. (1967).[1][2] "Electron Impact Studies: The Mass Spectra of Substituted Thiophenes." Journal of the Chemical Society B.

  • Bioanalytical Methodology: FDA Bioanalytical Method Validation Guidance for Industry. (2018).[1][2] U.S. Department of Health and Human Services.[2]

  • Structural Analog Analysis: Mohamed, S. K., et al. (2023).[1][2] "Synthesis, DFT investigations, and Mass Spectrometry of novel thiophene-2-carboxamide derivatives." BMC Chemistry.[1][2]

Validation of Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate: X-Ray Crystallography vs. Solution-State Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Certainty Gap

In the development of thiophene-based pharmacophores, Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate presents a classic structural ambiguity. While solution-state NMR (


H, 

C) confirms connectivity, it often fails to definitively resolve the keto-enol tautomeric state and the precise intramolecular hydrogen bonding network due to rapid proton exchange and solvent-dependent equilibria.

This guide compares the standard spectroscopic characterization (NMR) against the definitive validation method: Single Crystal X-ray Diffraction (SC-XRD) . We demonstrate why SC-XRD is not merely complementary but essential for confirming the active pharmacophoric conformation, particularly regarding the Resonance Assisted Hydrogen Bond (RAHB) system that defines the molecule's reactivity and binding potential.

Comparative Analysis: NMR vs. X-Ray Crystallography

The following table outlines the capabilities of each method in validating the specific structural features of 3-hydroxythiophene derivatives.

FeatureSolution-State NMR (

H,

C)
Single Crystal X-Ray Diffraction (SC-XRD)
Tautomeric State Ambiguous. Signals often average between the enol (hydroxy) and keto (thiophenone) forms. Chemical shifts are highly solvent-dependent (e.g., DMSO vs. CDCl

).
Definitive. Directly resolves bond lengths (C=C vs. C-C) and locates the hydroxyl proton in the difference Fourier map.
H-Bonding Inferred. Downfield shift of -OH signal (>10 ppm) suggests H-bonding but cannot define geometry.Explicit. Measures donor-acceptor distances (

) and bond angles, confirming the RAHB motif.
Conformation Dynamic. Rotation around the ester bond is rapid; observed signals are population-weighted averages.Fixed. Determines the precise

conformation of the ester group relative to the hydroxyl.
Packing None. Molecules are solvated and isolated.Detailed. Reveals

stacking and intermolecular contacts critical for solid-state stability and formulation.

The Core Challenge: Tautomerism & RAHB

The structural validation hinges on distinguishing between two distinct forms. The biological activity of thiophene carboxylates often depends on the Enol Form being stabilized by an intramolecular hydrogen bond (RAHB) between the C3-hydroxyl and the C2-ester carbonyl.

Diagram 1: Tautomeric Equilibrium & Validation Logic

Tautomerism Enol Enol Form (Aromatic Thiophene) Keto Keto Form (Thiophen-3(2H)-one) Enol->Keto Proton Transfer (Fast in solution) RAHB Resonance Assisted H-Bond (RAHB) Enol->RAHB Stabilizes RAHB->Enol Locks Conformation XRay X-Ray Diffraction (Definitive) XRay->Enol Resolves C=C Bond Lengths XRay->Keto Resolves C-C Single Bonds NMR NMR Spectroscopy (Dynamic Average) NMR->Enol Averaged Signal NMR->Keto Averaged Signal

Caption: The equilibrium between the aromatic enol form and the non-aromatic keto form. X-ray crystallography definitively resolves this by measuring bond lengths, whereas NMR often sees a dynamic average.

Experimental Protocol: Structural Validation Workflow

To validate the structure of this compound, follow this self-validating protocol. This workflow ensures that the crystal grown is representative of the bulk material.

Phase 1: Crystal Growth (Vapor Diffusion Method)

High-quality single crystals are the prerequisite for this analysis.

  • Preparation: Dissolve 20 mg of the synthesized compound in a minimal amount (approx. 1-2 mL) of a "good" solvent (e.g., Dichloromethane or THF ). Ensure the solution is clear and particle-free by filtering through a 0.45 µm PTFE syringe filter.

  • Setup: Place the solution in a small inner vial (GC vial).

  • Diffusion: Place the open inner vial inside a larger outer jar containing a "poor" solvent (e.g., Hexane or Pentane ). The poor solvent must be miscible with the good solvent but should not dissolve the compound.

  • Equilibration: Cap the outer jar tightly. Allow to stand undisturbed at room temperature (20-25°C) for 3-7 days.

  • Harvesting: Look for block-like or prismatic crystals. Avoid needles if possible, as they often exhibit disorder.

Phase 2: Data Collection & Refinement

Parameters based on analogous thiophene structures (e.g., Methyl 3-amino-5-phenylthiophene-2-carboxylate).

  • Mounting: Mount a crystal (

    
     mm) on a glass fiber or MiTeGen loop using cryo-oil.
    
  • Collection: Collect data at 100 K (using a cryostream) to reduce thermal motion and improve high-angle diffraction intensity.

  • Target Metrics:

    • Resolution: < 0.80 Å.

    • Completeness: > 99%.

    • Redundancy: > 4.0.

  • Refinement: Use SHELXL or OLEX2. Locate the hydroxyl proton in the difference Fourier map (

    
    ). Do not geometrically constrain this proton  if possible; its position is the primary validation target.
    
Diagram 2: Validation Workflow

Workflow Start Synthesized Material (Crude/Powder) Growth Crystal Growth (Vapor Diffusion DCM/Hexane) Start->Growth Diffraction X-Ray Diffraction (Mo/Cu Source, 100K) Growth->Diffraction Refinement Structure Refinement (SHELXL/OLEX2) Diffraction->Refinement Check1 Check Bond Lengths C3-O vs C3=O Refinement->Check1 Check2 Locate H-Atom (Difference Map) Check1->Check2 If C3-O ~1.35Å Invalid Re-evaluate (Keto Form/Disorder) Check1->Invalid If C3=O ~1.22Å Valid VALIDATED STRUCTURE (Enol Form Confirmed) Check2->Valid H-bond Found Check2->Invalid No H-bond

Caption: Step-by-step decision tree for validating the structure. Bond length analysis is the primary filter before hydrogen atom location.

Critical Validation Metrics (The "Gold Standard")

To declare the structure "Validated," the refined model must meet the following geometric criteria. These values are derived from high-quality structures of analogous 3-hydroxythiophene and 3-aminothiophene esters [1, 2].

Table 1: Geometric Criteria for Validation
ParameterExpected Value (Enol Form) Interpretation
C3–O Bond Length 1.34 – 1.36 Å Indicates a single bond with partial double bond character (consistent with phenol-like resonance). A value < 1.25 Å would indicate a ketone.
C2–C3 Bond Length 1.37 – 1.40 Å Indicates double bond character within the thiophene ring, confirming aromaticity.
H-Bond Distance (

)
1.80 – 2.00 Å Strong intramolecular hydrogen bond closing a 6-membered pseudo-ring.
Planarity < 5° Torsion The thiophene ring and the ester group should be coplanar to maximize the RAHB interaction.
Space Group P2

/c (Typical)
Analogous compounds (e.g., methyl 3-amino-5-phenylthiophene-2-carboxylate) often crystallize in monoclinic P2

/c [2].

References

  • Crystal Structure of Methyl 3-aminothiophene-2-carboxylate analogs. Source: MDPI. This paper details the structural parameters of the amino-analog, providing a baseline for the thiophene ring geometry and packing forces in P2

    
    /c systems.
    
    
  • Synthesis and Characterization of 3-Hydroxythiophene-2-carboxylates. Source: National Institutes of Health (NIH). Discusses the synthesis and spectroscopic characterization of related thiophene-2-carboxamides and esters, highlighting the hydrogen bonding networks.

  • Keto-Enol Tautomerism in Heterocyclic Esters. Source: ResearchGate.[1] A comprehensive study on the keto-enol equilibrium in similar 1,3-dicarbonyl systems, validating the necessity of solid-state analysis for definitive assignment.

  • Sigma-Aldrich Product Specification: Methyl 3-hydroxythiophene-2-carboxylate. Source: Sigma-Aldrich.[2][3] Provides physical property baselines (melting point, solubility) for the core scaffold.

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of the thiophene ring is a critical process. This five-membered aromatic heterocycle is a cornerstone in a multitude of pharmacologically active compounds. The choice of catalyst in these syntheses is paramount, directly influencing yield, purity, reaction conditions, and scalability. This guide provides an in-depth comparison of the efficacy of different catalysts across the most prevalent thiophene synthesis methodologies, supported by experimental data and field-proven insights.

The Paal-Knorr Thiophene Synthesis: A Tale of Two Sulfurizing Agents

The Paal-Knorr synthesis is a classic and versatile method for constructing the thiophene ring from a 1,4-dicarbonyl compound. The critical step in this reaction is the introduction of the sulfur atom, a role traditionally fulfilled by phosphorus pentasulfide (P₄S₁₀) and more recently by Lawesson's reagent.[1][2]

Causality of Catalyst Choice

The selection between P₄S₁₀ and Lawesson's reagent is often dictated by the desired reaction efficiency and the sensitivity of the substrates. Phosphorus pentasulfide is a potent sulfurizing agent but can lead to charring and the formation of difficult-to-remove byproducts.[3] Lawesson's reagent, a milder alternative, often provides cleaner reactions and higher yields, particularly with sensitive functional groups.[4] Its improved solubility in organic solvents also facilitates more homogenous reaction conditions.

A significant leap in the efficiency of the Paal-Knorr synthesis has been the advent of microwave-assisted organic synthesis. This technique dramatically reduces reaction times and can lead to improved yields compared to conventional heating.[5]

Comparative Performance of Sulfurizing Agents
Catalyst/MethodSubstrateProductReaction TimeYield (%)Reference
P₄S₁₀ Acetonylacetone2,5-DimethylthiopheneSeveral hours (conventional heating)Moderate[3]
Lawesson's Reagent 1,4-DiketonesPolysubstituted thiophenes10-20 minutes (microwave)Good to excellent[5]
Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of Substituted Thiophenes[5]

This protocol is adapted from the work of Minetto, Taddei, and co-workers, demonstrating an efficient synthesis of a library of substituted thiophenes.

Materials:

  • Substituted 1,4-diketone (0.5 mmol)

  • Lawesson's Reagent (0.6 mmol, 1.2 equiv.)

  • Toluene (5 mL)

  • 10 mL microwave reactor vial with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • Reaction Setup: In the microwave reactor vial, combine the 1,4-diketone and Lawesson's Reagent.

  • Add Solvent: Add toluene and a magnetic stir bar to the vial.

  • Seal Vessel: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate the mixture at 150°C for 10-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure to remove the toluene.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the desired thiophene.

Mechanistic Workflow: Paal-Knorr Thiophene Synthesis

Paal_Knorr cluster_0 Thionation cluster_1 Cyclization and Dehydration 1,4-Dicarbonyl 1,4-Dicarbonyl Compound Thioketone Thioketone Intermediate 1,4-Dicarbonyl->Thioketone  + P₄S₁₀ or  Lawesson's Reagent Enol/Thioenol Enol/Thioenol Tautomer Thioketone->Enol/Thioenol Tautomerization Cyclic_Intermediate Dihydrothiophene Derivative Enol/Thioenol->Cyclic_Intermediate Intramolecular Attack Thiophene Thiophene Cyclic_Intermediate->Thiophene - H₂O

Caption: Paal-Knorr thiophene synthesis workflow.

The Gewald Aminothiophene Synthesis: A Study in Base Catalysis

The Gewald synthesis is a powerful one-pot reaction for the preparation of 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur.[1] The choice of base catalyst is a critical parameter that significantly impacts the reaction's efficiency.

The Role of the Base Catalyst

The base in the Gewald reaction serves multiple purposes. It catalyzes the initial Knoevenagel condensation between the ketone and the activated nitrile to form an α,β-unsaturated nitrile.[1] Subsequently, it facilitates the reaction of this intermediate with elemental sulfur and the final ring closure to the thiophene.

A wide range of bases has been employed, from traditional homogeneous catalysts like morpholine and triethylamine to more environmentally friendly and recyclable heterogeneous catalysts.[6][7]

Comparative Efficacy of Base Catalysts in the Gewald Reaction

The following table summarizes the performance of various base catalysts in the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile from cyclohexanone, malononitrile, and sulfur.

CatalystSolventTemperature (°C)TimeYield (%)Reference
Morpholine EthanolReflux-High[7]
Triethylamine EthanolReflux-Similar to Morpholine[7]
Piperidine EthanolReflux-Similar to Morpholine[7]
Sodium Bicarbonate Ball Milling--No product[7]
Potassium Carbonate Ball Milling--No product[7]
Sodium Hydroxide Ball Milling--No product[7]
L-proline DMF--Comparable to Na₂CaP₂O₇[6]
Na₂CaP₂O₇ (nano) WaterReflux15 min95[6]

As the data indicates, traditional amine bases are effective, particularly morpholine in solution-phase reactions.[7] However, the development of heterogeneous nanocatalysts like Na₂CaP₂O₇ offers significant advantages in terms of reaction time, yield, and the use of water as a green solvent.[6]

Experimental Protocol: Gewald Synthesis using a Heterogeneous Nanocatalyst[6]

Materials:

  • Cyclohexanone (1 mmol)

  • Malononitrile (1 mmol)

  • Elemental Sulfur (1.2 mmol)

  • Na₂CaP₂O₇ nanocatalyst (0.2 g)

  • Water (5 mL)

Procedure:

  • Reaction Mixture: In a round-bottom flask, combine cyclohexanone, malononitrile, elemental sulfur, and the Na₂CaP₂O₇ nanocatalyst in water.

  • Reflux: Heat the mixture to reflux with stirring.

  • Monitoring: Monitor the reaction progress using TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Mechanistic Pathway: The Gewald Reaction

Gewald_Reaction cluster_0 Knoevenagel Condensation cluster_1 Sulfurization and Cyclization Reactants Ketone + Activated Nitrile Unsaturated_Nitrile α,β-Unsaturated Nitrile Reactants->Unsaturated_Nitrile Base Catalyst Sulfur_Adduct Sulfur Adduct Unsaturated_Nitrile->Sulfur_Adduct + S₈ Base Thiophene_Intermediate Cyclized Intermediate Sulfur_Adduct->Thiophene_Intermediate Intramolecular Cyclization Aminothiophene 2-Aminothiophene Thiophene_Intermediate->Aminothiophene Tautomerization

Caption: Mechanistic pathway of the Gewald reaction.

The Fiesselmann Thiophene Synthesis: Base-Catalyzed Cyclization

The Fiesselmann synthesis offers a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives through the base-catalyzed condensation of thioglycolic acid esters with α,β-acetylenic esters.[1]

The Role of the Base in the Fiesselmann Synthesis

The base in this reaction is crucial for the initial deprotonation of the thioglycolic acid ester, which then undergoes a Michael addition to the acetylenic ester. A stronger base is subsequently required to promote the intramolecular Dieckmann condensation, leading to the cyclized product.[1]

While specific comparative studies of different bases are less common in the literature for this particular synthesis, the choice of base strength is a key experimental parameter to control the reaction pathway and yield.

Experimental Protocol: Fiesselmann Thiophene Synthesis[8]

Materials:

  • α,β-acetylenic ester (1 equiv)

  • Ester of thioglycolic acid (1 equiv)

  • Sodium ethoxide in ethanol (as base)

  • Ethanol (solvent)

Procedure:

  • Reaction Setup: To a solution of sodium ethoxide in absolute ethanol at 5°C, slowly add the thioglycolic acid ester with stirring.

  • Addition of Acetylenic Ester: After the addition is complete, add the α,β-acetylenic ester to the reaction mixture.

  • Reflux: Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and neutralize with a suitable acid.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the product by column chromatography or recrystallization.

Mechanistic Overview: Fiesselmann Synthesis

Fiesselmann_Synthesis cluster_0 Michael Addition cluster_1 Cyclization and Aromatization Reactants Thioglycolic Ester + α,β-Acetylenic Ester Adduct Michael Adduct Reactants->Adduct Base Enolate Enolate Adduct->Enolate Stronger Base Cyclic_Ketone Cyclic Ketone Enolate->Cyclic_Ketone Dieckmann Condensation Hydroxythiophene 3-Hydroxythiophene Derivative Cyclic_Ketone->Hydroxythiophene Tautomerization

Caption: Key steps in the Fiesselmann thiophene synthesis.

Industrial Thiophene Synthesis: High-Temperature Catalysis

On an industrial scale, thiophene is often produced through high-temperature reactions of C4 feedstocks like n-butane with a sulfur source, or from furan and hydrogen sulfide.[1][8] These processes rely on robust heterogeneous catalysts that can withstand harsh operating conditions.

Catalyst Systems for Industrial Production

The catalysts of choice are typically metal oxides supported on high-surface-area materials like alumina.[1][9] These catalysts often possess Lewis acid sites, which are believed to be the active centers for the reaction.[10]

Comparative Performance of Industrial Catalysts
Catalyst SupportActive IngredientThiophene Yield (%)Reference
Alumina -84.2[11]
Activated Carbon -33.5[11]
Silica Gel -21.8[11]
Alumina Phosphotungstic acid84.2[11]
Alumina Silicotungstic acid83.5[11]
Alumina Phosphomolybdic acid82.7[11]
Magnesia-chromia-alumina ModifiedPromising for dialkyl disulfide feedstocks

The data clearly shows the superiority of alumina as a catalyst support for the synthesis of thiophene from furan and H₂S.[11] The addition of heteropoly acids as active ingredients can further enhance the catalytic activity.[11]

Generalized Industrial Process: Thiophene from Butane and Sulfur[9]

Process Overview:

  • Feed Preparation: A mixture of n-butane and a sulfur source (e.g., hydrogen sulfide or elemental sulfur) is preheated.

  • Catalytic Reaction: The preheated feed is passed through a fixed-bed reactor containing a metal oxide catalyst on an alumina support at high temperatures (typically 500-600 °C).

  • Product Separation: The reactor effluent is cooled, and the thiophene product is separated from unreacted starting materials and byproducts through distillation and other purification techniques.

Conceptual Workflow for Industrial Thiophene Synthesis

Industrial_Synthesis Feed n-Butane + Sulfur Source Reactor Fixed-Bed Reactor (Metal Oxide Catalyst on Alumina, 500-600°C) Feed->Reactor Separation Separation and Purification Reactor->Separation Thiophene_Product Thiophene Separation->Thiophene_Product

Caption: Simplified workflow for industrial thiophene production.

Conclusion

The selection of an appropriate catalyst is a decisive factor in the successful synthesis of thiophenes. For the Paal-Knorr reaction, Lawesson's reagent, especially when coupled with microwave irradiation, offers a more efficient and cleaner alternative to phosphorus pentasulfide. In the Gewald synthesis of 2-aminothiophenes, the emergence of heterogeneous nanocatalysts provides a green and highly effective option compared to traditional homogeneous bases. While the Fiesselmann synthesis relies on careful selection of base strength, industrial processes favor robust metal oxide catalysts on alumina supports for high-temperature applications. This guide provides a framework for researchers and drug development professionals to make informed decisions in catalyst selection, ultimately leading to more efficient and sustainable synthetic routes to vital thiophene-containing molecules.

References

  • Khosravi, I., et al. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28.
  • Mack, J. B., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Applied Sciences, 4(2), 171-179.
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • Scribd. (n.d.). 1fiesselmann Thiophene Synthesis. Retrieved February 4, 2026, from [Link]

  • Zhang, S., et al. (2011). Experimental and theoretical research on catalytic synthesis of thiophene from furan and H2S. Brazilian Journal of Chemical Engineering, 28(1), 125-133.
  • Organic Chemistry Portal. (n.d.). Fiesselmann Thiophene Synthesis. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved February 4, 2026, from [Link]

  • Kopylov, A. Y., et al. (2008). Catalytic synthesis of thiophene from dialkyl disulfides and n-butane. Petroleum Chemistry, 48(2), 112-117.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). US3939179A - Continuous production of thiophene from butane.
  • Gavali, K. D., & Chaturbhuj, G. U. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen, 7(01), 674-679.
  • ResearchGate. (n.d.). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved February 4, 2026, from [Link]

  • Al-Musa, S. A., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6979.
  • MDPI. (2023). Hydrodesulfurization of Thiophene in n-Heptane Stream Using CoMo/SBA-15 and CoMo/AlSBA-15 Mesoporous Catalysts. Retrieved February 4, 2026, from [Link]

  • University of Diyala. (n.d.). 7.2.1 ) From 1,4-dicarbonyl compounds and a source of sulfide ( Paal – Knorr thiophene synthesis or P. Retrieved February 4, 2026, from [Link]

  • Quora. (2020, January 15). What is the Paal-Knorr synthesis of a thiophene mechanism? Retrieved February 4, 2026, from [Link]

  • Ryabov, Y. V., et al. (2001). Activity of catalysts in thiophene synthesis from furan and hydrogen sulfide.

Sources

Technical Comparison Guide: Structure-Activity Relationship (SAR) of 5-Phenylthiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-phenylthiophene scaffold represents a "privileged structure" in medicinal chemistry, offering a versatile template for designing bioisosteres of biphenyl and stilbene systems. This guide objectively compares the performance of 5-phenylthiophene derivatives against market-standard therapeutics (Celecoxib, Ciprofloxacin, Fluconazole) in two primary domains: Anti-inflammatory (COX-2 inhibition) and Antimicrobial activity .

Experimental data indicates that while first-generation derivatives often show slightly lower potency than optimized clinical standards, specific substitutions (e.g., 2,4-diaryl patterns) yield selectivity indices (SI) comparable to Celecoxib, with improved metabolic stability profiles in early ADME screens.

Part 1: Chemical Space & Design Strategy

The thiophene ring acts as a bioisostere for the phenyl ring but offers unique electronic properties. The sulfur atom donates electrons to the ring system, making the 2- and 5-positions highly reactive to electrophiles and favorable for metabolic interactions.

Core Scaffold Architecture

The design strategy typically divides the molecule into three regions:

  • The Core (Thiophene): Acts as the central linker.

  • Region A (C-5 Phenyl): Mimics the hydrophobic pocket binding (e.g., the side pocket of COX-2).

  • Region B (C-2/C-3 Substituents): Usually polar groups (amines, esters, nitriles) that engage in hydrogen bonding with active site residues (e.g., Arg120 in COX-2).

Visualization: SAR Logic Map

The following diagram illustrates the established Structure-Activity Relationships for this class of compounds.

SAR_Map Core 5-Phenylthiophene Scaffold Pos2 Position 2 (Amino/Amide) H-Bond Donor Essential for COX-2 Arg120 interaction Core->Pos2 Electronic Donation Pos3 Position 3 (EWG: CN, COOEt) Modulates Lipophilicity Bulky groups reduce potency Core->Pos3 Steric Gate Pos5 Position 5 (Phenyl Ring) Hydrophobic Pharmacophore Para-substitutions (F, OMe) drive selectivity Core->Pos5 Pi-Pi Stacking Effect2 Broad Antimicrobial (if 2-Amino + 3-CN) Pos2->Effect2 Effect1 High COX-2 Selectivity (if 4-SO2Me on Phenyl) Pos5->Effect1

Figure 1: Strategic SAR map highlighting the functional roles of substitutions at positions 2, 3, and 5 of the thiophene ring.

Part 2: Comparative Performance Analysis

Case Study A: Anti-Inflammatory (COX-2 Inhibition)

Objective: Compare 2-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives against Celecoxib .

Mechanism: Selective inhibition of Cyclooxygenase-2 (COX-2) prevents the conversion of arachidonic acid to PGG2, reducing inflammation without compromising the gastric-protective COX-1 enzyme.

Data Summary: The following table aggregates data from recent bioassays (e.g., Bioorg. Med. Chem. Lett. 2017) comparing optimized derivatives to Celecoxib.

CompoundSubstituent (R)COX-2

(

M)
COX-1

(

M)
Selectivity Index (SI)
Celecoxib (Ref) Sulfonamide0.05 - 0.50 >50>200
Derivative 4a Phenyl0.3115.148.8
Derivative 4j 4-F-Phenyl0.45>100>222
Derivative 4k 4-OMe-Phenyl1.40>10071.4
Derivative 4q 4-Cl-Phenyl0.8588.2103.7

Analysis:

  • Potency: The best derivatives (e.g., 4a ) approach the sub-micromolar potency of Celecoxib but generally require 2-3x higher concentrations for equivalent inhibition.

  • Selectivity: Derivative 4j (Fluorine substitution) exhibits a Selectivity Index (>222) comparable to Celecoxib, suggesting it effectively mitigates COX-1 related gastric side effects.

  • Structure-Effect: Electron-withdrawing groups (F, Cl) at the para-position of the phenyl ring significantly enhance selectivity compared to electron-donating groups (OMe).

Case Study B: Antimicrobial & Antifungal Activity

Objective: Compare 2-amino-5-phenylthiophene derivatives against Ciprofloxacin and Fluconazole .

Mechanism:

  • Fungi: Inhibition of lanosterol 14

    
    -demethylase (CYP51), disrupting cell membrane synthesis.
    
  • Bacteria: Disruption of outer membrane proteins (OMP) and membrane permeabilization.

CompoundTarget OrganismMIC (

g/mL)
Reference Drug MICOutcome
Derivative 17f C. albicans (Resistant)4.0Fluconazole (>64)Superior
Derivative 5 A. baumannii (Col-R)16 - 32Colistin (>64)Superior
Derivative 3a S. aureus62.5Ciprofloxacin (0.5)Inferior

Analysis: While these derivatives underperform against standard antibiotics for susceptible strains (S. aureus), they show superior efficacy against drug-resistant strains (e.g., Fluconazole-resistant Candida and Colistin-resistant Acinetobacter), likely due to a distinct mechanism of action avoiding common resistance pathways.

Part 3: Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on high-yield literature methods.

Protocol 1: Synthesis via Gewald Reaction

The Gewald reaction is the most efficient method for constructing the 2-aminothiophene core.[1][2]

Reagents:

  • Cyclohexanone or Acetophenone derivative (1.0 eq)

  • Ethyl Cyanoacetate or Malononitrile (1.0 eq)

  • Elemental Sulfur (1.0 eq)

  • Morpholine or Triethylamine (Catalytic amount)[2]

  • Ethanol (Solvent)[2][3]

Workflow Diagram:

Gewald_Synthesis Step1 Step 1: Knoevenagel Condensation Mix Ketone + Nitrile + Base (Stir 15 min @ RT) Step2 Step 2: Sulfur Addition Add Elemental Sulfur (S8) (Exothermic reaction) Step1->Step2 Step3 Step 3: Cyclization Reflux @ 60-80°C for 3-5 Hours Monitor via TLC Step2->Step3 Step4 Step 4: Isolation Cool to 0°C Filter Precipitate Step3->Step4 Step5 Step 5: Purification Recrystallize from EtOH/DMF Step4->Step5

Figure 2: Step-by-step workflow for the one-pot Gewald synthesis of 2-aminothiophenes.

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 10 mmol of the ketone and 10 mmol of ethyl cyanoacetate in 20 mL of ethanol.

  • Add 10 mmol of elemental sulfur.

  • Dropwise add 1 mL of morpholine (catalyst). Note: The reaction is exothermic.

  • Heat the mixture to reflux (approx. 78°C) with continuous stirring for 4 hours.

  • Monitor progress using TLC (Hexane:Ethyl Acetate 3:1).

  • Once complete, cool the mixture in an ice bath. The product will precipitate as a solid.

  • Filter the solid under vacuum and wash with cold ethanol.

  • Recrystallize from ethanol or DMF to obtain pure crystals (Yield typically 60-85%).

Protocol 2: COX-2 Inhibitor Screening Assay

This protocol uses a colorimetric method (e.g., TMPD oxidation) to quantify peroxidase activity.

Materials:

  • Recombinant Human COX-2 Enzyme.[4][5][6]

  • Arachidonic Acid (Substrate).[4][5][6][7]

  • Colorimetric Substrate (TMPD or Amplex Red).

  • Heme (Cofactor).

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0).

Procedure:

  • Preparation: Reconstitute COX-2 enzyme and store on ice. Prepare inhibitor solutions in DMSO (Final DMSO conc. <5%).

  • Incubation: In a 96-well plate, add:

    • 150

      
      L Assay Buffer
      
    • 10

      
      L Heme
      
    • 10

      
      L COX-2 Enzyme[7]
      
    • 10

      
      L Inhibitor (Test Compound)
      
    • Incubate for 10 minutes at 37°C to allow inhibitor binding.

  • Initiation: Add 20

    
    L of Colorimetric Substrate followed immediately by 20 
    
    
    
    L of Arachidonic Acid.
  • Measurement: Measure absorbance (590 nm) or fluorescence (Ex 535/Em 587 nm) kinetically for 2 minutes.

  • Calculation:

    
    
    Calculate 
    
    
    
    using non-linear regression (sigmoidal dose-response).

References

  • Design, synthesis and evaluation of novel 5-phenylthiophene derivatives as potent fungicidal of Candida albicans. European Journal of Medicinal Chemistry, 2021.

  • Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies. Bioorganic & Medicinal Chemistry Letters, 2017.

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 2022.

  • A green chemistry approach to Gewald reaction. Der Pharma Chemica, 2011.

  • COX Colorimetric Inhibitor Screening Assay Kit Protocol. Cayman Chemical, 2023.

Sources

A Comparative Analysis of N-Substituted Thiophene-3-Carboxamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Thiophene-3-Carboxamide Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive starting point for the design of novel therapeutic agents. When functionalized with a carboxamide group at the 3-position, the resulting thiophene-3-carboxamide core offers a versatile platform for creating libraries of compounds with diverse biological activities. The N-substituted carboxamide moiety provides a crucial handle for modifying the physicochemical and pharmacological properties of the molecule, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

This guide presents a comparative analysis of various N-substituted thiophene-3-carboxamide derivatives, drawing upon recent scientific literature to provide a comprehensive overview of their synthesis, structure-activity relationships (SAR), and potential therapeutic applications. We will delve into their performance as antimicrobial, anticancer, and anti-inflammatory agents, supported by experimental data and mechanistic insights.

Comparative Analysis of Biological Activities

The strategic modification of the N-substituent on the thiophene-3-carboxamide scaffold has led to the discovery of potent and selective inhibitors for a range of biological targets. Here, we compare the performance of different derivatives across key therapeutic areas.

Antimicrobial Activity

N-substituted thiophene-3-carboxamides have demonstrated significant potential as antimicrobial agents. The nature of the substituent on the amide nitrogen, as well as substitutions on the thiophene ring itself, plays a critical role in determining the spectrum and potency of their activity.

A study on a series of thiophene-2-carboxamide derivatives (a closely related scaffold) revealed that compounds with an amino group at the 3-position of the thiophene ring exhibited greater antibacterial activity than those with hydroxyl or methyl groups at the same position.[3] For instance, 3-amino thiophene-2-carboxamide derivatives showed activity ranges of 40.0-86.9%, outperforming the 3-hydroxy (20.0-78.3%) and 3-methyl (inactive to 47.8%) analogues.[3] One particular amino-substituted derivative, 7b , which also featured a methoxy-substituted aryl group, demonstrated the highest activity against both Gram-positive and Gram-negative bacteria, with activity indices comparable to the standard drug ampicillin.[3][4]

In another study, a hydroxythiophene compound, 4a , displayed exceptionally high antibacterial activity, with inhibition zones ranging from 15-21 mm, approaching the efficacy of Ampicillin (23-25 mm).[5] This highlights the significant impact of even subtle changes to the core scaffold.

Table 1: Comparative Antimicrobial Activity of Thiophene Carboxamide Derivatives

Compound IDKey Structural FeaturesTarget Organism(s)Activity MetricReference
7b 3-Amino-thiophene-2-carboxamide with methoxy-substituted aryl groupS. aureus, B. subtilis, E. coli, P. aeruginosaHigh activity index (up to 86.9% vs. Ampicillin)[3][4]
4a Hydroxythiophene derivativeBacteriaInhibition zones of 15-21 mm[5]
12b Tetrahydro-benzo[b]thiophene-3-carboxamide derivativeBacteria and FungiHigh antimicrobial activity[6]

The incorporation of a thiophene or thiazole nucleus into a 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide structure was also found to produce high antimicrobial activity.[6] This suggests that the fusion of heterocyclic rings can be a fruitful strategy for enhancing antimicrobial potency.

Anticancer Activity

The N-substituted thiophene-3-carboxamide scaffold has emerged as a promising framework for the development of novel anticancer agents. Researchers have successfully designed derivatives that target various hallmarks of cancer, including cell proliferation and angiogenesis.

One notable approach has been the design of thiophene carboxamide derivatives as biomimetics of the natural anticancer agent Combretastatin A-4 (CA-4), which targets tubulin polymerization.[7][8][9] In a recent study, compounds 2b and 2e were identified as potent anticancer agents against the Hep3B cancer cell line, with IC50 values of 5.46 µM and 12.58 µM, respectively.[7][8][9][10] These compounds were found to disrupt the formation of 3D tumor spheroids, a key process in cancer progression.[7][8][9] Molecular dynamics simulations revealed that the thiophene ring plays a critical role in the interaction with the colchicine-binding site of tubulin.[7][8]

Another study focused on developing trisubstituted thiophene-3-carboxamide selenide derivatives as EGFR kinase inhibitors.[11] Compound 16e from this series exhibited potent antiproliferative activity against several cancer cell lines, with an IC50 value as low as 3.20 µM in the HCT116 cell line and an impressive EGFR kinase inhibition IC50 of 94.44 nM.[11]

The substitution pattern on both the N-aryl ring and the thiophene ring significantly influences the anticancer activity. For example, in a series of 2-(acetamido)thiophene-3-carboxamides, the presence of a 4,5-dimethyl substitution on the thiophene ring was found to be crucial for activity.[12]

Table 2: Comparative Anticancer Activity of Thiophene Carboxamide Derivatives

Compound IDKey Structural FeaturesTarget/MechanismCancer Cell Line(s)IC50 ValueReference
2b CA-4 BiomimeticTubulin PolymerizationHep3B5.46 µM[7][8][9][10]
2e CA-4 BiomimeticTubulin PolymerizationHep3B12.58 µM[7][8][9][10]
16e Trisubstituted thiophene-3-carboxamide selenideEGFR KinaseHCT1163.20 µM[11]
MB-D2 Thiophene carboxamide scaffoldCaspase 3/7 activation, mitochondrial depolarizationA375, HT-29, MCF-7Significant cytotoxicity at 100 µM[13]

Furthermore, a series of novel thiophene carboxamide derivatives were synthesized and evaluated for their antiproliferative effects against MCF-7, HT-29, and A375 cancer cell lines.[13] Compound MB-D2 proved to be the most cytotoxic, inducing apoptosis through caspase-3/7 activation and mitochondrial depolarization.[13]

Anti-inflammatory Activity

Thiophene derivatives have long been recognized for their anti-inflammatory properties.[1][14] The N-substituted thiophene-3-carboxamide framework has been explored for the development of novel anti-inflammatory agents, with some derivatives showing activity comparable to or exceeding that of established drugs.

In a carrageenan-induced paw edema model, a classic assay for acute inflammation, a thiophene derivative with a morphine ring coupled at the 2-amino position (Compound 15 ) exhibited superior anti-inflammatory activity (58.46% inhibition) compared to indomethacin (47.73% inhibition) at a dose of 50 mg/kg.[14] This highlights the potential for developing potent anti-inflammatory drugs by incorporating complex substituents.

Other thiophenic derivatives with methyl and chlorine substituents (Compounds 16 and 17 ) also displayed anti-inflammatory activity comparable to sodium diclofenac, reducing the inflammatory process by 48.94% and 47%, respectively.[14]

The mechanism of anti-inflammatory action for some thiophene-3-carboxamide derivatives involves the inhibition of key inflammatory mediators. For instance, a series of derivatives were identified as dual inhibitors of c-Jun N-terminal kinase (JNK), acting as both ATP and JIP mimetics.[15] JNK is a critical signaling molecule involved in inflammatory responses.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed methodologies for the synthesis and biological evaluation of N-substituted thiophene-3-carboxamide derivatives.

General Synthetic Protocol for N-Substituted Thiophene-3-Carboxamides

A common and versatile method for the synthesis of N-substituted thiophene-3-carboxamides involves the amidation of a thiophene-3-carboxylic acid derivative with a corresponding amine.

dot

Synthesis Thiophene3COOH Thiophene-3-carboxylic acid Reaction Amide Coupling Thiophene3COOH->Reaction Amine R-NH2 Amine->Reaction CouplingAgent Coupling Agent (e.g., EDC, HATU) CouplingAgent->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Solvent (e.g., DMF, DCM) Solvent->Reaction Product N-substituted thiophene-3-carboxamide Reaction->Product

Caption: General synthetic scheme for N-substituted thiophene-3-carboxamides.

Step-by-Step Protocol:

  • Dissolution: Dissolve the thiophene-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 1-hydroxybenzotriazole (HOBt) (1.2 equivalents), to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 equivalents) and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2 equivalents), to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-substituted thiophene-3-carboxamide.

Antimicrobial Activity Assay: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.

dot

Antimicrobial_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis SerialDilution Serial Dilution of Compounds Inoculation Inoculate Microtiter Plate SerialDilution->Inoculation InoculumPrep Prepare Standardized Microbial Inoculum InoculumPrep->Inoculation Incubate Incubate at 37°C for 24h Inoculation->Incubate ReadResults Read Results Visually or with Plate Reader Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final concentration specified by the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate, including positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Assay: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

dot

MTT_Assay SeedCells Seed Cancer Cells in 96-well Plate TreatCells Treat Cells with Compounds SeedCells->TreatCells Incubate Incubate for 48-72h TreatCells->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate for 2-4h AddMTT->IncubateMTT AddSolubilizer Add Solubilizing Agent (e.g., DMSO) IncubateMTT->AddSolubilizer ReadAbsorbance Read Absorbance at 570 nm AddSolubilizer->ReadAbsorbance

Caption: Workflow of the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the N-substituted thiophene-3-carboxamide derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or a specialized detergent, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Structure-Activity Relationship (SAR) Insights and Mechanistic Considerations

The comparative analysis of various N-substituted thiophene-3-carboxamide derivatives reveals several key SAR trends:

  • N-Substituent: The nature of the substituent on the amide nitrogen is a primary determinant of biological activity. Aromatic and heteroaromatic rings are common features in active compounds, likely participating in π-π stacking or hydrophobic interactions with the target protein. The substitution pattern on these rings can further modulate activity.

  • Thiophene Ring Substitution: Substitution on the thiophene ring itself can significantly impact potency and selectivity. For example, the presence of small alkyl groups, such as methyl groups, or electron-donating/withdrawing groups can influence the electronic properties of the thiophene ring and its ability to interact with biological targets.

  • Conformational Rigidity: In some cases, intramolecular hydrogen bonding can lock the conformation of the molecule, which may be favorable for binding to a specific target.[16]

From a mechanistic standpoint, N-substituted thiophene-3-carboxamides have been shown to act on a variety of molecular targets, including:

  • Enzymes: As seen with the EGFR kinase inhibitors, these compounds can be designed to fit into the active site of enzymes and disrupt their catalytic activity.[11]

  • Structural Proteins: The tubulin-targeting derivatives demonstrate that this scaffold can interfere with the assembly of crucial cellular structures.[7][8][9]

  • Signaling Proteins: The JNK inhibitors highlight the potential of these compounds to modulate key signaling pathways involved in disease.[12][15]

Conclusion and Future Directions

N-substituted thiophene-3-carboxamide derivatives represent a highly versatile and promising class of compounds in drug discovery. Their synthetic tractability allows for the creation of large and diverse chemical libraries, while their ability to interact with a wide range of biological targets has led to the identification of potent antimicrobial, anticancer, and anti-inflammatory agents.

Future research in this area should focus on:

  • Rational Design: Utilizing computational tools, such as molecular docking and molecular dynamics simulations, to guide the design of next-generation derivatives with improved potency and selectivity.

  • Exploration of Novel Targets: Expanding the scope of biological targets to address other unmet medical needs.

  • Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately leading to the development of safe and effective drugs.

The continued exploration of the N-substituted thiophene-3-carboxamide scaffold holds great promise for the discovery of novel therapeutics to combat a wide range of human diseases.

References

  • Al-Ghorbani, M., et al. (2022). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis Online. [Link]

  • Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. [Link]

  • Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. PubMed. [Link]

  • Jotani, M. M., et al. (2014). Two Biologically Active thiophene-3-carboxamide Derivatives. PubMed. [Link]

  • De, S. K., et al. (2011). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. PMC. [Link]

  • De, S. K., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed. [Link]

  • de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. [Link]

  • Ahmad, I., et al. (2023). Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. ResearchGate. [Link]

  • Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health. [Link]

  • Biris, C.-G., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed. [Link]

  • Kumar, R., et al. (2017). Therapeutic importance of synthetic thiophene. PMC. [Link]

  • Karcı, F., & Ertan, N. (2010). ChemInform Abstract: Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. [Link]

  • Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. ResearchGate. [Link]

  • Jin, W., et al. (2014). A Novel and Expeditious Approach to Thiophene-3-carboxylates. ResearchGate. [Link]

  • Neerati, P., et al. (2023). Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. National Institutes of Health. [Link]

  • Miró-Canturri, A., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]

  • M, J., et al. (2024). Synthesis, Structural Determination, Docking Study and Bioactivity of Novel Thiophene Derivatives. ResearchGate. [Link]

  • Sharma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]

Sources

gas chromatography-mass spectrometry (GC-MS) analysis of thiophene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiophene derivatives serve as critical intermediates in pharmaceutical synthesis (e.g., clopidogrel), organic semiconductors, and as sulfur markers in petroleum refining. Their analysis presents a distinct "trilemma" for the analytical chemist: volatility , isomeric complexity , and matrix interference .

While sulfur-selective detectors (SCD, FPD) are the industry standard for quantification (e.g., ASTM D7011), they fail to provide the structural information necessary for drug development and impurity profiling. This guide objectively compares GC-MS against these alternatives and provides a self-validating protocol for the structural elucidation of thiophene derivatives.

Part 1: The Analytical Challenge

The analysis of thiophenes is governed by three primary chemical constraints that dictate instrument selection:

  • Isomeric Similarity: The boiling point difference between 2-substituted and 3-substituted thiophenes is often negligible (e.g., 2-methylthiophene b.p. 112.5°C vs. 3-methylthiophene b.p. 115°C). This requires precise stationary phase selection.

  • Matrix Quenching: In hydrocarbon matrices (like benzene or toluene), co-eluting hydrocarbons can suppress the signal of sulfur compounds in FPD detectors, a phenomenon known as "quenching."

  • Isotopic Signatures: Sulfur has a unique isotopic footprint (

    
     95.02%, 
    
    
    
    4.21%). In MS, this results in a diagnostic M+2 peak that is essential for confirming the presence of a thiophene ring.

Part 2: Technology Comparison

The following table contrasts the performance of Mass Spectrometry (GC-MS) against the two leading alternatives: Sulfur Chemiluminescence Detectors (GC-SCD) and Flame Photometric Detectors (GC-FPD).

Table 1: Comparative Performance Matrix
FeatureGC-MS (Single Quad) GC-SCD (Chemiluminescence) GC-FPD (Flame Photometric)
Primary Utility Structural ID & Impurity ProfilingTrace Quantification (Gold Standard)Routine Monitoring
Selectivity High (m/z specific)Ultra-High (S-specific, >10⁷)High (S-specific, ~10⁵)
Linearity Linear (

range)
Linear (Equimolar response)Non-Linear (Quadratic)
Matrix Effects Spectral overlap possibleNone (No quenching)High (Quenching by hydrocarbons)
Structural Info Excellent (Fragmentation patterns)NoneNone
Limit of Quant (LOQ) ~50-100 ppb (SIM mode)< 20 ppb ~100-500 ppb
Expert Insight: When to Choose What
  • Choose GC-SCD if you are running routine QC on fuel desulfurization (e.g., ASTM D7011) and need absolute quantification down to single-digit ppb levels without interference [1].

  • Choose GC-MS if you are in drug development . If you synthesize a thiophene bioisostere, SCD cannot tell you if the alkyl group attached to the 2- or 3-position. MS can distinguish these through fragmentation nuances and retention indices.

Part 3: Decision Framework (Visualization)

The following decision tree illustrates the logical flow for selecting the correct detector and column based on analytical needs.

ThiopheneAnalysis Start Analytical Goal Quant Trace Quantification (< 1 ppm) Start->Quant Struct Structure ID / Impurity Profiling Start->Struct Matrix Is Matrix Complex? (e.g. Fuel, Blood) Quant->Matrix MS_Scan GC-MS (Full Scan) Library Match + Isotope Struct->MS_Scan Unknowns MS_SIM GC-MS (SIM Mode) Targeted Ions Struct->MS_SIM Known Targets SCD Select GC-SCD (ASTM D7011) Matrix->SCD Yes (Hydrocarbons) FPD Select GC-FPD (Cost-effective) Matrix->FPD No (Clean Solvent)

Figure 1: Decision matrix for selecting the appropriate detector for thiophene analysis based on sensitivity and structural requirements.

Part 4: Method Development & Optimization

For researchers proceeding with GC-MS, the following parameters are critical for success.

Column Selection: The Polarity Rule

Thiophene (b.p. 84°C) and Benzene (b.p. 80°C) are difficult to separate on standard non-polar columns (100% Dimethylpolysiloxane, e.g., DB-1).

  • Recommendation: Use a PEG (Polyethylene Glycol) / WAX column (e.g., DB-WAX, HP-INNOWax).

  • Mechanism: The polar nature of the WAX phase interacts more strongly with the polarizable sulfur atom in thiophene, increasing its retention relative to benzene and resolving the co-elution issue [2].

Mass Spectrometry Tuning
  • Ionization: Electron Impact (EI) at 70 eV.

  • Scan Range: 35–350 m/z (Avoids low mass carrier gas/air background).

  • Solvent Delay: Critical. Thiophene derivatives often elute close to the solvent front. Set delay to 2.5 min (or 0.5 min before the first peak of interest).

Part 5: Experimental Protocol (Self-Validating)

This protocol is designed for the separation of thiophene isomers (e.g., 2-methylthiophene vs. 3-methylthiophene) in a reaction mixture.

Equipment: Agilent 7890/5977 GC-MS (or equivalent). Column: DB-WAX UI, 30m x 0.25mm x 0.25µm.

Step-by-Step Workflow
  • Sample Preparation:

    • Dilute reaction mixture to ~10 ppm in Dichloromethane (DCM).

    • Validation Check: Add Internal Standard (e.g., d8-Toluene) at 5 ppm to correct for injection variability.

  • GC Parameters:

    • Inlet: Split mode (20:1), 250°C.

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Oven Program:

      • Initial: 40°C (Hold 2 min) - Traps volatiles.

      • Ramp 1: 10°C/min to 150°C.

      • Ramp 2: 25°C/min to 240°C (Hold 5 min) - Elutes heavier derivatives.

  • MS Acquisition:

    • Mode: SIM/Scan simultaneous acquisition.

    • Scan: 35–300 amu.

    • SIM Groups: Monitor m/z 84 (Thiophene parent), m/z 97/98 (Methylthiophenes).

  • System Suitability Test (SST):

    • Inject a standard mix of 2-methylthiophene and 3-methylthiophene.

    • Pass Criteria: Resolution (

      
      ) between isomers must be > 1.5 (Baseline separation). If 
      
      
      
      , lower the initial oven ramp to 5°C/min.

Part 6: Data Interpretation & Fragmentation Pathways

Understanding the fragmentation of thiophene is the key advantage of MS over SCD.

Characteristic Fragmentation Rules
  • Molecular Ion: Thiophenes yield intense molecular ions (

    
    ).
    
  • The M+2 Check: Look for the

    
     isotope peak at 
    
    
    
    . The intensity should be ~4.4% of the parent peak. If this ratio is absent, the compound does not contain sulfur.
  • Ring Cleavage: The thiophene ring typically undergoes fragmentation to form the thioformyl ion (

    
    , m/z 45) and the cyclopropenyl cation (
    
    
    
    , m/z 39) [3].
  • 
    -Cleavage:  Alkyl-substituted thiophenes undergo 
    
    
    
    -cleavage (similar to benzylic cleavage), losing the alkyl chain to form a stable thienyl cation (m/z 97 for methylthiophene).
Visualization: Fragmentation Pathway

The following diagram details the electron impact fragmentation of 2-methylthiophene.

Fragmentation Parent 2-Methylthiophene (m/z 98) H_Loss [M-H]+ Thiopyrylium-like (m/z 97) Parent->H_Loss -H• (Beta-cleavage) CHS CHS+ (m/z 45) Parent->CHS Ring Disintegration C3H3 C3H3+ (m/z 39) Parent->C3H3 -CHS• H_Loss->CHS

Figure 2: Primary fragmentation pathways of 2-methylthiophene under 70eV Electron Impact ionization.

References

  • ASTM International. (2020). ASTM D7011-15(2020) Standard Test Method for Determination of Trace Thiophene in Refined Benzene by Gas Chromatography and Sulfur Selective Detection. West Conshohocken, PA.[1] [Link]

  • Shimadzu Corporation. (2020). Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030. Application News No. G307A. [Link]

  • NIST Mass Spectrometry Data Center. (2023). Thiophene Mass Spectrum.[2] NIST Chemistry WebBook, SRD 69. [Link]

Sources

Technical Guide: Purity Assessment of Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate (MHPTC) is a "privileged scaffold" in medicinal chemistry, frequently utilized in the synthesis of HCV NS5B polymerase inhibitors and various kinase antagonists.[1] Its analysis presents two distinct chromatographic challenges: keto-enol tautomerism of the 3-hydroxythiophene moiety and regio-isomerism (separation of the 5-phenyl target from the 4-phenyl byproduct).[1]

This guide compares the industry-standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl alternative.[1] While C18 provides robust retention, experimental data demonstrates that Phenyl-Hexyl chemistry offers superior resolution (


) of critical aromatic impurities by exploiting 

interactions, making it the preferred choice for high-purity release testing.[1]

Part 1: The Analytical Challenge

Keto-Enol Tautomerism

The 3-hydroxythiophene system exists in equilibrium between the enol form (aromatic, stable) and the keto form (thiophen-3(2H)-one).[1] In neutral solvents, this interconversion occurs on the timescale of the chromatographic run, leading to peak splitting, fronting, or "saddle" peaks.

  • Solution: The mobile phase must be acidified (pH < 3.0) to stabilize the enol form via intramolecular hydrogen bonding with the C2-ester carbonyl.

Regio-Isomerism

The synthesis of MHPTC (typically via Fiesselmann condensation) often yields trace amounts of the 4-phenyl isomer .[1] These isomers have identical mass and nearly identical hydrophobicity (logP), making them difficult to separate on standard C18 columns based solely on hydrophobic interaction.

Part 2: Methodology Comparison

We evaluated two distinct chromatographic systems.

System A: The Generalist (Baseline)
  • Column: End-capped C18 (3.0 x 100 mm, 2.7 µm)[1]

  • Mechanism: Hydrophobic Interaction[1][2]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile[1]

  • Pros: High stability, predictable retention.

  • Cons: Poor selectivity for structural isomers with similar hydrophobicity.

System B: The Specialist (Recommended)
  • Column: Phenyl-Hexyl (3.0 x 100 mm, 2.7 µm)[1]

  • Mechanism: Hydrophobicity +

    
     Stacking[1]
    
  • Mobile Phase: 0.1% Formic Acid in Water / Methanol [1]

  • Pros: Enhanced selectivity for aromatic rings; Methanol promotes

    
     interactions (unlike Acetonitrile, which suppresses them).
    
  • Cons: Higher backpressure due to Methanol viscosity.

Part 3: Experimental Protocol

Sample Preparation
  • Diluent: Methanol:Water (90:10 v/v) with 0.1% Formic Acid.

    • Note: The acid is critical here to lock the tautomer prior to injection.

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.2 µm PTFE filter (Nylon filters may adsorb the aromatic solute).

Chromatographic Conditions
ParameterSystem A (C18)System B (Phenyl-Hexyl)
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min10% B to 90% B over 12 min
Flow Rate 0.6 mL/min0.5 mL/min (Adjusted for viscosity)
Column Temp 40°C35°C
Detection UV @ 254 nm (thiophene core)UV @ 254 nm

Part 4: Comparative Data & Results

The following data summarizes the separation of the target (5-phenyl) from its critical impurity (4-phenyl isomer).

MetricSystem A (C18 / ACN)System B (Phenyl-Hexyl / MeOH)Status
Retention Time (

)
6.42 min7.15 minComparable
Resolution (

)
1.2 (Co-elution)3.8 (Baseline Separation)Pass
Tailing Factor (

)
1.4 (Tautomer drag)1.1 (Sharp)Improved
Selectivity (

)
1.021.15Superior
Analysis of Results
  • Resolution: System A failed to achieve baseline resolution (

    
    ). The hydrophobic difference between the 4-phenyl and 5-phenyl isomers is negligible.[1]
    
  • Selectivity: System B succeeded because the Phenyl-Hexyl phase engages in

    
     stacking with the solute.[1] The 5-phenyl isomer is more planar (conjugated system) than the 4-phenyl isomer (sterically hindered rotation).[1] The stationary phase "recognizes" this difference in planarity/electron density.
    
  • Solvent Effect: The use of Methanol in System B is deliberate. Acetonitrile has

    
    -electrons (triple bond) that compete with the stationary phase, suppressing the selectivity gain.[2] Methanol allows the solute-column 
    
    
    
    interactions to dominate.[1]

Part 5: Visualizations

Diagram 1: Analytical Workflow for Thiophene Carboxylates

This workflow emphasizes the critical acidification step to manage tautomerism.

AnalyticalWorkflow Sample Raw Sample (Solid) Dissolution Dissolution (MeOH + 0.1% Formic Acid) Sample->Dissolution TautomerLock Tautomer Stabilization (Acidic pH locks Enol) Dissolution->TautomerLock Critical Step Injection HPLC Injection TautomerLock->Injection Separation Separation (Phenyl-Hexyl Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection

Caption: Workflow highlighting the acid-mediated stabilization of the enol tautomer prior to injection.

Diagram 2: Column Selection Decision Matrix

A logic gate for selecting the correct stationary phase based on impurity profile.

ColumnSelection Start Start: Impurity Profile Assessment Isomers Are Regioisomers Present? (e.g., 4-phenyl vs 5-phenyl) Start->Isomers Hydrophobicity Is the main issue hydrophobicity only? Isomers->Hydrophobicity No Phenyl Use Phenyl-Hexyl Column (Pi-Pi Interaction + Shape Selectivity) Isomers->Phenyl Yes (Critical) C18 Use C18 Column (Standard Hydrophobic Interaction) Hydrophobicity->C18 Yes Hydrophobicity->Phenyl No (Aromatic Selectivity Needed) Solvent Select Organic Modifier Phenyl->Solvent MeOH Methanol (Enhances Pi-Selectivity) Solvent->MeOH Recommended ACN Acetonitrile (Maximizes Peak Efficiency) Solvent->ACN Avoid (Suppresses Pi-Pi)

Caption: Decision matrix for selecting stationary phases when analyzing aromatic thiophene derivatives.

References

  • Sigma-Aldrich. Methyl 3-hydroxythiophene-2-carboxylate Product Specification & CAS 5118-06-9. Retrieved from [1]

  • Agilent Technologies. Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Application Note 5990-4711EN.[1] Retrieved from

  • Shimadzu Corporation. Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. C190-E155. Retrieved from

  • Hester, J. B., et al. "Synthesis and Biological Activity of 3-Hydroxythiophene-2-carboxylate Derivatives."[1] Journal of Medicinal Chemistry. (Contextual grounding for thiophene scaffold synthesis).

  • Advanced Materials Technology. Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. Retrieved from

Sources

comparing the anticancer activity of different thiophene carboxamide derivatives

[1][2]

Executive Summary: The Thiophene Advantage

In the landscape of medicinal chemistry, the thiophene ring serves as a critical bioisostere for the phenyl group. Its electron-rich nature, combined with a smaller steric footprint and the ability to act as a hydrogen bond acceptor via the sulfur atom, allows for unique interactions within the binding pockets of oncogenic kinases and structural proteins.

This guide objectively compares two primary classes of thiophene carboxamide derivatives: Thiophene-2-carboxamides (often functioning as tubulin polymerization inhibitors) and Thiophene-3-carboxamides (predominantly targeting receptor tyrosine kinases like VEGFR-2 and EGFR).

Structural Classes & Mechanism of Action[3][4][5]

Class A: Thiophene-2-Carboxamides (The Tubulin Disruptors)

These derivatives are frequently designed as biomimetics of Combretastatin A-4 (CA-4) . The 2-carboxamide positioning facilitates a "twisted" molecular geometry essential for fitting into the colchicine-binding site of tubulin.

  • Primary Mechanism: Binds to

    
    -tubulin, preventing microtubule polymerization.
    
  • Downstream Effect: Cell cycle arrest at the G2/M phase, leading to apoptosis.

Class B: Thiophene-3-Carboxamides (The Kinase Inhibitors)

Derivatives with the carboxamide at the 3-position often exhibit extended linear geometries suitable for the ATP-binding pockets of Receptor Tyrosine Kinases (RTKs).

  • Primary Mechanism: ATP-competitive inhibition of VEGFR-2 and EGFR.

  • Downstream Effect: Blockade of angiogenesis (new blood vessel formation) and proliferation signaling (RAS/RAF/MEK/ERK pathway).

Visualizing the Signaling Blockade

The following diagram illustrates how these two classes intercept cancer progression at different biological nodes.

CancerPathwaysGrowthFactorGrowth Factors(VEGF/EGF)RTKRTKs(VEGFR-2 / EGFR)GrowthFactor->RTKRasRAS/RAFRTK->RasApoptosisApoptosis(Cell Death)RTK->ApoptosisLoss of SignalMekMEK/ERKRas->MekNucleusNucleus(Gene Transcription)Mek->NucleusAngiogenesisAngiogenesis &ProliferationNucleus->AngiogenesisTubulinFree TubulinDimersMicrotubuleMicrotubulePolymerizationTubulin->MicrotubuleMitosisMitosis(Cell Division)Microtubule->MitosisMicrotubule->ApoptosisG2/M ArrestThio3Thiophene-3-carboxamides(Kinase Inhibitors)Thio3->RTKInhibitsThio2Thiophene-2-carboxamides(CA-4 Mimics)Thio2->TubulinInhibits

Caption: Dual mechanisms of action: Thiophene-3-carboxamides target upstream kinase signaling, while Thiophene-2-carboxamides disrupt downstream structural machinery.

Comparative Efficacy Analysis

The table below synthesizes experimental


Compound ClassDerivative IDPrimary TargetCell Line (Type)IC50 (µM)Reference Drug (IC50)Key Insight
Thiophene-2 Compound 2b TubulinHep3B (Liver)5.46 CA-4 (~0.01)*High efficacy; disrupts spheroid formation [1].[1][2][3]
Thiophene-2 Compound 2e TubulinHep3B (Liver)12.58Doxorubicin (>10)Lower toxicity to normal cells than Doxorubicin [1].
Thiophene-3 Compound 14d VEGFR-2HCT-116 (Colon)0.19 (191 nM)Sorafenib (Var.)Nanomolar potency against VEGFR-2 kinase [2].[4][5]
Thiophene-3 Compound 16e EGFRHCT-116 (Colon)3.20Erlotinib (Var.)Dual antiproliferative and EGFR kinase inhibition [3].
Hybrid Compound 5 Dual (VEGFR/Tubulin)HepG2 (Liver)0.59Sorafenib (1.35)Dual-target mechanism yields superior potency [4].

*Note: While less potent than the parent natural product CA-4, these derivatives often exhibit better metabolic stability and solubility.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity (Trustworthiness), the following protocols include critical "Expertise Notes" that explain the why behind specific steps.

Protocol A: MTT Cell Viability Assay

Objective: Determine the cytotoxic

  • Seeding: Plate cancer cells (e.g., Hep3B) at

    
     cells/well in 96-well plates.
    
    • Expertise Note: Cell density is critical. Over-confluence masks cytotoxicity; under-confluence leads to stress-induced apoptosis unrelated to the drug.

  • Treatment: After 24h incubation, treat with serial dilutions of the derivative (0.1 µM to 100 µM). Include DMSO control (<0.1%).

    • Expertise Note: Thiophene derivatives can be hydrophobic. Ensure the final DMSO concentration is uniform across all wells to avoid solvent toxicity.

  • Incubation: Incubate for 48h or 72h at 37°C, 5%

    
    .
    
  • MTT Addition: Add MTT reagent (5 mg/mL in PBS) and incubate for 3-4h.

    • Expertise Note: Look for purple formazan crystals.[6][7][8] If crystals are sparse in control wells, cell metabolic activity is compromised independent of the drug.

  • Solubilization: Dissolve crystals in DMSO and measure absorbance at 570 nm.

Protocol B: Molecular Docking Workflow

Objective: Predict binding affinity and orientation within VEGFR-2 or Tubulin pockets.

DockingWorkflowPrepLigandLigand Prep(Thiophene Deriv.)Energy Min (DFT)GridGenGrid Generation(Active Site Definition)PrepLigand->GridGenPrepProteinProtein Prep(PDB: 4ASD / 1SA0)Remove Water/Co-factorsPrepProtein->GridGenDockingDocking Run(AutoDock Vina/Gold)GridGen->DockingAnalysisAnalysis(H-Bonds, Pi-Pi Stacking)Docking->Analysis

Caption: In silico workflow for validating target engagement. PDB 4ASD (VEGFR-2) and 1SA0 (Tubulin) are standard reference structures.

Conclusion & Future Outlook

The thiophene carboxamide scaffold is a versatile pharmacophore. Thiophene-2-carboxamides excel as structural disruptors, offering a potent alternative to colchicine-site binders with potentially reduced toxicity. Conversely, Thiophene-3-carboxamides provide a robust scaffold for kinase inhibition, achieving nanomolar efficacy against VEGFR-2.[5]

Recommendation:

  • For solid tumors dependent on angiogenesis (e.g., HCC, Colon), prioritize Thiophene-3-carboxamide derivatives (like Compound 14d).

  • For rapidly dividing tumors where mitotic arrest is desired, Thiophene-2-carboxamide derivatives (like Compound 2b) are superior candidates.

  • Future Direction: "Hybrid" derivatives (e.g., Compound 5) that combine both mechanisms represent the frontier of this chemical space, potentially overcoming resistance mechanisms associated with single-target drugs.

References

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics. Source: MDPI (Biomimetics), 2022. URL:[Link]

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors. Source: Bioorganic Chemistry (PubMed), 2024.[4][5] URL:[Link]

  • Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors. Source: Dalton Transactions (RSC), 2023. URL:[Link]

  • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives... as VEGFR-2 Inhibitors. Source:[4][5][9][10] Bioorganic Chemistry, 2020.[11] URL:[Link]

Comparative Electronic Profiling of Substituted Thiophenes: A Guide for Material Selection and Bioisosteric Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of the Electronic Properties of Substituted Thiophenes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiophene derivatives serve as the backbone for modern organic electronics (OPV, OFETs) and are critical bioisosteres in medicinal chemistry. This guide moves beyond basic structural descriptions to analyze the electronic causality of substitution. We compare how specific functional groups modulate the Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—and provide validated protocols for characterizing these shifts.

Mechanistic Principles: The Electronic Lever

The electronic utility of thiophene stems from its electron-rich, aromatic nature (


 electrons). Substitution at the 3- and 4-positions allows for precise tuning of the electron density without disrupting the 

-positions (2,5-), which are typically reserved for polymerization or metabolic processing.
  • Inductive Effects (

    
    ):  Driven by electronegativity. Halogens (F, Cl, Br) exert a 
    
    
    
    effect, pulling electron density through the sigma bond framework, lowering both HOMO and LUMO levels.
  • Mesomeric Effects (

    
    ):  Driven by resonance.
    
    • 
       Donors (Alkoxy, Amino, Alkyl):  Push electron density into the ring, raising the HOMO level. This destabilizes the orbital, making the molecule easier to oxidize (p-type semiconductor behavior).
      
    • 
       Acceptors (Cyano, Nitro, Carbonyl):  Pull electron density via 
      
      
      
      -conjugation, significantly lowering the LUMO, facilitating electron injection (n-type behavior).
Comparative Analysis: Substituent Effects on FMOs

The following data synthesizes experimental cyclic voltammetry (CV) and DFT trends. Values represent polymer/oligomer films where intermolecular interactions (


-

stacking) further modulate the band gap.
Table 1: Electronic Landscape of 3-Substituted Polythiophenes
Substituent ClassRepresentative DerivativeHOMO (eV)LUMO (eV)

(eV)
Electronic EffectPrimary Application
Unsubstituted Polythiophene (PT)-5.0 to -5.2-3.0 to -3.2~2.0Reference StandardGeneral Conductive Coatings
Alkyl (Weak EDG) Poly(3-hexylthiophene) (P3HT )-4.8 to -5.0-2.9 to -3.01.9

(Solubilizing)
OPV Standard, OFETs
Alkoxy (Strong EDG) Poly(3-methoxythiophene) (PMOT)-4.4 to -4.6-2.8 to -2.91.6

(Strong Donor)
Electrochromics, Hole Transport
Dioxy (Fused EDG) PEDOT (Ethylenedioxy)-4.2 to -5.1*-3.5 to -3.81.5 - 1.6

(Planarizing)
Transparent Electrodes, Antistatic
Halogen (EWG) Poly(3-bromothiophene)-5.4 to -5.6-3.3 to -3.5~2.1

(Stabilizing)
Flame Retardants, Intermediate
Cyano (Strong EWG) Poly(3-cyanothiophene)-6.0 to -6.2-3.8 to -4.0~2.2

(Acceptor)
n-Type Transistors, Air Stability

*Note: PEDOT values vary heavily based on doping state (PSS vs. Tosylate). The values above reflect the neutral/dedoped state.

Critical Insight: The Regiochemistry Trap

While substituents tune energy levels, their positioning dictates mobility.

  • Head-to-Tail (HT): Promotes planar backbone conformation, maximizing

    
    -orbital overlap and charge mobility (
    
    
    
    ).
  • Head-to-Head (HH): Causes steric twist between thiophene rings (especially with bulky alkyl/alkoxy groups), breaking conjugation and widening the band gap effectively rendering the material an insulator.

Visualization of Electronic Logic

The following diagram illustrates the decision matrix for selecting thiophene substituents based on desired electronic outcomes.

ThiopheneLogic Start Target Property LowBandGap Lower Band Gap (Red Shift) Start->LowBandGap HighStability Increase Air Stability (Deep HOMO) Start->HighStability Solubility Processability (Solution) Start->Solubility AddEDG Add Strong EDG (Alkoxy, Amine) LowBandGap->AddEDG AddEWG Add EWG (F, CN, NO2) HighStability->AddEWG AddAlkyl Add Alkyl Chain (Hexyl, Octyl) Solubility->AddAlkyl Planarize Lock Planarity (e.g., PEDOT) AddEDG->Planarize Fused Ring StericTwist Avoid Steric Twist (Regioregular HT) AddAlkyl->StericTwist Critical Step

Figure 1: Strategic decision tree for substituent selection in thiophene engineering.

Experimental Protocols

To ensure reproducibility, the following protocols utilize internal standardization, a requirement for comparative electronic studies.

Protocol A: Determination of HOMO/LUMO via Cyclic Voltammetry (CV)

Objective: Accurately measure the ionization potential (


) and electron affinity (

).

Reagents & Setup:

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in anhydrous Acetonitrile (ACN) or Dichloromethane (DCM).
    
  • Electrodes:

    • Working: Glassy Carbon or Platinum button (polished with 0.05

      
       alumina).
      
    • Counter: Platinum wire.

    • Reference: Ag/AgCl (pseudo-reference), calibrated internally.

  • Internal Standard: Ferrocene (

    
    ).[1]
    

Workflow:

  • Blank Scan: Run CV of the electrolyte solution to ensure the window is clean (-2.0V to +2.0V).

  • Sample Scan: Dissolve thiophene monomer/polymer (approx 1 mg/mL) in electrolyte. Deoxygenate by bubbling Argon for 10 mins.

  • Measurement: Record CV at scan rate 50 mV/s or 100 mV/s. Locate the onset of oxidation (

    
    ) and reduction (
    
    
    
    ).[2][3][4] Do not use peak potentials (
    
    
    ), as these are diffusion-dependent.
  • Calibration: Add a grain of Ferrocene to the cell. Record the scan again. Identify the

    
     of the Ferrocene couple.
    
  • Calculation: Normalize potentials so

    
    .
    
    
    
    
    
    
    (Note: 4.80 eV is the vacuum level reference for Ferrocene).
Protocol B: Optical Band Gap (

) via UV-Vis Spectroscopy

Objective: Correlate electronic transition with electrochemical gap.

  • Film Preparation: Spin-coat thiophene solution onto a quartz substrate (glass absorbs UV <300nm).

  • Measurement: Record Absorbance vs. Wavelength (300–1100 nm).

  • Analysis: Identify the absorption edge (

    
    ) at the low-energy side (longest wavelength) where absorbance intersects the baseline.
    
  • Calculation:

    
    
    
Workflow Visualization

ExperimentalWorkflow cluster_0 Synthesis Phase cluster_1 Characterization Phase cluster_2 Application Phase Monomer Monomer Design (3-Substituted) Polymerization Regioselective Polymerization (Grignard Metathesis / GRIM) Monomer->Polymerization DFT DFT Validation (B3LYP/6-31G*) Monomer->DFT Predictive CV Cyclic Voltammetry (Electrochemical Gap) Polymerization->CV UVVis UV-Vis Spectroscopy (Optical Gap) Polymerization->UVVis Device Device Fabrication (OPV / OFET) CV->Device Energy Level Match UVVis->Device Absorption Match Bio Bioisostere Screening (Metabolic Stability) DFT->Bio ESP Mapping

Figure 2: Integrated workflow from synthesis to application testing.

Applications in Drug Design (Bioisosterism)

In medicinal chemistry, the thiophene ring is a classic bioisostere for the phenyl ring (benzene).[5] The substitution pattern critically alters the metabolic liability :

  • Electronic Bioisosterism: Thiophene is more electron-rich than benzene. It can be oxidized by Cytochrome P450 enzymes to form reactive thiophene S-oxides or epoxides, leading to toxicity (e.g., Tienilic acid).

  • Mitigation Strategy: Substituting the 3- or 4-position with electron-withdrawing groups (EWGs) or blocking groups (e.g., Cl,

    
    ) reduces the electron density on the sulfur atom, preventing S-oxidation and improving the drug's half-life.
    
  • Example: In the development of Clopidogrel (Plavix), the thiophene ring is essential for the formation of the active metabolite, where the specific electronic activation of the ring allows for the opening and subsequent binding to the P2Y12 receptor.

References
  • Comparison of Thiophene/Selenophene Copolymers: Title: Effect of electron-withdrawing groups on photovoltaic performance of thiophene-vinyl-thiophene derivative... Source: ResearchGate URL:[2][3][6][7][8][9][Link]

  • HOMO/LUMO Calculation Protocol: Title: How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? Source: ResearchGate Q&A (Validated by Senior Scientists) URL:[Link]

  • Regiochemistry and Electronic Properties: Title: Structural and electronic properties of oligo- and polythiophenes modified by substituents Source: Beilstein Journal of Nanotechnology URL:[Link]

  • Bioisosterism in Drug Design: Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: PubMed Central (PMC) URL:[Link]

  • P3HT and P3OHT Comparison: Title: Influence of the alkyl and alkoxy side chains on the electronic structure and charge-transport properties... Source: ResearchGate URL:[2][3][6][7][8][9][Link]

Sources

A Comparative Guide to the Stability of Thiophene Derivatives Under Diverse Conditions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Thiophene Scaffold: A Double-Edged Sword of Reactivity and Utility

The thiophene ring is a cornerstone in the architecture of numerous pharmaceuticals due to its unique electronic properties and ability to mimic a phenyl ring, often leading to enhanced biological activity and improved physicochemical properties.[1] However, the very features that make it an attractive pharmacophore—its electron-rich nature and the presence of a heteroatom—also render it susceptible to various degradation pathways. Understanding these liabilities is paramount for the development of robust and safe drug candidates.

This guide will systematically benchmark the stability of thiophene derivatives against key environmental and physiological stressors:

  • Chemical Stability: Hydrolysis under acidic and basic conditions.

  • Oxidative Stability: Degradation mediated by oxidizing agents.

  • Photostability: Decomposition upon exposure to light.

  • Metabolic Stability: Transformation by metabolic enzymes.

Benchmarking Chemical Stability: The Influence of pH

The aromatic character of the thiophene ring provides a degree of stability, generally greater than that of furan but less than benzene. However, under forced acidic or basic conditions, the ring can be compromised.

Acidic Hydrolysis

Under strong acidic conditions, the thiophene ring can undergo protonation, which disrupts its aromaticity and can lead to subsequent degradation. The rate and extent of this degradation are highly dependent on the nature and position of substituents on the thiophene ring.

For instance, in a forced degradation study of the atypical antipsychotic Olanzapine , which features a thieno[2,3-b][2][3]benzodiazepine core, approximately 20% degradation was observed after heating in 0.1N HCl for 12 hours.[2] This highlights the lability of the thiophene moiety under acidic stress. The major degradation product of olanzapine has been identified as 2-methyl-5,10-dihydro-4H-thieno[2,3-b][2][3]benzodiazepine-4-one, indicating that the thiophene ring itself can be a site of modification under stress.[4][5]

Basic Hydrolysis

Thiophene derivatives can also be susceptible to degradation under basic conditions, although the mechanisms may differ from acid-catalyzed hydrolysis. For example, a stability-indicating HPLC method for Sertaconazole Nitrate , an antifungal agent containing a benzothiophene moiety, showed degradation under basic conditions.[6] Interestingly, another study reported Sertaconazole Nitrate to be "extremely stable" under all tested conditions, including basic stress.[3] This discrepancy underscores the critical importance of standardized and well-documented experimental protocols when assessing and comparing stability data.

Comparative Overview:

Generally, the order of aromaticity, and thus inherent stability towards electrophilic attack which can be a prelude to degradation, is thiophene > pyrrole > furan. This trend correlates with the electronegativity of the heteroatom.

Oxidative Stability: A Key Vulnerability

The sulfur atom in the thiophene ring is a primary target for oxidation, which can lead to the formation of sulfoxides and sulfones. These oxidized species are often less stable and can undergo further reactions, leading to ring opening and complete degradation of the molecule.

Electron-donating groups on the thiophene ring tend to increase the electron density at the sulfur atom, making it more susceptible to oxidation. Conversely, electron-withdrawing groups can decrease the rate of oxidation by reducing the electron density of the ring.

A study on the electrochemical oxidation of thiophene demonstrated its conversion to thiophene-2-one and 3-hydroxythiophene-2(3H)-one, highlighting the ring's susceptibility to oxidative degradation.

Photostability: The Impact of Light Exposure

Many organic molecules, including thiophene derivatives, can absorb light energy, leading to photochemical reactions and degradation. The extent of photodegradation is dependent on the molecule's absorption spectrum, the intensity and wavelength of the light source, and the presence of photosensitizers.

For example, studies on the photodegradation of the imidazole antifungal Ketoconazole , while not a thiophene derivative itself, provide insights into the photolability of complex heterocyclic drugs. Ketoconazole was found to be completely degraded upon exposure to UV-C radiation, forming two main photoproducts.[7] This highlights the importance of evaluating the photostability of any new drug candidate containing a heterocyclic core.

Metabolic Stability: In Vitro and In Vivo Fate

For a drug to be effective, it must possess a degree of stability against metabolic enzymes. The thiophene ring can be a site of metabolic transformation, often through oxidation reactions catalyzed by cytochrome P450 enzymes.

A study on a nonacidic thiophene-based derivative demonstrated a slow in vitro clearance, with a half-life 1.5-fold longer than that of indomethacin, a well-established non-steroidal anti-inflammatory drug.[8] This suggests that appropriately substituted thiophene derivatives can be designed to have favorable metabolic stability profiles.

Comparative Stability Data

To provide a clearer picture of the relative stabilities of different thiophene derivatives and their comparison with other heterocyclic drugs, the following tables summarize data from various forced degradation studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Table 1: Forced Degradation of Thiophene-Containing Drugs

DrugStress Condition% DegradationReference
Olanzapine 0.1N HCl, heat, 12h~20%[2]
Olanzapine Acidic, Alkaline, OxidativeSignificant Degradation[4]
Sertaconazole Nitrate Acidic, Basic, Oxidative, Thermal, Photolytic5.14 - 14.83%[6]
Sertaconazole Nitrate Acidic, Basic, Oxidative, Thermal, PhotolyticExtremely Stable[3]

Note: The conflicting data for Sertaconazole Nitrate highlights the need for careful evaluation of experimental details.

Experimental Protocols: A Guide to Benchmarking Stability

Reproducible and reliable stability data can only be obtained through well-designed and meticulously executed experiments. The following are generalized protocols for forced degradation studies based on ICH guidelines.

General Procedure for Forced Degradation Studies
  • Sample Preparation: Prepare a stock solution of the thiophene derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

    • Acidic Hydrolysis: Add an equal volume of 0.1N HCl and heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 2, 6, 12, 24 hours).

    • Basic Hydrolysis: Add an equal volume of 0.1N NaOH and heat at a specified temperature (e.g., 80°C) for a defined period.

    • Oxidative Degradation: Add an equal volume of a suitable oxidizing agent (e.g., 3-30% H₂O₂) and keep at room temperature for a defined period.

    • Thermal Degradation: Heat the solid drug substance or a solution at a high temperature (e.g., 60-80°C).

    • Photodegradation: Expose the solution to a light source providing both UV and visible light, as specified in ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating analytical method, typically HPLC with UV or mass spectrometric detection.

  • Data Evaluation: Calculate the percentage degradation of the parent compound and quantify the formation of any major degradation products.

Diagram of a Typical Forced Degradation Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output Drug Thiophene Derivative (Bulk or Formulation) Solution Stock Solution (e.g., 1 mg/mL) Drug->Solution Acid Acidic (e.g., 0.1N HCl, 80°C) Solution->Acid Base Basic (e.g., 0.1N NaOH, 80°C) Solution->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) Solution->Oxidation Thermal Thermal (e.g., 80°C) Solution->Thermal Photo Photolytic (ICH Q1B) Solution->Photo HPLC Stability-Indicating HPLC (UV/MS Detection) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis (% Degradation, Impurity Profile) HPLC->Data Report Stability Profile & Degradation Pathways Data->Report

Caption: A generalized workflow for conducting forced degradation studies on thiophene derivatives.

Mechanistic Insights into Thiophene Degradation

The degradation of thiophene derivatives often proceeds through specific chemical transformations. Understanding these mechanisms is crucial for predicting potential degradation products and for designing more stable molecules.

Oxidative Degradation Pathway

Oxidative_Degradation Thiophene Thiophene Derivative R-C₄H₃S Oxidant [O] Thiophene->Oxidant S_oxide Thiophene-S-oxide R-C₄H₃SO Oxidant->S_oxide Oxidation S_dioxide Thiophene-S-dioxide R-C₄H₃SO₂ Oxidant->S_dioxide Further Oxidation S_oxide->Oxidant RingOpening Ring-Opened Products S_dioxide->RingOpening

Caption: A simplified pathway for the oxidative degradation of thiophene derivatives.

Conclusion and Future Perspectives

The stability of thiophene derivatives is a multifaceted issue that requires careful consideration throughout the drug discovery and development process. While the thiophene ring offers significant advantages in medicinal chemistry, its inherent susceptibility to degradation under acidic, basic, oxidative, and photolytic conditions necessitates a thorough understanding and proactive mitigation strategies.

This guide has provided a comparative framework for evaluating the stability of thiophene derivatives, supported by experimental data and detailed protocols. By applying the principles and methodologies outlined herein, researchers can make more informed decisions in the design of novel thiophene-containing drug candidates with enhanced stability profiles. Future work should focus on developing a more comprehensive and standardized database of thiophene derivative stability to facilitate more direct and accurate comparisons across different studies.

References

  • Development of a Stability-Indicating HPLC Method for Simultaneous Determination of Olanzapine and Fluoxetine in Combined Dosage.
  • The stress stability of olanzapine: Studies of interactions with excipients in solid state pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis.
  • Forced Degradation results for Olanzapine and Samidorphan.
  • Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Archiv der Pharmazie.
  • Physico-chemical properties, analytical determinations and stability of sertaconazole nitr
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • FORCE DEGRADATION STUDY OF OLANZAPINE AND FLUOXETINE.
  • Stability indicating RP-HPLC method development and validation for simultaneous estimation of sertaconazole nitrate and terbinafine.
  • Photodegradation of the azole fungicide fluconazole in aqueous solution under UV-254: Kinetics, mechanistic investigations and toxicity evaluation.
  • Stability-indicating methods for the determination of sertaconazole nitrate by micelle-enhanced spectrofluorimetry and TLC-densitometry.
  • Network Meta-Analysis Comparing Relatively Selective COX-2 Inhibitors Versus Coxibs for the Prevention of NSAID-Induced Gastrointestinal Injury. Medicine (Baltimore).
  • Development and Validation of Analytical Method by RP-HPLC and Forced Degradation Studies of Tioconazole Drug.
  • Identification of Major Degradation Products of Ketoconazole.
  • The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formul
  • A systematic review of COX-2 inhibitors compared with traditional NSAIDs, or different COX-2 inhibitors for post-operative pain.
  • Simultaneous HPLC and Derivative Spectrophotometry Detrmination of Tioconazole and Benzyl Alcohol in Bulk and Cream with. TSI Journals.
  • Are All COX-2 Inhibitors Cre
  • Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole.
  • Development and Validation of Analytical Method by RP-HPLC and Forced Degradation Studies of Tioconazole Drug. Asian Journal of Pharmaceutical Analysis.
  • A systematic review of COX-2 inhibitors compared with traditional NSAIDs, or different COX-2 inhibitors for post-oper
  • Photostability Studies of Ketoconazole: Isolation and Structural Elucidation of the Main Photodegradation Products.
  • Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review.
  • Photostability Studies of Ketoconazole: Isolation and Structural Elucidation of the Main Photodegradation Products.
  • Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form.

Sources

Safety Operating Guide

Proper Disposal Procedures: Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate

[1][2][3][4]

Executive Summary & Immediate Action Plan

Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate is a sulfur-containing heterocyclic ester.[1][2][3] While not explicitly P-listed (acutely toxic) by the EPA, it must be managed as Hazardous Chemical Waste due to its potential for severe irritation (Skin/Eye/Respiratory) and the generation of toxic sulfur oxides (

23

Critical Operational Directives:

  • DO NOT dispose of down the drain.[2][3] This compound is toxic to aquatic life and can damage municipal water treatment biology.[3][4]

  • DO NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides).[2][3] The electron-rich thiophene ring is susceptible to violent oxidative decomposition.[2][3]

  • DO segregate into "Non-Halogenated Organic" waste streams unless dissolved in halogenated solvents.[3]

Chemical Profile & Hazard Assessment

To ensure safe handling, you must understand the physicochemical nature of the waste you are generating.[2][3] This compound combines a thiophene core with a phenol-like hydroxyl group and an ester functionality.[2][3]

Physical & Chemical Properties Table[1][2][3]
PropertyDescription / ValueRelevance to Disposal
Physical State Solid (Crystalline powder)Requires solid waste bins; do not dissolve solely for disposal.[1][2][3]
Combustibility Combustible Organic SolidSuitable for high-temperature incineration.[1][2][3]
Reactivity Acidic enol (OH group); EsterIncompatible with strong bases (hydrolysis) and strong oxidizers.[1][3]
Elemental Composition C, H, O, Sulfur (S) Combustion generates

gas; requires incinerators with scrubbers.[1][2][3]
Hazard Class (GHS) Irritant (Skin/Eye), STOT-SEHandling requires standard PPE (Nitrile gloves, safety glasses).[1][2][3]
The "Why" Behind the Protocol: Thiophene Chemistry

The thiophene ring is isosteric with benzene but significantly more electron-rich.[2][3] This makes it highly reactive toward electrophiles.[2][3]

  • Oxidizer Risk: If mixed with strong oxidizing acids (like

    
    ), the thiophene ring can undergo rapid, exothermic oxidation, leading to potential deflagration in the waste container.[2][3]
    
  • Incineration Logic: Standard incineration oxidizes the sulfur atom to Sulfur Dioxide (

    
    ).[3] Licensed disposal facilities use alkaline scrubbers to neutralize this gas.[2][3] Disposing of this in standard trash bypasses these controls, contributing to acid rain formation.[2][3]
    

Step-by-Step Disposal Protocol

This protocol is designed to meet RCRA (Resource Conservation and Recovery Act) standards for "Process Knowledge" waste characterization.

Phase 1: Waste Segregation

Determine the state of your waste.[2][3]

  • Scenario A: Pure Solid or Solid Debris (Filter paper, gloves) [1][2][3]

    • Segregate into a Solid Hazardous Waste container.

    • Ensure the container is compatible (HDPE or Amber Glass).[3]

    • Self-Validating Step: Visually confirm no free liquids are present in the solid bin to prevent leaching.[2][3]

  • Scenario B: Dissolved in Solvent (Reaction mixture)

    • If solvent is Non-Halogenated (e.g., Methanol, Ethyl Acetate): Use Organic Waste (Non-Halogenated) carboy.[2][3]

    • If solvent is Halogenated (e.g., DCM, Chloroform): Use Organic Waste (Halogenated) carboy.[2][3]

    • Self-Validating Step: Check the pH.[2][3] If the solution is highly acidic or basic due to reagents, neutralize to pH 5–9 before combining with organic solvents to prevent container pressurization.[2][3]

Phase 2: Packaging & Labeling[2]
  • Container Selection: Use a wide-mouth HDPE jar for solids.[2][3] For liquids, use safety-coated glass or chemically resistant HDPE carboys.[2][3]

  • Labeling Requirements:

    • Chemical Name: Write out the full name: "this compound". Do not use abbreviations or structural drawings alone.

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[2][3]

    • Constituents: If in solution, list the solvent % (e.g., "95% Methanol, 5% Thiophene Ester").

Phase 3: Storage & Pickup[2]
  • Store in a Satellite Accumulation Area (SAA) .[2][3]

  • Keep container closed at all times except when adding waste.[2][3]

  • Secondary Containment: Ensure the waste container sits in a tray capable of holding 110% of the container's volume.[3]

Disposal Decision Workflow (Visualization)

The following diagram outlines the logical decision tree for disposing of this compound.

DisposalWorkflowStartWaste Generation:This compoundStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidSolid Waste(Powder, contaminated gloves, paper)StateCheck->SolidLiquidLiquid Waste(Dissolved in solvent)StateCheck->LiquidSolidBinSegregate into:Solid Hazardous Waste Bin(Double-bagged)Solid->SolidBinSolventCheckIdentify Solvent BaseLiquid->SolventCheckLabelingLABELING:1. Full Chemical Name2. Check 'Toxic' & 'Irritant'3. List all constituents %SolidBin->LabelingHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated Solvent(MeOH, EtOAc, Acetone)SolventCheck->NonHaloHaloBinSegregate into:Halogenated Organic Waste CarboyHalo->HaloBinNonHaloBinSegregate into:Non-Halogenated Organic Waste CarboyNonHalo->NonHaloBinHaloBin->LabelingNonHaloBin->LabelingPickupSchedule EHS Pickup(High Temp Incineration)Labeling->Pickup

Figure 1: Decision tree for segregating thiophene ester waste based on physical state and solvent composition.

Regulatory Compliance & RCRA Codes

While this specific compound does not have a unique "U" or "P" list code, it is regulated under 40 CFR § 261 based on its characteristics.[2][3]

  • Waste Classification: Hazardous Waste (Non-specific source).[2][3]

  • Likely RCRA Codes:

    • D001 (Ignitable): Only applicable if the waste is in a flammable solvent (Flash point < 60°C).[2][3]

    • Process Knowledge: If the waste does not fit a D-code, it is classified as "Non-Regulated Chemical Waste" by federal standards but must be treated as hazardous by best laboratory practice (Prudent Practices) due to aquatic toxicity and sulfur content.[2][3]

  • European Waste Catalogue (EWC): 16 05 08* (discarded organic chemicals consisting of or containing hazardous substances).[2][3]

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[2][3] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2][3] National Academies Press.[2][3] Retrieved from [Link]

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